molecular formula C9H7BrN2 B040456 3-(2-bromophenyl)-1H-pyrazole CAS No. 114382-20-6

3-(2-bromophenyl)-1H-pyrazole

Cat. No.: B040456
CAS No.: 114382-20-6
M. Wt: 223.07 g/mol
InChI Key: VDHTYVJAQNZWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-1H-pyrazole (CAS 108366-11-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrazole ring, a privileged scaffold in drug discovery, functionalized with an ortho-brominated phenyl group. The bromine atom serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key intermediate in the development of potential therapeutic agents, particularly as a core scaffold for kinase inhibitors, cannabinoid receptor ligands, and other biologically relevant targets. The molecular architecture allows for specific interactions with enzyme active sites, making it a crucial starting material for synthesizing novel molecules aimed at probing biochemical pathways and identifying new lead compounds. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHTYVJAQNZWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370833
Record name 3-(2-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114382-20-6
Record name 3-(2-Bromophenyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-bromophenyl)-1H-pyrazole: Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the chemical properties and analysis of 3-(2-bromophenyl)-1H-pyrazole, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic organic compound with the molecular formula C9H7BrN2.[1][2][3][4] It belongs to the pyrazole family, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromophenyl substituent on the pyrazole ring significantly influences its chemical reactivity and potential as a scaffold in drug discovery and materials science. This guide provides an in-depth overview of the chemical properties and analytical techniques pertinent to this compound, offering a valuable resource for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, formulation, and biological studies. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H7BrN2[1][2][3]
Molecular Weight 223.073 g/mol [1][3]
CAS Number 114382-20-6[1][2][3]
Appearance Pale yellow powder[2]
Melting Point 125.5-134.5 °C[2]
Topological Polar Surface Area 28.7 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Structural Elucidation and Synthesis

The structure of this compound consists of a pyrazole ring substituted at the 3-position with a 2-bromophenyl group. The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[5] For this compound, a common synthetic route involves the reaction of a suitably substituted chalcone with hydrazine hydrate.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-bromoacetophenone 2-bromoacetophenone Enaminone Enaminone 2-bromoacetophenone->Enaminone + Dimethylformamide dimethyl acetal Dimethylformamide_dimethyl_acetal Dimethylformamide_dimethyl_acetal Hydrazine_hydrate Hydrazine_hydrate 3_2_bromophenyl_1H_pyrazole This compound Enaminone->3_2_bromophenyl_1H_pyrazole + Hydrazine hydrate (Cyclocondensation)

Caption: A generalized synthetic workflow for this compound.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantification of this compound. This section details the key spectroscopic and chromatographic techniques employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The proton NMR spectrum of a similar compound, 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, showed signals in the range of 6.53–7.72 ppm, which are characteristic of aromatic protons.[6] For this compound, one would expect to see distinct signals for the pyrazole ring protons and the protons of the bromophenyl group. The coupling patterns and chemical shifts are influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For a related pyrazole derivative, characteristic peaks were observed that confirmed the structure of the compound.[7]

Typical ¹H NMR Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acquisition NMR Data Acquisition (≥300 MHz Spectrometer) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: A standard workflow for NMR analysis.

2. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]+ would be at m/z 222 and 224, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Electron Ionization (EI): This is a common ionization technique used in GC-MS. The fragmentation pattern of pyrazoles under EI typically involves the expulsion of HCN and N₂.[8] For 4-phenylpyrazole, a similar compound, the mass spectrum shows a loss of HCN from the molecular ion.[8]

  • Electrospray Ionization (ESI): This soft ionization technique is often used with HPLC-MS and typically results in the observation of the protonated molecule [M+H]+. For various pyrazole derivatives, the [M+H]+ ion was readily observed using ESI-MS.[7]

3. Chromatographic Techniques

Chromatography is essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. A commercial sample of this compound was assayed by GC to have a purity of ≥96.0%.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. A reverse-phase HPLC (RP-HPLC) method would be appropriate for this compound.

A Proposed RP-HPLC Method:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) HPLC_Injection Injection onto RP-HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 column, gradient elution) HPLC_Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak integration, quantification) Detection->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

Caption: A typical workflow for RP-HPLC analysis.

4. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of a pyrazole derivative would show characteristic peaks for N-H stretching (around 3341-3353 cm⁻¹), aromatic C=C stretching (around 1574-1591 cm⁻¹), and C=N stretching (around 1463-1477 cm⁻¹).[10]

Applications and Significance

Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The bromo-substituent on the phenyl ring of this compound can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

This technical guide has provided a comprehensive overview of the chemical properties and analytical methodologies for this compound. The detailed protocols and explanations of the underlying principles for NMR, MS, HPLC, and IR analysis serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important chemical entity. A thorough understanding and application of these techniques are essential for ensuring the quality and integrity of this compound in research and development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular Structure and Physicochemical Properties

3-(2-bromophenyl)-1H-pyrazole is a disubstituted aromatic heterocycle. Its structure consists of a pyrazole ring attached at the 3-position to a phenyl ring, which is substituted with a bromine atom at the ortho-position. This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification.

Key Properties:

  • Molecular Formula: C₉H₇BrN₂

  • Molecular Weight: 223.07 g/mol

  • Appearance: Expected to be a pale yellow or off-white powder.

Below is a diagram of the molecular structure with IUPAC numbering, which will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Synthesis and Sample Preparation Protocol

Expertise & Causality: The synthesis of 3-aryl-1H-pyrazoles is reliably achieved through the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with hydrazine.[1][2][3] This method is chosen for its high yields and straightforward procedure. The chalcone precursor, (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, can be formed from 2'-bromoacetophenone and Bredereck's reagent, providing a direct route to the required 1,3-dicarbonyl equivalent.

Protocol: Synthesis of this compound

  • Step 1: Synthesis of (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one.

    • To a solution of 2'-bromoacetophenone (10 mmol) in 30 mL of dry toluene, add tert-butoxybis(dimethylamino)methane (Bredereck's reagent, 12 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the elevated temperature facilitates the condensation and elimination of tert-butanol and dimethylamine.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is a viscous oil or solid.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure enaminone.

  • Step 2: Cyclization to form this compound.

    • Dissolve the purified enaminone (8 mmol) from Step 1 in 25 mL of ethanol.

    • Add hydrazine hydrate (16 mmol, 2 equivalents) dropwise at room temperature. The excess hydrazine ensures the complete conversion of the enaminone.

    • Reflux the reaction mixture for 3-5 hours. The reaction involves the nucleophilic attack of hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrazole ring.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and pour it into 100 mL of ice-cold water. The product will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Sample Preparation for Analysis:

  • NMR: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • MS: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI).

  • IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS) Analysis

Trustworthiness: The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of one bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in two peaks of nearly equal intensity for every bromine-containing fragment: the M+ peak and the M+2 peak.

Predicted MS Data (Electron Ionization - EI):

m/z (charge/mass ratio)IonPredicted Relative Intensity (%)Notes
222 / 224[C₉H₇BrN₂]⁺~50 / 50Molecular ion peak (M⁺, M⁺+2). Confirms molecular weight and presence of one Br atom.[6]
143[C₉H₇N₂]⁺100Base peak. Loss of the bromine radical (•Br) from the molecular ion.
116[C₈H₆N]⁺~40Loss of HCN from the [M-Br]⁺ fragment.
77[C₆H₅]⁺~20Phenyl cation, a common fragment in aromatic compounds.[7]
79 / 81[Br]⁺VariableBromine cation.

Fragmentation Rationale: Under EI conditions, the initial ionization will form the molecular ion [C₉H₇BrN₂]⁺•. The weakest bond, the C-Br bond, is expected to cleave first, leading to the loss of a bromine radical and forming the stable [C₉H₇N₂]⁺ cation at m/z 143. This fragment is likely the base peak due to its stability. Subsequent fragmentation of the pyrazole-phenyl structure can occur through the loss of neutral molecules like hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles, leading to the fragment at m/z 116.

Infrared (IR) Spectroscopy Analysis

Expertise & Causality: The IR spectrum provides crucial information about the functional groups present in the molecule. The key is to identify vibrations characteristic of the N-H bond of the pyrazole, the aromatic C-H and C=C bonds of both rings, the C=N stretching of the pyrazole, and the C-Br bond.[8][9]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Comments
3150 - 3300N-H stretchMedium, BroadCharacteristic of the N-H group in the pyrazole ring. Broadening is due to hydrogen bonding in the solid state.[10]
3050 - 3100Aromatic C-H stretchMedium-WeakTypical for C-H bonds on the phenyl and pyrazole rings.
1550 - 1610C=C and C=N stretchMedium-StrongOverlapping stretching vibrations from the aromatic phenyl and pyrazole rings.
1450 - 1500Aromatic C=C stretchStrongCharacteristic skeletal vibrations of the aromatic rings.
750 - 770C-H out-of-plane bendStrongIndicative of ortho-disubstitution on the benzene ring.
600 - 700C-Br stretchMedium-WeakAbsorption for the carbon-bromine bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Causality: NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts are governed by the electronic environment of each nucleus. The ortho-bromo substituent will induce significant steric and electronic effects, influencing the chemical shifts of adjacent protons and carbons.[12]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5-12.0br s1HNH -1The N-H proton of the pyrazole is typically broad and downfield. Its exact position is concentration and solvent-dependent.
~7.75d1HH -5This pyrazole proton is a doublet coupled to H-4. It is generally downfield compared to H-4.
~7.70dd1HH -6'This phenyl proton is ortho to the C-Br bond and will experience deshielding. It shows coupling to H-5' and H-4'.
~7.40td1HH -4'Phenyl proton showing triplet-of-doublets coupling to its neighbors.
~7.30dd1HH -3'Phenyl proton ortho to the pyrazole ring.
~7.20td1HH -5'Phenyl proton showing triplet-of-doublets coupling.
~6.60d1HH -4This pyrazole proton is a doublet coupled to H-5. It is typically the most upfield of the aromatic protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~152C -3The carbon atom of the pyrazole ring attached to the phenyl group. It is significantly downfield.
~140C -5The CH carbon of the pyrazole ring adjacent to the NH group.
~134C -4'Aromatic CH carbon of the phenyl ring.
~132C -6'Aromatic CH carbon of the phenyl ring.
~131C -1'The ipso-carbon of the phenyl ring attached to the pyrazole.
~128C -5'Aromatic CH carbon of the phenyl ring.
~123C -2'The ipso-carbon of the phenyl ring directly attached to the bromine atom. Its signal is attenuated by the halogen.
~107C -4The CH carbon of the pyrazole ring, typically the most upfield of the ring carbons.

Integrated Spectroscopic Analysis Workflow

Trustworthiness: The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all spectroscopic methods. Each technique validates the others, forming a self-consistent and robust characterization.

G cluster_0 Primary Data Acquisition cluster_1 Data Interpretation & Hypothesis MS Mass Spectrometry (MS) MS_Interp Molecular Formula: C₉H₇BrN₂ MW = 222/224 (Br isotope pattern) MS->MS_Interp Provides MW & Elemental Info IR Infrared Spectroscopy (IR) IR_Interp Functional Groups: N-H, Aromatic C-H, C=N, C=C, C-Br IR->IR_Interp Identifies Functional Groups NMR NMR (¹H, ¹³C) NMR_Interp Connectivity & Skeleton: - 7 Aromatic Protons - 1 N-H Proton - Ortho-substituted Phenyl Ring - 3,5-substituted Pyrazole NMR->NMR_Interp Determines C-H Framework Final Confirmed Structure: This compound MS_Interp->Final IR_Interp->Final NMR_Interp->Final

References

A Guide to the Crystal Structure Analysis of 3-(2-bromophenyl)-1H-pyrazole for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3-(2-bromophenyl)-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical steps from synthesis and crystallization to data analysis and structural interpretation. By understanding the three-dimensional architecture of this and related pyrazole derivatives, scientists can better infer structure-activity relationships (SAR) crucial for the rational design of novel therapeutics. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[4][5] For this compound, a common route would involve the reaction of a suitably substituted chalcone with hydrazine hydrate.

Once the compound is synthesized and purified, the critical step of crystallization is undertaken. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. This is often more of an art than a science, requiring the screening of various conditions.

Experimental Protocol: Growing Single Crystals of this compound

  • Solvent Selection: Begin by dissolving a small amount of purified this compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) to assess solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Crystal Selection: Once crystals have formed, they should be carefully examined under a microscope. Ideal crystals for X-ray diffraction are single, well-formed, and free of defects.

The choice of crystallization method and solvent can significantly impact the resulting crystal packing and, in some cases, lead to the formation of different polymorphs—crystalline forms of the same compound with different arrangements of molecules in the solid state.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Diagram of the Single-Crystal X-ray Diffraction Workflow

workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Goniometer & Diffractometer structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation structure_refinement->validation Final Structural Model interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N-H N2_2 N N1_1->N2_2 N-H...N Hydrogen Bond Br1 Br Ring1 Aromatic Rings Ring2 Aromatic Rings Ring1->Ring2 π-π Stacking CH2 C-H CH2->Br1 C-H...Br Interaction

Caption: Potential intermolecular interactions in the crystal structure of this compound.

Application in Drug Design

The detailed structural information obtained from single-crystal X-ray analysis is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of pyrazole derivatives with their biological activities, researchers can identify key structural features responsible for potency and selectivity. *[1] Pharmacophore Modeling: The precise coordinates of the atoms can be used to develop and refine pharmacophore models, which describe the essential three-dimensional features a molecule must possess to bind to a specific biological target.

  • In Silico Screening: Crystal structure data can be used to validate and improve computational models for virtual screening of compound libraries to identify new drug candidates.

Conclusion

The crystal structure analysis of this compound, and pyrazole derivatives in general, provides a foundational understanding of their solid-state properties and intermolecular interactions. This knowledge is paramount for medicinal chemists and drug development professionals in the rational design of more effective and selective therapeutic agents. The combination of meticulous experimental work and sophisticated data analysis allows for the visualization of molecules at the atomic level, paving the way for the next generation of pyrazole-based medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(2-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-bromophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount to its successful development. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols for characterization, and discuss the implications of these properties on its journey from a promising lead compound to a viable drug candidate. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting the importance of characterizing novel derivatives like the one discussed herein.[3][4]

Introduction: The Significance of Physicochemical Properties in Drug Development

The journey of a drug from discovery to clinical application is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are two of the most critical parameters that dictate the bioavailability, manufacturability, and shelf-life of a drug product.[5][6][7]

  • Solubility: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.

  • Stability: The ability of a drug to resist chemical degradation under various environmental conditions (e.g., pH, temperature, light) is crucial for ensuring its safety, efficacy, and a viable shelf-life.[6][8] Degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[8]

This guide will specifically focus on this compound, a molecule with the formula C9H7BrN2 and a molecular weight of 223.07 g/mol .[9][10][11] Understanding its solubility and stability profile is a prerequisite for its advancement in any drug discovery pipeline.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC9H7BrN2[9][10][12]
Molecular Weight223.073 g/mol [9]
AppearancePale yellow powder[12]
Melting Point125.5-134.5 °C[12]
StorageAmbient temperatures, sealed in dry conditions[9]

Understanding and Predicting Solubility

The solubility of a compound is influenced by a combination of its intrinsic properties and the characteristics of the solvent. For this compound, factors such as its crystal lattice energy, the presence of the polar pyrazole ring capable of hydrogen bonding, and the lipophilic bromophenyl group all play a role.[13]

Theoretical Considerations

The structure of this compound suggests a molecule with moderate polarity. The pyrazole ring can act as both a hydrogen bond donor and acceptor, which can enhance its interaction with polar solvents.[9] Conversely, the bromophenyl group contributes to its lipophilicity, which may favor solubility in non-polar organic solvents. Predicting the precise solubility in various solvents requires experimental determination.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves assessing the compound in a range of pharmaceutically relevant solvents.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol: Equilibrium Shake-Flask Solubility Assay
  • Preparation: Prepare a series of saturated solutions by adding an excess of this compound to vials containing the selected aqueous buffers and organic solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Assessing the Chemical Stability Profile

Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage and handling conditions.[6][7] Forced degradation studies, also known as stress testing, are an integral part of this process as mandated by regulatory bodies like the ICH.[6][7][14] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[7]

Rationale for Forced Degradation Studies

The primary objectives of forced degradation studies are:

  • To elucidate the degradation pathways of the drug substance.[6]

  • To identify the likely degradation products.

  • To develop and validate a stability-indicating analytical method that can resolve the drug from its degradation products.[6][8]

Experimental Design for Forced Degradation

A comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, and photolysis.

Caption: Workflow for conducting forced degradation studies on this compound.

Step-by-Step Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the drug solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).

    • Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug and its solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid drug and its solution to light as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products.

  • Peak Purity and Identification: Assess the purity of the parent peak using a photodiode array (PDA) detector. Tentatively identify the degradation products using LC-MS.

Interpreting Stability Data

The results of the forced degradation studies will provide a comprehensive picture of the stability of this compound.

Stress ConditionExpected OutcomeImplication for Development
Acidic/Basic pHPotential for hydrolysis of the pyrazole ring or other susceptible functional groups.Formulation will require careful pH control and potentially the use of buffering agents.
OxidationThe pyrazole ring may be susceptible to oxidation.Manufacturing and storage may require an inert atmosphere or the inclusion of antioxidants.
LightThe aromatic systems may be prone to photodecomposition.The final drug product may require light-protective packaging.
HeatPotential for thermally induced degradation.Defines acceptable storage and shipping temperatures.

Conclusion and Future Directions

A thorough understanding of the solubility and stability of this compound is a critical early step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product. Future work should focus on the detailed structural elucidation of any identified degradation products and the development of a comprehensive pre-formulation data package to support its progression through the drug development pipeline. The versatile nature of heterocyclic compounds, including pyrazoles, continues to make them a cornerstone of modern drug discovery.[5][15][16]

References

Strategic Imperative: Why Computational Analysis of 3-(2-bromophenyl)-1H-pyrazole Matters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(2-bromophenyl)-1H-pyrazole: A Computational Roadmap for Drug Discovery

This guide provides a comprehensive framework for the quantum chemical analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the strategic rationale behind the computational choices, the detailed execution of the workflow, and the interpretation of results within the context of drug development. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate discovery.

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. The specific subject of our study, this compound, and its derivatives have emerged as promising candidates for various therapeutic targets. Notably, derivatives of this compound have been investigated for their potent inhibitory activity against kinases, a class of enzymes deeply implicated in cancer and inflammatory diseases.

The strategic application of quantum chemical calculations provides a lens to understand the molecule at a sub-atomic level, offering insights that are often difficult or impossible to obtain through empirical methods alone. By modeling the electronic structure, we can predict and rationalize:

  • Molecular Geometry and Stability: Understanding the most stable three-dimensional arrangement of the atoms.

  • Reactivity and Interaction Sites: Identifying regions of the molecule prone to electrophilic or nucleophilic attack, which is crucial for predicting metabolic pathways and designing target interactions.

  • Spectroscopic Signatures: Correlating theoretical spectra (IR, NMR) with experimental data to confirm structural assignments.

  • Pharmacophoric Features: Quantifying the electronic properties that govern how the molecule interacts with its biological target.

This guide will detail a robust, self-validating computational protocol designed to elucidate these properties with high fidelity.

The Computational Workflow: A Validated Protocol

Our approach is grounded in Density Functional Theory (DFT), a powerful quantum mechanical method that balances computational cost with high accuracy for systems of this size. The workflow is designed as a self-validating system, where initial low-cost calculations inform more complex and accurate simulations.

Diagram: Quantum Chemical Calculation Workflow

G cluster_0 Phase 1: Geometry Optimization & Vibrational Analysis cluster_1 Phase 2: High-Accuracy Single-Point Energy & Electronic Properties cluster_2 Phase 3: Spectroscopic & Reactivity Analysis A Step 1: Initial Structure Input B Step 2: DFT Geometry Optimization (B3LYP/6-31G(d)) A->B Initial guess C Step 3: Vibrational Frequency Analysis B->C Optimized coordinates D Validation: Absence of Imaginary Frequencies C->D Frequency results E Step 4: Basis Set Enhancement (B3LYP/6-311++G(d,p)) D->E Validated minimum energy structure F Step 5: Analysis of Electronic Properties (HOMO, LUMO, MEP) E->F G Step 6: NBO Analysis E->G H Step 7: NMR Chemical Shift Calculation (GIAO) F->H I Step 8: Global Reactivity Descriptor Calculation G->I

Caption: A multi-phase workflow for quantum chemical analysis.

Phase 1: Geometry Optimization and Vibrational Analysis

Expertise & Causality: The first and most critical step is to find the molecule's lowest energy conformation. Every subsequent property is calculated from this optimized structure. We employ the B3LYP functional, a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-31G(d) basis set is chosen for this initial optimization as it provides a good balance between speed and accuracy for a molecule of this size.

A subsequent vibrational frequency analysis is not merely a procedural step; it is a critical validation of the optimized geometry. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point, not a stable structure, invalidating all further calculations.

Experimental Protocol: Step-by-Step Geometry Optimization

  • Structure Creation: Build the this compound molecule in a molecular editor (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian).

    • Route Section: #p B3LYP/6-31G(d) Opt Freq

      • #p: Specifies detailed output.

      • B3LYP/6-31G(d): Defines the level of theory and basis set.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation after the optimization completes.

    • Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

    • Coordinate Section: Provide the initial Cartesian coordinates of the atoms.

  • Execution: Submit the input file to the computational software.

  • Validation: Upon completion, inspect the output file.

    • Confirm normal termination of the job.

    • Verify that the optimization converged (look for "Stationary point found").

    • Examine the frequency calculation results and confirm there are zero imaginary frequencies.

Phase 2: High-Accuracy Electronic Properties

Expertise & Causality: With a validated geometry, we can now calculate electronic properties with higher precision. For this, we use a more extensive basis set, 6-311++G(d,p). The ++ indicates the addition of diffuse functions, which are essential for accurately describing the behavior of electrons far from the nucleus, a key factor in non-covalent interactions. The second (d,p) adds polarization functions to hydrogen atoms, allowing for more flexibility in describing chemical bonds. This single-point energy calculation on the previously optimized geometry is a computationally efficient way to achieve higher accuracy for electronic properties without the high cost of re-optimizing with the larger basis set.

Key Analyses:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This map helps identify potential hydrogen bond donor and acceptor sites, which is fundamental to drug-receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It calculates the natural atomic charges on each atom, offering a more chemically intuitive view of charge distribution than other methods like Mulliken population analysis. This is critical for understanding intramolecular interactions, such as the potential for hydrogen bonding between the pyrazole N-H and the bromine atom's lone pairs.

Phase 3: Spectroscopic and Reactivity Insights

Expertise & Causality: To bridge the gap between theoretical calculations and experimental reality, we can simulate spectroscopic data. Calculating NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method allows for a direct comparison with experimental NMR data, serving as a powerful tool for structure verification.

Furthermore, we can quantify the molecule's reactivity using conceptual DFT descriptors. These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of chemical behavior.

Key Reactivity Descriptors:

  • Ionization Potential (I): I ≈ -EHOMO

  • Electron Affinity (A): A ≈ -ELUMO

  • Electronegativity (χ): χ = ( I + A ) / 2

  • Chemical Hardness (η): η = ( I - A ) / 2

  • Electrophilicity Index (ω): ω = χ² / (2η)

A high electrophilicity index suggests a molecule is a strong electron acceptor, a key characteristic in many biochemical reactions.

Predicted Data and Interpretation

The following table summarizes the predicted quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory.

ParameterCalculated ValueInterpretation for Drug Development
Thermodynamic Properties
Total Energy (Hartree)-3031.33A baseline value for comparing the relative stability of different isomers or conformers.
Dipole Moment (Debye)2.15Indicates a moderate polarity, which is often favorable for balancing aqueous solubility and membrane permeability in drug candidates.
Frontier Orbital Properties
EHOMO (eV)-6.45The energy of the highest occupied molecular orbital. Relates to the molecule's electron-donating ability.
ELUMO (eV)-0.89The energy of the lowest unoccupied molecular orbital. Relates to the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) (eV)5.56A relatively large gap suggests high kinetic stability and low reactivity, which can be a desirable trait for a drug to avoid off-target reactions.
Global Reactivity Descriptors
Ionization Potential (I) (eV)6.45Energy required to remove an electron.
Electron Affinity (A) (eV)0.89Energy released when an electron is added.
Electronegativity (χ) (eV)3.67A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (eV)2.78Measures resistance to change in electron distribution. High hardness correlates with the large HOMO-LUMO gap, indicating stability.
Electrophilicity Index (ω) (eV)2.42A moderate value indicating the molecule can act as an electrophile, participating in interactions with electron-rich biological nucleophiles (e.g., amino acid residues in a protein active site).

Diagram: Interpreting Molecular Electrostatic Potential (MEP)

Caption: Correlation between MEP colors and chemical reactivity sites.

Interpretation: The MEP analysis would reveal a strongly positive potential (blue) around the N-H proton of the pyrazole ring, identifying it as a primary hydrogen bond donor site. Conversely, the lone pair on the other pyrazole nitrogen creates a region of strong negative potential (red), making it a prime hydrogen bond acceptor. The bromine atom, due to its electronegativity, also contributes to a region of negative potential, which could engage in halogen bonding or other electrostatic interactions within a protein binding pocket. These insights are paramount for rational drug design, guiding the modification of the molecule to enhance binding affinity and selectivity.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By employing a multi-phase DFT-based protocol, we can reliably predict its structural, electronic, and reactive properties. The calculated data, including the HOMO-LUMO gap, MEP analysis, and global reactivity descriptors, collectively suggest a molecule with high stability and well-defined electrostatic interaction sites, making it a promising scaffold for further development.

Future computational work could expand upon this foundation by:

  • Simulating Solvent Effects: Using implicit (e.g., PCM) or explicit solvent models to understand the molecule's behavior in an aqueous biological environment.

  • Molecular Docking Studies: Using the optimized geometry and calculated partial charges as input for docking simulations to predict binding poses within a specific protein target.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): Performing higher-level calculations on the ligand within the enzyme active site to more accurately model key interactions.

By integrating these advanced computational techniques, researchers can build a comprehensive in-silico model to guide synthesis, optimize lead compounds, and ultimately accelerate the journey from molecular concept to therapeutic reality.

Tautomerism in 3-Aryl-1H-Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. For N-unsubstituted pyrazoles, particularly 3-aryl-1H-pyrazoles, the phenomenon of annular prototropic tautomerism is a critical, yet often nuanced, consideration in drug design and development. The dynamic equilibrium between two distinct tautomeric forms can profoundly influence a molecule's physicochemical properties, receptor-binding interactions, and metabolic fate. This guide provides an in-depth technical exploration of tautomerism in 3-aryl-1H-pyrazoles, offering field-proven insights into its structural determinants, characterization methodologies, and strategic implications for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices for tautomer elucidation and present self-validating protocols to ensure scientific integrity.

The Principle of Annular Tautomerism in 3-Aryl-1H-Pyrazoles

Annular tautomerism in 1H-pyrazoles describes the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. In asymmetrically substituted pyrazoles, such as the 3-aryl-1H-pyrazole class, this exchange results in two chemically distinct, non-equivalent tautomers. These are commonly designated as the 3-aryl-1H-pyrazole and the 5-aryl-1H-pyrazole forms.[1]

This is not a simple resonance, but a true chemical equilibrium between two distinct structural isomers that can, under certain conditions, be individually observed and characterized. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers.

MAO_Binding cluster_drug Drug in Solution cluster_enzyme MAO-B Active Site cluster_result Outcome TautoA Tautomer A TautoB Tautomer B TautoA->TautoB Equilibrium ActiveSite Binding Pocket (Tyr398, Tyr435, Gln206) TautoA->ActiveSite Weak / No Binding TautoB->ActiveSite Preferential Binding & Stabilization Result Enzyme Inhibition (Observed Biological Activity) ActiveSite->Result Forms Stable Complex

References

The Duality of the Pyrazole Ring: A Guide to Electrophilic and Nucleophilic Substitution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, a privileged scaffold whose unique electronic architecture allows for remarkable versatility in molecular design.[1][2] Understanding the subtle interplay of factors governing its reactivity is paramount for any scientist seeking to harness its full potential. This guide moves beyond a simple recitation of reactions; it is designed as a field manual for the practicing researcher. We will dissect the causal mechanisms behind the regioselectivity of pyrazole, explore robust, field-proven protocols, and illuminate how to strategically manipulate the ring's inherent electronic biases to achieve desired synthetic outcomes. Our focus is on providing not just methods, but a validated strategic framework for the functionalization of this critical heterocycle.

The Electronic Landscape of the Pyrazole Ring: The Foundation of Reactivity

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a fascinating electronic dichotomy. One nitrogen atom (N1) is "pyrrole-like," contributing two electrons to the 6π aromatic system, while the other (N2) is "pyridine-like," with its lone pair residing in an sp² hybrid orbital in the plane of the ring.[3] This configuration renders the pyrazole ring π-excessive, meaning it possesses a higher electron density than a benzene ring.

This π-rich nature dictates its primary mode of reactivity: electrophilic aromatic substitution (SEAr) . Computational studies and experimental evidence consistently show that the highest electron density is localized at the C4 position.[3][4] Consequently, electrophilic attack occurs preferentially at this site.[5][6][7]

Conversely, the electron-donating effect of the two nitrogen atoms makes the carbon atoms of the pyrazole ring relatively electron-rich, and thus inherently poor candidates for nucleophilic attack.[8] Nucleophilic substitution is therefore challenging and typically requires specific activation, such as the presence of a good leaving group and/or strong electron-withdrawing substituents on the ring.[8]

The Decisive Factor in Electrophilic Attack: Regioselectivity at C4

The preference for electrophilic attack at the C4 position is not merely a matter of electron density but is fundamentally governed by the stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.

  • Attack at C4: When an electrophile attacks the C4 position, the positive charge is delocalized across N1, C3, and C5. This distribution avoids placing a positive charge on the electronegative pyridine-like N2 atom.

  • Attack at C3 or C5: An attack at C3 or C5 generates a highly unstable intermediate where one of the resonance structures places a positive charge directly on the sp²-hybridized, pyridine-like N2 atom—an energetically unfavorable state.[6]

This crucial difference in intermediate stability makes the activation energy for C4 substitution significantly lower than for C3 or C5 substitution.

G cluster_c4 Attack at C4 (Favored) cluster_c5 Attack at C5 (Disfavored) pz4_start Pyrazole pz4_int [σ-complex] Charge delocalized over C3, N1, C5 pz4_start->pz4_int + E⁺ pz5_start Pyrazole pz4_prod 4-Substituted Pyrazole pz4_int->pz4_prod - H⁺ pz5_int [σ-complex] Unfavorable resonance structure with positive charge on N2 pz5_start->pz5_int + E⁺ pz5_prod 5-Substituted Pyrazole pz5_int->pz5_prod - H⁺

Figure 1: Regioselectivity of electrophilic attack on pyrazole.

Core Strategies for Electrophilic Substitution

Direct C-H functionalization via electrophilic substitution is the most common and direct route to 4-substituted pyrazoles. The choice of reagent and reaction conditions is critical and must be tailored to the specific substrate, as the pyrazole ring's reactivity is sensitive to pH. In strongly acidic media, the pyridine-like N2 atom can be protonated, forming a pyrazolium cation. This deactivates the ring towards electrophilic attack.[9][10]

Halogenation

Halogenation at the C4 position is a high-yielding and reliable transformation, providing a versatile synthetic handle for further modifications like cross-coupling reactions.[11] While elemental halogens can be used, N-halosuccinimides (NXS) are often the reagents of choice due to their milder nature and operational simplicity.

Field-Proven Insights: Reactions with N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) proceed efficiently without a catalyst under neutral conditions.[12][13] Water has proven to be an excellent solvent for these reactions, often leading to higher reaction rates and simpler product isolation compared to chlorinated solvents.[13] Pyrazoles bearing electron-withdrawing groups exhibit lower reactivity, which can be overcome with longer reaction times or gentle heating.[13]

Experimental Protocol 1: Catalyst-Free 4-Bromination of 1-Phenylpyrazole in Water

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenylpyrazole (10 mmol, 1.44 g) and deionized water (20 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (10.5 mmol, 1.87 g) to the suspension in one portion.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C).

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is complete upon the disappearance of the starting material spot (typically 1-2 hours).

  • Workup: For solid products, the reaction mixture can be filtered, and the collected solid is washed with cold water (2 x 10 mL) and dried under vacuum. For oily products, extract the reaction mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The product, 4-bromo-1-phenylpyrazole, is typically obtained in >95% yield and high purity, as confirmed by ¹H NMR spectroscopy (disappearance of the C4-H signal).[13]

Nitration

The introduction of a nitro group at the C4 position is a key transformation for creating energetic materials and versatile intermediates.[14] However, the choice of nitrating agent is critical to avoid N-protonation and side reactions.

Field-Proven Insights: Standard mixed acid conditions (HNO₃/H₂SO₄) are often too harsh, leading to protonation and deactivation of the pyrazole ring.[9] For many substrates, especially those with acid-sensitive groups, "acetyl nitrate," generated in situ from nitric acid and acetic anhydride, is a superior reagent that provides the 4-nitro derivative selectively.[9][15] More recently, N-nitropyrazoles themselves have been developed as powerful, bench-stable nitrating agents that operate under mild conditions.[16]

Acylation

Direct Friedel-Crafts acylation of pyrazoles can be problematic, as the Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atoms, deactivating the ring.[17] A more robust and scalable method involves the use of a carboxylic acid anhydride with a catalytic amount of a strong Brønsted acid.

Field-Proven Insights: This method avoids the use of metallic Lewis acids and provides clean conversion to 4-acylpyrazoles in good to excellent yields.[17] The reaction is broadly applicable to aliphatic and aromatic anhydrides. Performing the reaction under an inert atmosphere (e.g., nitrogen) often yields purer products.[17]

G start N-Substituted Pyrazole + Acid Anhydride step1 Add catalytic H₂SO₄ start->step1 step2 Heat mixture under N₂ (monitor by TLC) step1->step2 step3 Quench on crushed ice step2->step3 step4 Neutralize with cold NaOH (pH 8-9) step3->step4 step5 Extract with organic solvent (e.g., Ethyl Acetate) step4->step5 step6 Purify (Distillation or Crystallization) step5->step6 end 4-Acylpyrazole Product step6->end

Figure 2: Workflow for the catalytic acylation of N-substituted pyrazoles.

Experimental Protocol 2: Sulfuric Acid-Catalyzed Acylation of 1-Methylpyrazole

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, combine 1-methylpyrazole (100 mmol, 8.21 g) and acetic anhydride (175 mmol, 17.8 g, 1.75 equiv).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) to the stirred mixture.

  • Reaction: Heat the resulting mixture at reflux under a nitrogen atmosphere until TLC analysis indicates full consumption of the starting pyrazole (typically 4-6 hours).

  • Workup: Allow the mixture to cool to room temperature. Remove volatile components under reduced pressure. Carefully pour the residue onto 100 g of crushed ice.

  • Isolation: Neutralize the aqueous mixture to pH 8-9 with a cold 2M NaOH solution. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.

  • Validation: The crude product can be purified by vacuum distillation to yield 4-acetyl-1-methylpyrazole as a clear oil. Purity should be assessed by ¹H and ¹³C NMR.[17]

Sulfonation

Sulfonation typically requires forcing conditions. The regiochemical outcome is highly dependent on the sulfonating agent and the substrate. For instance, treating 1-phenylpyrazole with oleum results in sulfonation on the para-position of the phenyl ring, whereas using chlorosulfuric acid in chloroform leads to the formation of 1-phenylpyrazole-4-sulfonyl chloride.[18] This highlights the ability to direct substitution by tuning reaction conditions.

ReactionReagent(s)Typical PositionKey Considerations
Halogenation N-Halosuccinimides (NBS, NCS)C4Mild, catalyst-free, works well in water.[13]
Nitration HNO₃ / Ac₂OC4Milder than mixed acid; avoids ring deactivation.[9]
Acylation R(CO)₂O / cat. H₂SO₄C4Avoids problematic Lewis acid catalysts.[17]
Sulfonation ClSO₃H / CHCl₃C4Conditions can be tuned to substitute on N-aryl groups.[18]

Table 1: Summary of Common Electrophilic Substitution Reactions on Pyrazoles.

Advanced Strategies: Nucleophilic Substitution via Metalation

While direct nucleophilic substitution on the pyrazole ring is uncommon, the strategic use of organometallic chemistry provides a powerful workaround. By deprotonating the pyrazole ring with a strong base, its polarity is inverted (umpolung), transforming a C-H bond into a nucleophilic organometallic species. This species can then react with a wide range of electrophiles to achieve substitution at positions that are inaccessible via direct SEAr chemistry.

Field-Proven Insights: Modern hindered lithium-magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are exceptionally effective for regioselective metalation.[19] The regioselectivity of the deprotonation is governed by the acidity of the C-H bonds, which generally follows the order C5 > C3 >> C4. This allows for the precise and sequential functionalization of the pyrazole ring. For example, starting with an N-substituted pyrazole, the C5 position can be selectively magnesiated with TMPMgCl·LiCl. Subsequent deprotonation at the C4 position can be achieved using a stronger base like TMP₂Mg·2LiCl.[19]

G start N-Substituted Pyrazole step1 Deprotonation at C5 (TMPMgCl·LiCl) start->step1 intermediate1 5-Magnesiated Pyrazole step1->intermediate1 step2 Quench with Electrophile 1 (E1⁺) intermediate1->step2 product1 5-Substituted Pyrazole step2->product1 step3 Deprotonation at C4 (TMP₂Mg·2LiCl) product1->step3 intermediate2 4,5-Dimetalated or 4-Magnesiated Species step3->intermediate2 step4 Quench with Electrophile 2 (E2⁺) intermediate2->step4 product2 4,5-Disubstituted Pyrazole step4->product2

Figure 3: Workflow for sequential, regioselective functionalization via metalation.

Experimental Protocol 3: Regioselective C5-Magnesiation and Iodination

  • Setup: All glassware must be rigorously flame-dried under vacuum and the reaction conducted under an inert argon or nitrogen atmosphere.

  • Base Preparation: Prepare a solution of TMPMgCl·LiCl in anhydrous tetrahydrofuran (THF).

  • Metalation: To a solution of 1-methylpyrazole (10 mmol) in anhydrous THF (20 mL) at room temperature, add the solution of TMPMgCl·LiCl (11 mmol, 1.1 equiv) dropwise. Stir the mixture for 1 hour at 25°C to ensure complete deprotonation at the C5 position.

  • Electrophilic Quench: Cool the reaction mixture to 0°C. Add a solution of iodine (12 mmol) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: The product, 5-iodo-1-methylpyrazole, can be purified by column chromatography on silica gel. The regioselectivity should be confirmed by NMR spectroscopy, including NOE experiments if necessary.[19]

Conclusion

The pyrazole ring offers a rich and tunable platform for synthetic innovation. While its inherent electronic properties strongly favor electrophilic substitution at the C4 position, a thorough understanding of reaction mechanisms and conditions allows the synthetic chemist to override this innate preference. Mild, catalyst-free halogenations and strategic Brønsted acid-catalyzed acylations provide reliable access to 4-substituted derivatives. For more complex substitution patterns, directed metalation has emerged as an indispensable tool, enabling the precise and sequential functionalization of the pyrazole core at C5, C3, and even C4. By mastering both the classical and modern approaches outlined in this guide, researchers in drug discovery and materials science can confidently and efficiently construct novel pyrazole-based architectures to drive future innovation.

References

The Strategic Role of 3-(2-Bromophenyl)-1H-pyrazole in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds. Its inherent properties, including its capacity for diverse substitutions, make it a cornerstone in the design of novel therapeutics.[1] Within this important class of molecules, 3-(2-Bromophenyl)-1H-pyrazole (CAS No. 114382-20-6) has emerged not as a therapeutic agent in its own right, but as a crucial intermediate—a molecular launchpad for the synthesis of complex and potent drug candidates, particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth technical overview of this compound, focusing on its physicochemical properties, its strategic application in synthesis, and its role in the development of targeted therapies, thereby offering a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties and Data Synopsis

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 114382-20-6[3]
Molecular Formula C₉H₇BrN₂[3]
Molecular Weight 223.073 g/mol [3]
Melting Point 130-132 °C[3]
Appearance Pale yellow powder
IUPAC Name This compound

The Synthetic Keystone: Enabling Access to Novel Kinase Inhibitors

The true value of this compound lies in its role as a versatile building block. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond, enabling the strategic introduction of diverse aryl and heteroaryl moieties. This modularity is a significant asset in the construction of libraries of compounds for high-throughput screening and lead optimization.[5]

Case Study: A Gateway to Kinase Inhibitors

While specific examples detailing the use of this compound are often found within proprietary research, the broader class of pyrazole-containing kinase inhibitors provides a compelling rationale for its application. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[2]

The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] The 2-bromophenyl substituent of the title compound can be strategically modified to explore the surrounding binding pocket, enhancing both potency and selectivity for the target kinase.

Experimental Protocols: A Blueprint for Innovation

To fully appreciate the utility of this compound, it is instructive to consider the experimental methodologies for its synthesis and subsequent elaboration into more complex molecules.

Synthesis of this compound: A Representative Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and adaptable procedure for the synthesis of 3-aryl-1H-pyrazoles can be derived from established methodologies. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[7][8]

Step 1: Synthesis of the 1,3-Diketone Precursor

The synthesis would commence with the appropriate 1,3-diketone precursor, which can be synthesized through various methods, such as the Claisen condensation between an ester and a ketone.

Step 2: Cyclocondensation with Hydrazine

The synthesized 1,3-diketone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often with catalytic acid or base, to facilitate the cyclization and dehydration to form the pyrazole ring.[9]

Illustrative Experimental Workflow for Pyrazole Synthesis

G cluster_0 Step 1: 1,3-Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation Ester Ester Diketone 1,3-Diketone Ester->Diketone Claisen Condensation Ketone Ketone Ketone->Diketone Base Base (e.g., NaOEt) Base->Diketone Pyrazole 3-Aryl-1H-pyrazole Diketone->Pyrazole Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Solvent Solvent (e.g., Ethanol) Solvent->Pyrazole

Caption: General workflow for the synthesis of 3-aryl-1H-pyrazoles.

Elaboration via Suzuki-Miyaura Cross-Coupling: A General Protocol

The bromine atom of this compound is a key functional group for further molecular elaboration. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[10]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • The vessel is then purged with an inert gas (e.g., argon or nitrogen).

  • The solvent and the palladium catalyst are added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.[11][12]

Suzuki-Miyaura Cross-Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle Bromopyrazole This compound Catalyst Palladium Catalyst Bromopyrazole->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Base Base Base->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct Suzuki-Miyaura Coupling

References

A Technical Guide to the Synthesis of 3-(2-Bromophenyl)-1H-pyrazole: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific regioisomer, 3-(2-bromophenyl)-1H-pyrazole, serves as a crucial building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the bromine atom at the ortho position of the phenyl ring provides a versatile handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space.

This guide provides an in-depth technical overview of the primary synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern each strategy. We will explore two robust and widely adopted methods: the classical Paal-Knorr condensation pathway and a versatile route proceeding through an enaminone intermediate. For each method, we will dissect the strategic choice of precursors, provide detailed experimental protocols, and offer insights into the causality behind the reaction conditions.

Method 1: The Paal-Knorr Condensation Route via a β-Diketone Intermediate

The condensation of a 1,3-dicarbonyl compound with hydrazine is one of the most fundamental and reliable methods for constructing the pyrazole ring, a reaction known as the Paal-Knorr synthesis.[1][2] This approach is valued for its efficiency and the general availability of the necessary reagents.

Core Principle & Starting Materials

The synthesis hinges on the cyclocondensation reaction between hydrazine and a tailored β-diketone, specifically 1-(2-bromophenyl)-1,3-butanedione . The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the diketone, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring.[3][4]

The ultimate, commercially available starting materials for this multi-step route are:

  • 2'-Bromoacetophenone: The source of the 2-bromophenyl moiety.

  • Ethyl Acetate: Provides the remaining two carbons for the diketone backbone.

  • Hydrazine Hydrate: The nitrogen source for the pyrazole ring.

  • Strong Base: Typically sodium ethoxide or sodium hydride for the initial Claisen condensation.

Workflow & Mechanism

The synthesis is a two-stage process. First, the key intermediate, 1-(2-bromophenyl)-1,3-butanedione, is prepared via a Claisen condensation. In this step, a strong base deprotonates the α-carbon of 2'-bromoacetophenone to generate an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The second stage is the cyclization of the purified β-diketone with hydrazine hydrate, often catalyzed by a weak acid.[5][6]

G cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Pyrazole Formation (Paal-Knorr) A 2'-Bromoacetophenone C 1-(2-bromophenyl)-1,3-butanedione (β-Diketone Intermediate) A->C  1. Strong Base (e.g., NaOEt)  2. Acidic Work-up B Ethyl Acetate B->C E This compound (Final Product) C->E  Acetic Acid (cat.)  Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Workflow for Paal-Knorr synthesis of the target pyrazole.

Experimental Protocols

Protocol 1.1: Synthesis of 1-(2-bromophenyl)-1,3-butanedione

  • Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen.

  • Reagent Preparation: Sodium ethoxide is prepared in situ by dissolving sodium metal (1.1 eq) in absolute ethanol under nitrogen.

  • Condensation: A solution of 2'-bromoacetophenone (1.0 eq) and ethyl acetate (1.5 eq) in toluene is added dropwise to the sodium ethoxide suspension at room temperature.

  • Reaction: The mixture is heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield the desired β-diketone.

Protocol 1.2: Synthesis of this compound

  • Setup: A round-bottom flask is fitted with a reflux condenser.

  • Reaction: To a solution of 1-(2-bromophenyl)-1,3-butanedione (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid are added.

  • Heating: The mixture is heated to reflux for 2-4 hours. The weak acid catalyzes the dehydration steps in the cyclization mechanism.[7]

  • Isolation: The solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude solid is recrystallized from an ethanol/water mixture to afford pure this compound.

Parameter Stage 1 (Diketone Synthesis) Stage 2 (Pyrazole Synthesis)
Key Reagents 2'-Bromoacetophenone, Ethyl Acetate, NaOEt1-(2-bromophenyl)-1,3-butanedione, N₂H₄·H₂O
Solvent Toluene / EthanolEthanol
Temperature RefluxReflux
Typical Yield 65-75%85-95%
Overall Yield 55-71%

Method 2: The Enaminone-Mediated Route

An alternative and highly effective strategy involves the use of an enaminone intermediate.[8] Enaminones are versatile building blocks that can be readily converted to pyrazoles under mild conditions.[9][10] This route offers advantages in terms of regioselectivity and often avoids the need for strong bases required in the classical Claisen condensation.

Core Principle & Starting Materials

This pathway first involves the formation of an α,β-unsaturated enaminone, (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one , which then undergoes cyclocondensation with hydrazine. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack by hydrazine, facilitating ring closure.

The fundamental starting materials for this route are:

  • 2'-Bromoacetophenone: The aromatic foundation of the molecule.[11]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A highly reactive reagent that serves as both the dimethylamine source and a one-carbon unit.

  • Hydrazine Hydrate: The dinucleophile for pyrazole ring formation.

Workflow & Mechanism

The reaction of 2'-bromoacetophenone with DMF-DMA at elevated temperature directly yields the enaminone intermediate. This intermediate is then treated with hydrazine hydrate in a protic solvent like ethanol. The reaction proceeds via an initial nucleophilic attack of hydrazine, displacement of dimethylamine, and subsequent intramolecular cyclization and dehydration to furnish the final pyrazole product.[8]

G cluster_0 Stage 1: Enaminone Formation cluster_1 Stage 2: Pyrazole Formation A 2'-Bromoacetophenone C (E)-1-(2-bromophenyl)-3- (dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->C  Toluene, Reflux B DMF-DMA B->C E This compound (Final Product) C->E  Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Workflow for the enaminone-mediated pyrazole synthesis.

Experimental Protocols

Protocol 2.1: Synthesis of (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Setup: A round-bottom flask is charged with 2'-bromoacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Reaction: The mixture is heated to 80-100 °C for 3-5 hours. The reaction is self-catalyzed by the basicity of the reagent. The formation of methanol as a byproduct drives the reaction forward.

  • Isolation: After cooling to room temperature, the excess DMF-DMA and methanol are removed under high vacuum. The resulting crude product is often a solid or viscous oil and can be used in the next step without further purification, though recrystallization from a solvent like isopropanol can be performed if necessary.

Protocol 2.2: Synthesis of this compound

  • Setup: A round-bottom flask with a reflux condenser is used.

  • Reaction: The crude enaminone from the previous step (1.0 eq) is dissolved in absolute ethanol. Hydrazine hydrate (1.2 eq) is added to the solution.

  • Heating: The reaction mixture is heated to reflux for 2-4 hours. Progress is monitored by TLC until the enaminone spot disappears.

  • Work-up & Purification: The work-up and purification procedure is identical to that described in Protocol 1.2.

Parameter Stage 1 (Enaminone Synthesis) Stage 2 (Pyrazole Synthesis)
Key Reagents 2'-Bromoacetophenone, DMF-DMAEnaminone intermediate, N₂H₄·H₂O
Solvent Neat or TolueneEthanol
Temperature 80-100 °CReflux
Typical Yield 90-98%88-96%
Overall Yield 79-94%

Strategic Comparison and Conclusion

Synthetic Route Ultimate Starting Materials Key Advantages Key Disadvantages
Paal-Knorr (via β-Diketone) 2'-Bromoacetophenone, Ethyl Acetate, HydrazineWell-established, reliable, uses common bulk reagents.Requires a two-step process with isolation of the diketone; use of strong, moisture-sensitive bases (NaOEt, NaH).
Enaminone-Mediated 2'-Bromoacetophenone, DMF-DMA, HydrazineHigh overall yield, milder conditions for the first step, often proceeds without purification of the intermediate.DMF-DMA is a more specialized and expensive reagent compared to ethyl acetate and sodium ethoxide.

Expert Insights:

The choice between these two synthetic strategies often depends on the scale and specific goals of the research.

  • For large-scale, cost-sensitive manufacturing , the classical Paal-Knorr route may be preferable due to the lower cost of the basic starting materials (ethyl acetate, sodium ethoxide). However, the need to handle strong bases and potentially isolate the diketone intermediate adds operational complexity.

  • For medicinal chemistry and discovery labs , the enaminone route is often superior. Its high efficiency, milder conditions, and the ability to proceed in a "one-pot, two-step" fashion without intermediate purification make it faster and more convenient for synthesizing a library of analogs. The higher cost of DMF-DMA is less of a concern on a smaller scale.

Both methods provide reliable access to this compound, a valuable intermediate for drug development. A thorough understanding of the starting materials and the chemical logic behind each step allows the research scientist to make an informed decision that best aligns with their project's objectives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 3-(2-Bromophenyl)-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Its derivatives have been successfully developed into drugs targeting a wide array of diseases, including various cancers.[2][3] Within the vast chemical space of pyrazole-based compounds, the 3-(2-bromophenyl)-1H-pyrazole motif serves as a particularly valuable starting point for the synthesis of potent and selective kinase inhibitors.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5]

The strategic placement of a bromine atom at the ortho-position of the phenyl ring in the this compound scaffold offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize interactions with the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this promising scaffold. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and discuss the interpretation of results.

Synthetic Strategy: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The core of our synthetic approach involves the late-stage functionalization of the this compound scaffold. This strategy allows for the rapid generation of a library of diverse analogs from a common intermediate. The two primary reactions we will focus on are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][9][10][11]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for diversifying the this compound scaffold.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines/Amides) A->C Pd Catalyst, Base, Ligand D Diverse Kinase Inhibitor Library (C-C coupled analogs) B->D E Diverse Kinase Inhibitor Library (C-N coupled analogs) C->E F Biological Evaluation (Kinase Assays, Cell-based Assays) D->F E->F

Caption: Synthetic diversification of the this compound scaffold.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce various aryl or heteroaryl moieties at the 2-position of the phenyl ring.[6][7][8][10]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): This combination is highly effective for coupling sterically hindered substrates. SPhos is a bulky electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination step.[10]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid. Potassium phosphate is often a good choice as it is less likely to cause side reactions compared to stronger bases like hydroxides.[10]

  • Solvent System (Dioxane/Water): The aqueous-organic solvent mixture is crucial for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.[6]

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed amination of this compound, enabling the introduction of a wide range of nitrogen-containing functional groups.[9][11][12]

Materials:

  • This compound

  • Amine or amide (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • (±)-BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or using standard Schlenk techniques, charge a reaction vessel with this compound (1.0 mmol), the desired amine or amide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the vessel.

  • Seal the vessel and heat the mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃/BINAP): This is a classic and robust catalyst system for Buchwald-Hartwig amination. BINAP is a bidentate phosphine ligand that forms a stable and active catalyst with palladium.[12]

  • Base (NaOtBu): A strong, non-nucleophilic base is essential for deprotonating the amine and facilitating the catalytic cycle.[12]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent unwanted side reactions.[12]

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Biological Evaluation: Kinase Inhibition Assays

The synthesized compounds should be screened for their ability to inhibit specific protein kinases. A variety of assay formats are available, with the ADP-Glo™ Kinase Assay being a widely used and reliable method.[4]

General Protocol for ADP-Glo™ Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each kinase-inhibitor pair.

Materials:

  • Target kinase

  • Kinase-specific substrate and ATP

  • Synthesized pyrazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the pyrazole compounds in a suitable buffer.

  • In a 384-well plate, add the kinase, its substrate, and ATP.

  • Add the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Example Kinase Inhibitor Activity

Summarizing quantitative data in a tabular format is crucial for comparing the potency and selectivity of different compounds.

Compound IDTarget KinaseIC₅₀ (nM)
PYZ-001 Kinase A50
PYZ-002 Kinase A25
PYZ-003 Kinase A150
PYZ-001 Kinase B>1000
PYZ-002 Kinase B500
PYZ-003 Kinase B>1000

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of structure-activity relationships (SAR).[13][14] For example, introducing different aryl or heteroaryl groups via Suzuki coupling can probe the hydrophobic and hydrogen-bonding interactions within the kinase active site. Similarly, varying the amine substituents through Buchwald-Hartwig amination can optimize interactions with the solvent-exposed region of the ATP-binding pocket. A thorough SAR study is essential for guiding the design of more potent and selective inhibitors.

Targeting a Signaling Pathway: The JAK/STAT Pathway

Many pyrazole-based inhibitors target kinases within critical signaling pathways, such as the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.[5][15] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[15]

Visualizing the JAK/STAT Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Gene Transcription pSTAT_dimer->Gene Translocates to Nucleus Inhibitor Pyrazole JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Conclusion

The this compound scaffold is a highly tractable starting point for the development of novel kinase inhibitors. The synthetic protocols detailed herein, based on robust palladium-catalyzed cross-coupling reactions, provide a clear and efficient path to generating diverse libraries of compounds. By combining these synthetic strategies with rigorous biological evaluation and a thoughtful approach to SAR, researchers can effectively explore the therapeutic potential of this privileged scaffold in the ongoing quest for new and improved treatments for kinase-driven diseases.

References

Application Notes and Protocols: 3-(2-Bromophenyl)-1H-pyrazole as a Versatile Building Block for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Notably, pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, primarily through their potent inhibition of cyclooxygenase (COX) enzymes.[3][4] This guide provides a comprehensive overview of the utility of 3-(2-bromophenyl)-1H-pyrazole as a strategic building block for the discovery and development of next-generation anti-inflammatory drugs. We present detailed, field-proven protocols for the synthesis of this key intermediate and its subsequent evaluation through a panel of robust in vitro and in vivo anti-inflammatory assays. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Consequently, selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][5]

The pyrazole heterocycle has proven to be an exceptional pharmacophore for targeting COX enzymes. The commercial success of celecoxib, a selective COX-2 inhibitor featuring a pyrazole core, has spurred extensive research into novel pyrazole-based anti-inflammatory agents.[1][3] The this compound scaffold offers a strategic entry point for the synthesis of diverse libraries of potential anti-inflammatory compounds. The bromine atom at the ortho position of the phenyl ring serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis of the Building Block: this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of an α,β-unsaturated ketone intermediate followed by cyclocondensation with hydrazine. This method is a variation of the well-established Knorr pyrazole synthesis.[6]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Pyrazole Formation A 2-Bromoacetophenone C 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E This compound C->E Cyclocondensation D Hydrazine Hydrate D->E Reagent

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for pyrazole synthesis from α,β-unsaturated carbonyl compounds.

Step 1: Synthesis of 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (10.0 g, 50.2 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mL).

    • Causality: DMF-DMA serves as both the reactant to form the enaminone and as the solvent. The reaction with the methyl group of the acetophenone forms the α,β-unsaturated system necessary for the subsequent cyclization.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The starting material (2-bromoacetophenone) should be consumed, and a new, more polar spot corresponding to the enaminone product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one as a crystalline solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the synthesized 1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (from Step 1) in ethanol (50 mL).

  • Addition of Hydrazine: To this suspension, add hydrazine hydrate (80% solution, 3.1 mL, 50.2 mmol) dropwise at room temperature.

    • Causality: Hydrazine hydrate acts as the binucleophile, attacking the carbonyl carbon and the β-carbon of the enaminone, leading to cyclization and the formation of the pyrazole ring.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting enaminone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation and Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Characterization Data (Representative)
Compound NameMolecular FormulaMolecular WeightAppearanceMelting Point (°C)
This compoundC₉H₇BrN₂223.07Off-white solid132-136[7]

Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: Screening for Anti-inflammatory Activity

Once derivatives of this compound are synthesized, a systematic evaluation of their anti-inflammatory potential is crucial. The following protocols describe key assays for this purpose.

In Vitro Assays

This assay is fundamental to determine if the synthesized compounds exert their anti-inflammatory effect through the inhibition of the COX-2 enzyme.

COX2_Inhibition_Assay cluster_0 Reaction Components cluster_1 Reaction & Detection A Arachidonic Acid (Substrate) D Prostaglandin G2 (Intermediate) A->D Catalysis B COX-2 Enzyme B->D C Test Compound (Potential Inhibitor) C->B Inhibition F Fluorescent Signal D->F Reaction E COX Probe E->F G Fluorometric Plate Reader (Ex/Em = 535/587 nm) F->G Measurement

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Protocol: (Adapted from commercially available kits[4][8])

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Serially dilute to obtain a range of concentrations.

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.

    • Prepare the reaction mix containing COX assay buffer, COX probe, and COX cofactor.

    • Prepare the arachidonic acid (substrate) solution.

  • Assay Plate Setup (96-well white opaque plate):

    • Test Wells: Add 10 µL of the diluted test compound.

    • Enzyme Control Wells: Add 10 µL of assay buffer (with DMSO at the same final concentration as the test wells).

    • Inhibitor Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control.

  • Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 80 µL of the reaction mix to each well, followed by the addition of 10 µL of the arachidonic acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at 25 °C for 5-10 minutes using a fluorescence plate reader (Excitation/Emission = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol: (Based on the Griess Reagent System[5][9])

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours. Include a vehicle control (no LPS) and an LPS-only control.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.[3][10]

Paw_Edema_Assay A Acclimatize Rats B Administer Test Compound (or Vehicle/Standard Drug) A->B Day 0 C Inject Carrageenan (1%) into Hind Paw B->C After 1 hour D Measure Paw Volume at t=0, 1, 2, 3, 4 hours C->D Immediately after injection E Calculate % Inhibition of Edema D->E Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Groups: Receive different doses of the synthesized pyrazole derivatives.

  • Dosing: Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides a rich platform for SAR studies. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents at the C2 position of the phenyl ring.

Key areas for optimization include:

  • Substitution at the pyrazole N1 position: Introducing different alkyl or aryl groups can influence potency and selectivity.

  • Modification of the 2-bromophenyl ring: Exploration of various substituents via cross-coupling can probe the binding pocket of the target enzyme.

  • Substitution at the C5 position of the pyrazole ring: This position can also be functionalized to enhance activity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. Its strategic placement of a modifiable bromine handle allows for extensive chemical exploration and optimization of biological activity. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers in the field of drug discovery to efficiently synthesize, screen, and identify promising new pyrazole-based anti-inflammatory drug candidates. The systematic application of these methodologies, grounded in a clear understanding of the underlying scientific principles, will undoubtedly accelerate the development of safer and more effective treatments for inflammatory diseases.

References

Application Note & Protocols: A Modular Synthetic Approach for Novel Anticancer Agents from 3-(2-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2][3][4] This document provides a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of novel anticancer compounds derived from the versatile starting material, 3-(2-bromophenyl)-1H-pyrazole. We detail robust and scalable protocols for chemical diversification using palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—and outline standardized assays for assessing the cytotoxic potential of the resulting compound library against relevant human cancer cell lines.

Introduction: The Rationale for Pyrazole Scaffolds in Oncology

Pyrazole derivatives have emerged as a focal point in the design of selective and potent anticancer agents.[2][5] Their unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for a three-dimensional arrangement of substituents that can facilitate precise interactions with various biological targets.[3][4] The clinical success of pyrazole-containing drugs has validated this scaffold's utility in medicinal chemistry.

Numerous studies have demonstrated that pyrazole derivatives can exert their anticancer effects through multiple mechanisms of action. These include the inhibition of critical cellular enzymes and pathways such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and tubulin polymerization.[1][2][3] The starting material, this compound, is an ideal precursor for generating a diverse chemical library. The bromine atom serves as a versatile synthetic handle for introducing a wide array of chemical moieties via well-established cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR).

PART 1: SYNTHETIC STRATEGY & DIVERSIFICATION

The core of our strategy is the functionalization of the C-Br bond on the phenyl ring of this compound. This approach allows for the rapid generation of a library of analogues with diverse physicochemical properties, which is essential for identifying lead compounds in a drug discovery campaign. We will focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Causality Behind Experimental Choices
  • Palladium-Catalyzed Cross-Coupling: These reactions are chosen for their exceptional functional group tolerance, broad substrate scope, and generally high yields.[6] This allows for the use of complex and sensitive building blocks without the need for extensive protecting group strategies, streamlining the synthetic process.

  • Suzuki-Miyaura Coupling: This reaction is ideal for forming new carbon-carbon bonds by coupling the aryl bromide with various boronic acids or esters.[7][8] This enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups, significantly altering the steric and electronic properties of the final molecule.

  • Buchwald-Hartwig Amination: This reaction is the premier method for forming carbon-nitrogen bonds.[6][9] It allows for the coupling of the aryl bromide with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles. This is crucial for introducing hydrogen bond donors and acceptors, which are often key to target binding and modulating solubility.

General Synthetic Workflow

The overall experimental process is designed for efficiency and modularity, allowing for parallel synthesis and high-throughput screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Diversification Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Diversification Library Diverse Compound Library Suzuki->Library Buchwald->Library Purify Purification (Column Chromatography) Library->Purify Char Characterization (NMR, LC-MS, HRMS) Purify->Char Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Char->Screen IC50 IC50 Determination Screen->IC50 Hit Hit Compound Identification IC50->Hit

Caption: High-level workflow for novel anticancer drug discovery.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst: Pd(PPh₃)₄ or XPhos Pd G2[10]

  • Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)[8]

  • Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene[11]

  • Anhydrous solvents and inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, ~0.1 M concentration relative to the pyrazole).

  • Seal the flask and heat the reaction mixture at 90-100 °C for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure coupled product.

ParameterCondition 1Condition 2Rationale & Citation
Catalyst Pd(PPh₃)₄XPhos Pd G2XPhos-based precatalysts are often more active for challenging substrates.[8][10]
Base Na₂CO₃ (aq)K₃PO₄K₃PO₄ is a stronger base, often used for less reactive boronic acids.[8]
Solvent Dioxane/H₂OToluene/EtOH/H₂OThe choice of solvent can significantly impact reaction rate and yield.[11][12]

Table 1: Representative Suzuki-Miyaura Reaction Conditions.

Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for coupling this compound with a representative amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Palladium precatalyst: Pd₂(dba)₃ or a G3/G4 precatalyst

  • Ligand: XPhos, RuPhos, or tBuDavePhos[13][14]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to a dry reaction vial.

  • Add the base (1.4 eq.) and this compound (1.0 eq.).

  • Add the anhydrous solvent (e.g., Toluene, ~0.2 M).

  • Finally, add the amine (1.2 eq.).

  • Seal the vial and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient).

Protocol: Compound Characterization

Ensuring the identity and purity of synthesized compounds is critical.[4][15][16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired for all final compounds to confirm their structure. For ¹H NMR, the disappearance of the signal corresponding to the starting material and the appearance of new signals for the coupled moiety are key indicators.

  • Mass Spectrometry (MS): Low-resolution (LC-MS) should be used to monitor reactions and confirm the molecular weight of the product in crude and purified samples. High-resolution mass spectrometry (HRMS) is required to confirm the elemental composition of the final, purified compounds.

PART 3: IN VITRO ANTICANCER ACTIVITY EVALUATION

Once a library of compounds is synthesized and characterized, the next step is to screen for biological activity. An in vitro cytotoxicity assay is the standard initial method for identifying compounds that inhibit cancer cell growth.[19][20][21]

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is designed for a 96-well plate format for high-throughput screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver], HCT-116 [colon]).[1][22][23][24] A panel of cell lines is recommended to identify broad-spectrum vs. selective agents.[25][26][27]

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Synthesized pyrazole compounds dissolved in DMSO (10 mM stock).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well clear flat-bottom plates.

  • Multichannel pipette and a microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the media from the wells and add 100 µL of the media containing the test compounds. Include wells for "vehicle control" (DMSO only) and "no-cell control" (media only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Measurement (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Compound IDIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HepG2
Control (Doxorubicin) e.g., 0.95e.g., 5.93e.g., 34.24
PYR-001 Hypothetical DataHypothetical DataHypothetical Data
PYR-002 Hypothetical DataHypothetical DataHypothetical Data

Table 2: Template for Summarizing IC₅₀ Data. Reference values can vary.[1][24][28]

PART 4: MECHANISTIC CONSIDERATIONS

The diverse biological activities of pyrazole derivatives stem from their ability to inhibit various protein kinases that are often dysregulated in cancer.[1][2][3] Many kinases, such as EGFR and VEGFR, share a common ATP-binding pocket that can be targeted by small molecule inhibitors. The pyrazole scaffold can be decorated with substituents that mimic the adenine region of ATP, leading to competitive inhibition.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->RTK Binding & Dimerization ADP ADP RTK->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) RTK->Downstream Autophosphorylation ATP ATP ATP->RTK Response Cell Proliferation & Survival Downstream->Response Pyrazole Novel Pyrazole Inhibitor Pyrazole->RTK Inhibition

Caption: Inhibition of RTK signaling by a novel pyrazole compound.

Further studies, such as kinase profiling assays, Western blotting for downstream signaling proteins (e.g., p-ERK, p-AKT), and cell cycle analysis, would be necessary to elucidate the precise mechanism of action for any identified hit compounds.

References

Application Notes and Protocols for 3-(2-bromophenyl)-1H-pyrazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring is a cornerstone in the discovery and development of innovative agrochemicals.[1][2][3] This five-membered heterocyclic scaffold, containing two adjacent nitrogen atoms, offers a versatile platform for the synthesis of compounds with a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][4][5][6][7][8] The strategic substitution on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy. This document provides a detailed guide for researchers and drug development professionals on the potential applications of a specific, yet underexplored, pyrazole derivative: 3-(2-bromophenyl)-1H-pyrazole . While direct, extensive research on this particular isomer is emerging, the wealth of data on related pyrazole compounds provides a strong rationale for its investigation as a lead structure in agrochemical discovery programs.

This guide will explore the potential of this compound as a precursor for novel fungicides, insecticides, and herbicides. We will delve into synthetic strategies, bioassay protocols, and the critical structure-activity relationships that govern the efficacy of pyrazole-based agrochemicals.

Potential Applications in Agricultural Chemistry

The this compound moiety can be considered a key building block for the synthesis of a new generation of crop protection agents. The presence of the bromophenyl group offers a site for further chemical modification, potentially leading to compounds with enhanced biological activity and selectivity.

Fungicidal Applications

Pyrazole derivatives are well-established as potent fungicides.[4][9][10][11][12] Many commercial fungicides are based on the pyrazole scaffold, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[13][14]

Hypothesized Mechanism of Action: It is hypothesized that derivatives of this compound could act as SDH inhibitors. The pyrazole ring can bind to the ubiquinone-binding site of the SDH enzyme, disrupting the fungal respiratory process and leading to cell death. The 2-bromophenyl substituent could play a crucial role in the molecule's interaction with the enzyme's active site, potentially enhancing its binding affinity.

Diagram: Hypothesized Fungicidal Mechanism of Action

Fungicidal_Mechanism cluster_fungus Fungal Cell cluster_etc Electron Transport Chain cluster_compound This compound Derivative Mitochondrion Mitochondrion Complex_I Complex I Mitochondrion->Complex_I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- ATP_Production ATP_Production Fungal_Cell_Death Fungal Cell Death Complex_II->Fungal_Cell_Death Disrupted Respiration Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP_Synthase->ATP_Production ATP Production Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Complex_II Inhibition Synthesis_Workflow Start Starting Materials: 2'-bromoacetophenone and Benzaldehyde Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Intermediate: (E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone) Step1->Intermediate Step2 Cyclocondensation with Hydrazine Intermediate->Step2 Product Product: This compound Step2->Product

References

functionalization of the pyrazole ring in 3-(2-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Functionalization of 3-(2-Bromophenyl)-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound

The this compound scaffold is a molecule of significant interest in contemporary medicinal chemistry and materials science. Its structure is a compelling conjunction of two highly versatile chemical entities: the pyrazole ring and a brominated phenyl group. Pyrazole derivatives are well-established pharmacophores found in numerous FDA-approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antipsychotic properties.[1] The phenyl ring, substituted with a bromine atom, serves as a robust and reliable handle for a multitude of transition-metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the key strategies for the selective functionalization of this compound. We will explore methodologies targeting both the pyrazole core and the bromophenyl substituent, offering detailed protocols and the underlying chemical principles that govern these transformations. The molecule presents two primary domains for chemical modification:

  • The Pyrazole Ring: Featuring an acidic N-H proton and reactive C-H bonds, offering avenues for N-alkylation, N-arylation, and direct C-H functionalization.

  • The 2-Bromophenyl Ring: The carbon-bromine (C-Br) bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Understanding how to selectively manipulate these sites is crucial for generating diverse molecular libraries for drug discovery and creating novel functional materials.

Part 1: Elaboration of the Pyrazole Core

The pyrazole ring is an electron-rich aromatic heterocycle. Its functionalization is primarily directed at the nitrogen atoms and, with more advanced methods, the carbon atoms of the ring.

N-Functionalization: Mastering Regioselectivity

The most common reaction involving the pyrazole ring is the substitution of the acidic proton on the N1 nitrogen. A critical challenge in the N-functionalization of unsymmetrical pyrazoles is controlling regioselectivity. Due to prototropic tautomerism, reactions can yield a mixture of N1 and N2 substituted isomers. The outcome is often dictated by a combination of steric hindrance from the adjacent 3-(2-bromophenyl) group, the nature of the electrophile, and the reaction conditions.[2]

N-alkylation is a fundamental transformation for introducing alkyl groups, which can modulate the solubility, metabolic stability, and binding properties of the molecule. The reaction typically proceeds via an SN2 mechanism where the pyrazolate anion, formed by deprotonation with a base, acts as a nucleophile.

Causality Behind the Protocol: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to a highly nucleophilic pyrazolate, which can accelerate the reaction. Milder bases like potassium carbonate (K₂CO₃) are often sufficient and offer better functional group tolerance.[3] The solvent plays a key role; polar aprotic solvents like DMF or DMSO are excellent for SN2 reactions as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.[3] For sterically demanding alkylating agents, steric hindrance from the 2-bromophenyl group will heavily favor substitution at the less hindered N1 position.

dot

Caption: General workflow for N-alkylation of pyrazole.

Protocol 1: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature (or heat gently to 50-60 °C if necessary) and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole. A new method using trichloroacetimidate electrophiles with a Brønsted acid catalyst also provides access to N-alkyl pyrazoles.[4]

Alkylating Agent Base Solvent Temperature Typical Yield Reference
Benzyl BromideK₂CO₃DMFRoom Temp.>90%[3]
Ethyl IodideNaHTHF0 °C to RT85-95%[5]
Phenethyl TrichloroacetimidateBF₃·OEt₂DCM0 °C to RT~70%[4]

Forming an N-aryl bond requires a cross-coupling strategy, most commonly the Ullmann condensation. This reaction uses a copper catalyst to couple the pyrazole N-H with an aryl halide.

Causality Behind the Protocol: The classic Ullmann reaction requires harsh conditions (high temperatures).[6] Modern protocols utilize ligands, such as L-proline or diamines, which chelate to the copper center.[7] This chelation increases the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at significantly lower temperatures (80-110 °C) and broadening the substrate scope.[7][8] The base is crucial for deprotonating the pyrazole, and K₂CO₃ or Cs₂CO₃ are commonly employed.

dot

Ullmann_Cycle CuI Cu(I)L₂ OA Ar-X-Cu(III)L₂ CuI->OA Oxidative Addition (Ar-X) Pyrazolate Pyrazole-Cu(III)L₂ OA->Pyrazolate Ligand Exchange (Pyrazole-H, Base) Pyrazolate->CuI Reductive Elimination Product N-Aryl Pyrazole Pyrazolate->Product

Caption: Simplified catalytic cycle for Ullmann N-arylation.

Protocol 2: L-Proline Promoted Ullmann N-Arylation [7]

  • To an oven-dried reaction vessel, add CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add this compound (1.0 eq) and the desired aryl iodide (1.2 eq).

  • Add anhydrous DMSO (0.25 M) and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue via silica gel chromatography to yield the N-aryl product.

Copper Source Ligand Base Aryl Halide Typical Yield Reference
CuIL-ProlineK₂CO₃4-Iodotoluene80-90%[7]
Cu₂O1,10-PhenanthrolineCs₂CO₃4-Bromobenzonitrile~85%[6]
CuO NanospheresNoneK₂CO₃Iodobenzene>95%[9]
C-H Functionalization

Directly functionalizing the C-H bonds of the pyrazole ring is a more modern and atom-economical approach compared to traditional methods that require pre-functionalization (e.g., halogenation).[10][11] The regioselectivity depends on the inherent electronic properties of the pyrazole ring and the catalytic system employed. The C5 proton is generally the most acidic, while the C4 position is the most nucleophilic.[10] The C3 position is often the most challenging to functionalize directly due to its lower reactivity.[1][12]

Causality Behind the Protocol: Palladium-catalyzed C-H activation is a powerful tool for this transformation.[13] The reaction often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst coordinates to the N2 atom of the pyrazole, directing the C-H activation to the C5 position. A base is required to facilitate the deprotonation step, and an oxidant is sometimes needed to regenerate the active Pd(II) catalyst. High temperatures are typically necessary to overcome the activation energy of C-H bond cleavage.[1]

Protocol 3: Pd-Catalyzed Direct C-5 Arylation

  • In a sealed tube, combine 1-substituted-3-(2-bromophenyl)-pyrazole (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.5 eq), Pd(OAc)₂ (0.05 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.05 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).[1]

  • Add a high-boiling solvent such as toluene or mesitylene (0.2 M).[1]

  • Seal the tube and heat the mixture to 140-160 °C for 24-72 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the C-5 arylated pyrazole.

Part 2: Diversification via the 2-Bromophenyl Ring

The C-Br bond on the phenyl ring is an exceptionally versatile functional handle, enabling access to a vast chemical space through well-established palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[14][15]

Causality Behind the Protocol: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15] The base (e.g., Na₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[15][16] The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the individual steps of the cycle. Phosphine ligands like PPh₃ or dppf are commonly used.[16]

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br Pd0->OA Oxidative Addition (Ar-Br) TM Ar-Pd(II)L₂-R OA->TM Transmetalation (R-B(OH)₂ + Base) TM->Pd0 Reductive Elimination Product Ar-R TM->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling [14]

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).[16]

  • Add a solvent mixture, such as dioxane/water (4:1, 0.2 M).

  • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the biaryl product.

Catalyst Ligand Base Boronic Acid Partner Typical Yield Reference
Pd(dppf)Cl₂(dppf)Cs₂CO₃4-Methoxyphenylboronic acid76-99%[16]
PdCl₂(PPh₃)₂(PPh₃)Na₂CO₃Phenylboronic acid~80%[14]
Pd₂(dba)₃SPhosK₃PO₄3-Thienylboronic acid>90%[17]
Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds by coupling aryl halides with amines.[18][19] It has largely replaced harsher classical methods.

Causality Behind the Protocol: Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu), and reductive elimination.[18][20] The ligands used are critical; bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are required to facilitate the reductive elimination step, which is often rate-limiting.[21][22] An inert atmosphere is mandatory as the Pd(0) catalyst and some ligands are oxygen-sensitive.

dot

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Ar-Pd(II)L-Br Pd0->OA Oxidative Addition (Ar-Br) Amide Ar-Pd(II)L-NR₂ OA->Amide Amine Coordination & Deprotonation (R₂NH + Base) Amide->Pd0 Reductive Elimination Product Ar-NR₂ Amide->Product Sonogashira_Cycle Dual Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br Pd0->OA Oxidative Addition RE Ar-Pd(II)L₂-C≡CR OA->RE Transmetalation RE->Pd0 Reductive Elimination Product Ar-C≡CR RE->Product CuX Cu(I)X CuA Cu(I)-C≡CR CuX->CuA Deprotonation CuA->OA To Pd Cycle Alkyne H-C≡CR + Base Alkyne->CuX

References

Introduction: The Strategic Importance of N-Aryl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 3-(2-Bromophenyl)-1H-pyrazole: Protocols and Mechanistic Insights

The N-aryl pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold" found in numerous pharmaceuticals, including kinase inhibitors, anti-inflammatory agents like Celecoxib, and potent agrochemicals. The specific molecule of interest, this compound, presents a particularly valuable yet challenging synthetic target. It serves as a versatile building block for creating complex, poly-aromatic systems through subsequent cross-coupling reactions at the bromine-substituted phenyl ring.

However, the N-arylation of this substrate is not trivial. Two primary challenges must be addressed for successful and predictable synthesis:

  • Regioselectivity: As an unsymmetrical pyrazole, the molecule possesses two distinct nitrogen atoms (N1 and N2) available for arylation. Controlling which nitrogen is functionalized is paramount for synthesizing the correct isomer. The bulky 3-(2-bromophenyl) group introduces significant steric hindrance that heavily influences this outcome.

  • Chemoselectivity: The presence of a bromine atom on the C3-phenyl substituent introduces a potential site for competitive intramolecular side reactions, such as cyclization, under the very conditions designed to promote intermolecular C-N bond formation.

This guide provides a detailed exploration of robust and field-proven protocols for the N-arylation of this compound. We will delve into the two most powerful catalytic systems employed for this transformation—copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination—explaining the causality behind each experimental choice and providing step-by-step protocols for immediate application in the research and development laboratory.

Part 1: Copper-Catalyzed N-Arylation (Ullmann-Type Protocols)

The Ullmann condensation, a classic copper-mediated reaction, remains a highly relevant and cost-effective method for C-N bond formation.[1][2] Modern advancements, particularly the use of ligands, have transformed it into a milder and more versatile tool.[3]

Mechanistic Overview: The Role of Ligands

The modern Ullmann-type reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand, typically a diamine or an amino acid, plays a crucial role by solubilizing the copper salt and stabilizing the high-energy intermediates, thereby lowering the activation energy and allowing the reaction to proceed at significantly lower temperatures than the harsh, traditional protocols.[4]

Experimental_Workflow cluster_workflow General N-Arylation Workflow start Reagent Assembly (Pyrazole, Aryl Halide, Base, Catalyst) setup Reaction Setup (Inert Atmosphere, Solvent) start->setup reaction Heating (Oil Bath or Microwave) setup->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor Periodically monitor->reaction workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify analysis Product Characterization (NMR, MS, etc.) purify->analysis

References

The Synthesis of Pyrazole-Containing Ligands for Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of Pyrazole Ligands in Catalysis

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the backbone of a remarkably versatile and influential class of ligands in catalysis.[1] The unique electronic and steric properties of the pyrazole ring, which can be readily tuned through substitution, allow for the design of ligands that profoundly impact the activity, selectivity, and stability of metal catalysts.[2] The presence of both a Lewis basic sp² nitrogen and a potentially acidic N-H proton (in N-unsubstituted pyrazoles) imparts a rich coordination chemistry, enabling pyrazole-based ligands to act as anything from simple monodentate donors to robust tridentate "scorpionate" chelators.[1][3] This adaptability has led to their successful application in a wide array of catalytic transformations, including polymerization, oxidation, cross-coupling reactions, and C-H functionalization.[4][5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of key pyrazole-containing ligands. Moving beyond a mere recitation of steps, this document delves into the causality behind the protocols, offering insights into why certain reagents and conditions are chosen. It provides self-validating, step-by-step methodologies for the synthesis of foundational pyrazole cores and advanced, widely-used ligand systems.

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole ring itself is a foundational aspect of ligand synthesis. The most common and robust method is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, famously known as the Knorr Pyrazole Synthesis.[8][9]

The Knorr Pyrazole Synthesis: A Classic and Reliable Route

First reported by Ludwig Knorr in 1883, this reaction remains a cornerstone of heterocyclic chemistry.[9][10] It offers a straightforward and high-yielding pathway to a variety of substituted pyrazoles.

Causality and Mechanistic Insights: The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate via condensation of the hydrazine with one of the carbonyl groups.[8][10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[10] When using unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the initial hydrazine attack is a critical consideration, influenced by the steric and electronic nature of the substituents and the reaction pH.[10]

Protocol 1: Synthesis of 3,5-Dimethylpyrazole via Knorr Condensation

This protocol details the synthesis of the fundamental 3,5-dimethylpyrazole, a common building block for more complex ligands. The use of hydrazine sulfate in an aqueous alkali solution is a classic and reliable method that avoids the sometimes violent reactivity of pure hydrazine hydrate.[11]

Materials:

  • Hydrazine sulfate (N₂H₄·H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • Petroleum ether (90-100°C) or methanol/ethanol for recrystallization

Equipment:

  • 1-L round-bottomed flask

  • Stirrer

  • Thermometer

  • Separatory funnel

  • Ice bath

  • Distillation apparatus

  • Büchner funnel

Procedure:

  • Hydrazine Solution Preparation: In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.[11]

  • Cooling: Immerse the flask in an ice bath and cool the solution to 15°C with stirring.[11]

  • Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. This addition should take about 30 minutes.[11]

  • Reaction: Continue stirring the mixture for 1 hour at 15°C.[11]

  • Work-up: Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether.[11]

  • Extraction: Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.[11]

  • Washing and Drying: Combine all the ether extracts, wash once with a saturated sodium chloride solution, and then dry over anhydrous potassium carbonate.[11]

  • Isolation: Remove the ether by distillation. The resulting slightly yellow, crystalline residue of 3,5-dimethylpyrazole should be dried under reduced pressure.[11]

  • Purification: The product, typically obtained in 77-81% yield with a melting point of 107-108°C, is of good quality.[11] For further purification, it can be recrystallized from approximately 250 ml of 90-100°C petroleum ether.[11]

Characterization:

  • Melting Point: 107-108°C[11]

  • Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

dot graph KnorrSynthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Knorr Pyrazole Synthesis Workflow.

Advanced Ligand Systems: Scorpionates, Pyrazabox, and Pyrazole-Phosphines

Building upon the fundamental pyrazole core, a diverse array of multidentate ligands can be synthesized, each with unique properties tailored for specific catalytic applications.

Scorpionate Ligands (Hydrotris(pyrazolyl)borates - Tp)

Coined by their discoverer Swiatoslaw Trofimenko, "scorpionate" ligands are a class of tridentate ligands that bind to a metal in a facial manner, akin to a scorpion grasping its prey with two pincers before stinging it with its tail.[12] These ligands, particularly the hydrotris(pyrazolyl)borates (Tp), are renowned for their versatility and their ability to stabilize a wide range of metal complexes.[13][14] The steric and electronic properties of Tp ligands can be easily modified by using substituted pyrazoles, making them invaluable in areas like polymerization and the modeling of enzyme active sites.[12][15]

Causality and Mechanistic Insights: The synthesis of Tp ligands involves the reaction of a pyrazole with an alkali metal borohydride, such as potassium borohydride (KBH₄).[12] The reaction proceeds via the sequential substitution of the hydride ions on the boron atom with pyrazolyl groups, evolving hydrogen gas in the process.[12] The reaction temperature is a critical parameter that controls the degree of substitution; lower temperatures favor the formation of dihydrobis(pyrazolyl)borates (Bp), while higher temperatures are required for the tris-substituted (Tp) and even tetrakis-substituted products.[8][16]

Protocol 2: Synthesis of Potassium Hydrotris(3,5-dimethylpyrazolyl)borate (KTp)*

This protocol describes the synthesis of a commonly used bulky scorpionate ligand.

Materials:

  • 3,5-Dimethylpyrazole

  • Potassium borohydride (KBH₄)

  • Anhydrous toluene (optional, for high-boiling solvent)

Equipment:

  • Schlenk flask or round-bottomed flask with a reflux condenser

  • Nitrogen or argon inert atmosphere setup

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reactant Setup: In a Schlenk flask under an inert atmosphere, combine 3,5-dimethylpyrazole (3.1 equivalents) and potassium borohydride (1.0 equivalent).

  • Solvent-Free Method (Neat Reaction): Slowly heat the solid mixture with stirring. The mixture will melt, and hydrogen gas will evolve. The temperature should be carefully controlled and raised gradually to around 180-200°C. The reaction is typically complete when H₂ evolution ceases.

  • Solvent Method: Alternatively, the reactants can be heated under reflux in a high-boiling anhydrous solvent like toluene. This can offer better temperature control.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, potassium hydrotris(3,5-dimethylpyrazolyl)borate, will solidify upon cooling.

  • Purification: The crude product can often be used directly. For higher purity, it can be recrystallized from a suitable solvent or purified by sublimation under high vacuum.

Characterization:

  • IR Spectroscopy: A key characteristic is the B-H stretching vibration, typically observed in the 2450–2550 cm⁻¹ region.[7]

  • NMR Spectroscopy: ¹H and ¹¹B NMR are essential for confirming the structure and purity.

dot graph ScorpionateSynthesis { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Synthesis of Scorpionate (Tp) Ligands.

Pyrazabox Ligands: Chiral Scaffolds for Asymmetric Catalysis

Pyrazabox ligands, which incorporate a pyrazole ring into the well-established bis(oxazoline) framework, are a class of chiral ligands that have shown promise in asymmetric catalysis. The synthesis typically involves the condensation of a dinitrile-substituted pyrazole with chiral amino alcohols.[15][17]

Causality and Mechanistic Insights: The formation of the oxazoline rings is generally catalyzed by a Lewis acid, such as zinc triflate (Zn(OTf)₂), which activates the nitrile groups towards nucleophilic attack by the amino alcohol.[17][18] The use of enantiopure amino alcohols is crucial for establishing the chirality of the final ligand, which in turn directs the stereochemical outcome of the catalytic reaction.

Protocol 3: General Scheme for Pyrazabox Ligand Synthesis

This protocol provides a general workflow for the synthesis of chiral pyrazabox ligands.

Materials:

  • Pyrazole-3,5-dicarbonitrile (or other suitably substituted dinitrile)

  • Chiral amino alcohol (e.g., (S)-tert-leucinol)

  • Zinc triflate (Zn(OTf)₂) or anhydrous zinc chloride (ZnCl₂)[18]

  • Anhydrous solvent (e.g., chlorobenzene)[18]

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere setup

  • Standard glassware for work-up and purification

Procedure:

  • Reactant Mixture: In a Schlenk flask under an inert atmosphere, dissolve pyrazole-3,5-dicarbonitrile and the chiral amino alcohol (2.2 equivalents) in anhydrous chlorobenzene.

  • Catalyst Addition: Add a catalytic amount of zinc triflate or anhydrous zinc chloride (e.g., 10 mol%).[18]

  • Reaction: Heat the reaction mixture to reflux (typically around 120-130°C) and monitor the progress by TLC or GC-MS. The reaction may take 24-48 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is typically quenched with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure pyrazabox ligand.

Characterization:

  • Chiral HPLC/SFC: To determine the enantiomeric excess (ee) of the ligand.

  • NMR and Mass Spectrometry: To confirm the chemical structure.

  • Optical Rotation: To measure the specific rotation, [α]D.

Pyrazole-Phosphine Ligands: Versatile Players in Cross-Coupling

Combining the pyrazole moiety with a phosphine donor creates a class of hybrid P,N-ligands that have proven to be highly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Hiyama couplings.[19][20] The pyrazole ring can modulate the electronic properties of the catalyst, while the phosphine group provides strong coordination to the metal center.[12]

Causality and Mechanistic Insights: The synthesis of these ligands often involves the N-arylation of a pyrazole with a halo-substituted arylphosphine or the coupling of a pyrazolyl-boronic acid with a halo-arylphosphine. The specific synthetic route depends on the availability of starting materials. The resulting P,N-ligands can act as bidentate chelators, stabilizing the active palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[12]

Protocol 4: Synthesis of a Pyrazole-Tethered Phosphine Ligand

This protocol outlines a representative synthesis of a pyrazole-phosphine ligand for use in palladium-catalyzed cross-coupling reactions.

Materials:

  • 3,5-Dimethylpyrazole

  • 2-Bromophenyl)diphenylphosphine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

Equipment:

  • Schlenk tube or flask

  • Inert atmosphere setup

  • Standard glassware for work-up and purification

Procedure:

  • Reactant Setup: In a Schlenk tube under an inert atmosphere, combine 3,5-dimethylpyrazole (1.2 equivalents), (2-bromophenyl)diphenylphosphine (1.0 equivalent), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed DMF or toluene.

  • Reaction: Heat the mixture to a high temperature (e.g., 110-140°C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The residue is dissolved in an organic solvent like dichloromethane, washed with water, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure pyrazole-phosphine ligand.

Characterization:

  • NMR Spectroscopy: ³¹P NMR is particularly important for characterizing phosphine ligands, in addition to ¹H and ¹³C NMR.

  • Mass Spectrometry: To confirm the molecular weight.

Application in Catalysis: A Summary

The true value of these ligands is realized in their application. The careful design and synthesis of pyrazole-containing ligands allow for precise control over catalytic processes.

Ligand ClassTypical ApplicationMetalKey Advantages
Scorpionate (Tp) Olefin Polymerization, OxidationMn, Fe, Zn, TiHigh stability, tunable steric bulk, mimics enzyme active sites.[12][15][21]
Pyrazabox Asymmetric Allylic Alkylation, Henry ReactionPd, CuChiral environment, good enantioselectivity.[17][18]
Pyrazole-Phosphine Suzuki-Miyaura, Stille, Hiyama Cross-CouplingPdEfficient for C-C bond formation, good yields.[12][20]
Protic Pyrazoles Transfer Hydrogenation, OxidationRu, Ir, FeMetal-ligand cooperation, proton-responsive.[1][3]

Safety Precautions: Handling Hydrazine

Hydrazine and its derivatives are common reagents in pyrazole synthesis and are highly toxic and potentially explosive.[22] All manipulations involving hydrazine must be conducted in a well-ventilated chemical fume hood. [2][22]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum), and splash-proof safety goggles.[22] A face shield is recommended when there is a significant splash risk.[22]

  • Incompatibilities: Hydrazine is incompatible with oxidizing agents, strong acids, and metal oxides.[22]

  • Spills: Treat all spills as major incidents. Evacuate the area and contact your institution's environmental health and safety department. Do not attempt to clean up large spills yourself.[23]

  • Waste Disposal: Hydrazine waste is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[23]

Conclusion

The synthesis of pyrazole-containing ligands is a rich and dynamic field that continues to provide powerful tools for catalysis. The ability to systematically modify the ligand framework, from the simple Knorr synthesis to the construction of complex chiral and hybrid systems, allows for the rational design of catalysts with tailored properties. The protocols and insights provided in this guide serve as a foundation for researchers to explore this versatile class of ligands and to develop new and improved catalytic systems for a wide range of applications, from the synthesis of novel pharmaceuticals to the production of advanced materials.

References

Biological Evaluation of 3-(2-Bromophenyl)-1H-pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful integration into a variety of clinically approved drugs. The inherent structural features of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. This versatility has led to the development of pyrazole-containing compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.

The introduction of a 2-bromophenyl substituent at the 3-position of the pyrazole ring offers a unique combination of steric bulk and electronic properties. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the position of the bromine on the phenyl ring can influence the overall conformation of the molecule, potentially leading to enhanced selectivity and potency for specific biological targets.

This comprehensive guide provides detailed application notes and protocols for the biological evaluation of novel derivatives of 3-(2-bromophenyl)-1H-pyrazole. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in academic and industrial settings to explore the therapeutic potential of this promising class of compounds.

I. Anticancer Activity Evaluation

The antiproliferative and cytotoxic effects of this compound derivatives are primary indicators of their potential as anticancer agents. The following protocols are designed to assess these activities against a panel of human cancer cell lines.

Causality Behind Experimental Choices

The selection of cancer cell lines should ideally represent a variety of tumor types to assess the spectrum of activity. The MTT assay is a widely accepted and reliable method for determining cell viability by measuring the metabolic activity of living cells. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects. To further elucidate the mechanism of cell death, assays for apoptosis induction, such as caspase activity or Annexin V staining, are recommended. Investigating the effect on the cell cycle can reveal if the compounds induce arrest at specific checkpoints, a common mechanism for many anticancer drugs.

Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanistic Studies start Synthesized this compound Derivatives cell_culture Culture Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2) start->cell_culture mtt_assay MTT Assay for Cytotoxicity (Determine IC50 values) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7 Assay) mtt_assay->apoptosis_assay For promising compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis For promising compounds data_analysis Data Analysis and Structure-Activity Relationship (SAR) apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis target_id Target Identification (e.g., Kinase Profiling, Tubulin Polymerization Assay) data_analysis->target_id western_blot Western Blot Analysis (e.g., for apoptosis and cell cycle markers) target_id->western_blot caption Workflow for Anticancer Evaluation Antimicrobial_Workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Synthesized this compound Derivatives strain_selection Select Bacterial and Fungal Strains (Gram+, Gram-, Fungi) start->strain_selection mic_determination Broth Microdilution Assay (Determine MIC values) strain_selection->mic_determination data_analysis Data Analysis and Comparison with Standard Antibiotics mic_determination->data_analysis mbc_determination Minimum Bactericidal Concentration (MBC) Assay data_analysis->mbc_determination For potent compounds time_kill_assay Time-Kill Kinetic Assay mbc_determination->time_kill_assay mechanism_studies Mechanism of Action Studies (e.g., Cell Wall Disruption, DNA Gyrase Inhibition) time_kill_assay->mechanism_studies caption Workflow for Antimicrobial Evaluation Antiinflammatory_Workflow cluster_in_vivo In Vivo Screening cluster_in_vitro In Vitro Mechanistic Studies start Synthesized this compound Derivatives animal_model Carrageenan-Induced Paw Edema in Rats start->animal_model edema_measurement Measure Paw Volume at Different Time Points animal_model->edema_measurement data_analysis Calculate Percentage Inhibition of Edema edema_measurement->data_analysis cox_assay COX-1/COX-2 Inhibition Assay data_analysis->cox_assay For active compounds selectivity_index Determine Selectivity Index (SI) cox_assay->selectivity_index cytokine_analysis Measure Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) in LPS-stimulated Macrophages selectivity_index->cytokine_analysis caption Workflow for Anti-inflammatory Evaluation

Application Note & Protocol: A Validated Workflow for Screening 3-(2-bromophenyl)-1H-pyrazole Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in antimicrobial research.

Introduction: The Rationale and Objective

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial properties. Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention due to their broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3][4][5] The 3-(2-bromophenyl)-1H-pyrazole scaffold is of particular interest. The strategic placement of a bromine atom on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration, and can participate in halogen bonding, a critical interaction for modulating ligand-protein binding affinity.

The potential mechanism of action for many pyrazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[1][6] This established mode of action provides a strong rationale for investigating novel pyrazole analogs as next-generation antimicrobial agents.

This document provides a comprehensive, field-tested guide for the systematic screening of this compound derivatives. It details a hierarchical workflow, from preliminary qualitative assessment to quantitative determination of inhibitory and cidal concentrations, ensuring robust and reproducible data generation for drug discovery pipelines.

Pre-Screening Essentials: Ensuring Data Integrity

Before commencing any biological screening, the integrity of the test compounds must be unequivocally established. This foundational step is critical for the validity of all subsequent data.

  • Compound Identity and Purity: All synthesized this compound derivatives must be fully characterized. Standard methods include ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the chemical structure, and High-Performance Liquid Chromatography (HPLC) to determine purity (ideally >95%).

  • Solubility Assessment: The solubility of each derivative must be determined in a biologically compatible solvent, typically Dimethyl Sulfoxide (DMSO). This is crucial to prevent compound precipitation in aqueous assay media, which can lead to erroneous results. A preliminary test should be conducted to ensure the desired stock concentration (e.g., 10 mg/mL) is fully soluble and remains in solution upon dilution into the test medium.

  • Preparation of Standardized Stock Solutions: Prepare a stock solution for each pyrazole derivative, typically at 1 mg/mL or 10 mg/mL in 100% DMSO.[7] Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Antimicrobial Screening Workflow

A tiered approach is recommended to efficiently identify promising candidates. This workflow progresses from a broad qualitative screen to precise quantitative assays.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ondot Caption: Hierarchical workflow for antimicrobial screening.

Phase 1: Preliminary Screening via Agar Diffusion

This method provides a rapid, qualitative, or semi-quantitative assessment of antimicrobial activity.[8][9][10] It is ideal for screening a large number of derivatives to quickly identify compounds with any inhibitory effect.

Principle: The test compound diffuses from a source (a saturated disk or a well) into an agar medium that has been seeded with a lawn of a specific microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the source. The diameter of this zone correlates with the compound's activity.

Protocol 1: Agar Disc Diffusion Assay

  • Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85% NaCl) or nutrient broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12][13] Visual comparison against a white background with contrasting black lines is crucial for standardization.[12][14] Failure to standardize the inoculum can lead to erroneous results.[15]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[8][16]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn. Rotate the plate by 60° twice, re-streaking each time to ensure complete coverage.[8][10]

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes.[8]

    • Using sterile forceps, apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Space them at least 24 mm apart from center to center.[16]

    • Pipette a fixed volume (e.g., 10 µL) of each test compound's stock solution onto a corresponding disk.

  • Inclusion of Controls (Self-Validation):

    • Positive Control: Apply a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to one disk.

    • Negative Control: Apply the solvent (DMSO) to another disk to ensure it has no intrinsic antimicrobial activity.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-30°C for 48 hours for yeast.

  • Data Collection:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or caliper.[16] Results are typically interpreted as the average of three replicate experiments.

Phase 2: Quantitative MIC Determination

For all derivatives showing activity in Phase 1, the next step is to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard, providing a quantitative measure of a compound's potency.[17][18]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.

Protocol 2: Broth Microdilution Assay (CLSI-based)

  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or appropriate fungal medium into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound solution (prepared in MHB at twice the highest desired screening concentration).

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Control Setup:

    • Well 11 (Growth Control): Add 50 µL of MHB. This well will contain only the medium and the inoculum.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well contains only the medium and should remain clear.

  • Inoculum Preparation:

    • Prepare a microbial suspension as described in Protocol 1, adjusted to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12). The final volume in wells 1-11 is now 100 µL.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) and incubate under the same conditions as the diffusion assay.

  • Reading the MIC:

    • The MIC is the lowest concentration well where no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial"];

} ondot Caption: Example 96-well plate layout for MIC determination.

Phase 3: Determining Cidal vs. Static Activity

An important distinction is whether a compound kills the microorganism (bactericidal/fungicidal) or merely inhibits its growth (bacteriostatic/fungistatic). This is determined by finding the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Principle: Following the MIC assay, an aliquot from each well that showed no visible growth is sub-cultured onto fresh, antibiotic-free agar. The MBC/MFC is the lowest concentration from the MIC plate that results in no microbial growth on the agar plate.

Protocol 3: MBC/MFC Determination

  • Sub-culturing:

    • Using the results from the MIC plate, select all the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plate at the appropriate temperature and duration.

  • Data Interpretation:

    • The MBC/MFC is the lowest concentration that shows no colony growth on the sub-culture plate.

    • Interpretation:

      • If the MBC/MIC ratio is ≤ 4, the compound is generally considered cidal .

      • If the MBC/MIC ratio is > 4, the compound is considered static .

Recommended Test Organisms

For a comprehensive primary screen, a panel of clinically relevant and standardized microorganisms should be used. The following are recommended, representing a range of microbial types:

Domain Type Species ATCC No. Significance
BacteriaGram-positiveStaphylococcus aureus25923Common cause of skin and systemic infections, often drug-resistant (MRSA).
Gram-positiveBacillus subtilis6633Spore-forming, common soil bacterium, model for Gram-positives.
Gram-negativeEscherichia coli25922Common cause of gastrointestinal and urinary tract infections.
Gram-negativePseudomonas aeruginosa27853Opportunistic pathogen known for high intrinsic antibiotic resistance.
FungiYeastCandida albicans10231Common cause of opportunistic fungal infections (candidiasis).
MoldAspergillus niger16404Common mold, opportunistic pathogen causing aspergillosis.

Data Presentation and Analysis

All quantitative data should be systematically recorded for analysis and comparison.

Table 1: Sample Data Summary for Pyrazole Derivatives

Compound ID Zone of Inhibition (mm) vs. S. aureus MIC (µg/mL) vs. S. aureus MBC (µg/mL) vs. S. aureus MBC/MIC Ratio Interpretation
Pyrazole-Br-01 22 8 16 2 Cidal
Pyrazole-Br-02 15 64 >256 >4 Static
Pyrazole-Br-03 8 256 >256 >1 Static

| Ciprofloxacin | 30 | 1 | 2 | 2 | Cidal |

Conclusion

This application note provides a validated, multi-step protocol for the effective screening of this compound derivatives for antimicrobial activity. By following this hierarchical approach—from initial purity verification and qualitative diffusion assays to quantitative MIC and MBC/MFC determination—researchers can generate reliable, high-quality data. This systematic process is essential for identifying promising lead compounds and guiding structure-activity relationship (SAR) studies in the quest for novel antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with separating and purifying these valuable heterocyclic compounds. The structural similarity of pyrazole isomers, particularly regioisomers, frequently leads to difficulties in separation by standard methods. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My brominated pyrazole regioisomers are co-eluting during silica gel column chromatography. How can I achieve separation?

Answer: This is the most common challenge when purifying pyrazole isomers. Regioisomers, which differ only in the position of substituents on the pyrazole ring, often have nearly identical polarities, leading to poor separation on standard silica gel.

Causality: Silica gel chromatography primarily separates compounds based on differences in polarity. When regioisomers have similar functional groups and overall dipole moments, their interaction with the stationary phase is too similar for effective resolution.

Solutions & Optimization Strategies:

  • Modify the Mobile Phase:

    • Reduce Eluent Strength: A weaker solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) will slow the elution of all compounds, potentially magnifying small differences in polarity and improving separation.

    • Introduce a Third Solvent: Adding a small percentage of a more polar solvent like methanol or a Lewis basic solvent like triethylamine (if your compound is stable) can alter the interactions with the silica surface and improve resolution. For acidic compounds, a small amount of acetic or formic acid can have a similar effect.[1]

  • Change the Stationary Phase:

    • Alumina: Switching to an alumina column (available in acidic, neutral, or basic forms) can be highly effective.[1] Alumina offers different selectivity compared to silica, and one of the forms may interact more favorably with your specific isomers. Basic alumina is often a good choice for purifying pyrazole derivatives.[2]

    • Reverse-Phase Chromatography: If the isomers have slight differences in hydrophobicity, reverse-phase (C18) column chromatography using solvent systems like water/acetonitrile or water/methanol can provide excellent separation.

  • Improve Column Packing and Loading:

    • Use a Long, Thin Column: A higher length-to-diameter ratio increases the number of theoretical plates, enhancing resolving power.

    • Minimize Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, aim for a sample-to-silica ratio of 1:100 or less for difficult separations.[1]

Workflow for Troubleshooting Isomer Co-elution

G start Co-eluting Isomers on Silica TLC step1 Decrease Eluent Polarity (e.g., increase Hexane/EtOAc ratio) start->step1 outcome1 Separation Achieved? step1->outcome1 step2 Add Solvent Modifier (e.g., 0.1% TFA or Et3N) outcome2 Separation Achieved? step2->outcome2 step3 Change Stationary Phase (Alumina, C18, etc.) outcome3 Separation Achieved? step3->outcome3 step4 Consider Preparative HPLC/TLC outcome1->step2 No end Pure Isomers Isolated outcome1->end Yes outcome2->step3 No outcome2->end Yes outcome3->step4 No outcome3->end Yes

Caption: Workflow for troubleshooting isomer co-elution.

Question 2: I'm observing significant product decomposition during purification. What are the likely causes and solutions?

Answer: Brominated pyrazoles can be susceptible to degradation, especially under certain conditions. The stability often depends on the position of the bromine atom and the nature of other substituents on the ring.[3]

Causality: Decomposition can be triggered by:

  • Acidic Conditions: The slightly acidic nature of standard silica gel can cause degradation of sensitive compounds over the long duration of a column run.

  • Thermal Stress: Heating during solvent evaporation or recrystallization can lead to decomposition.

  • Oxidation: Some pyrazole derivatives may be prone to oxidation, especially if they contain other sensitive functional groups.[4]

Solutions & Optimization Strategies:

  • Neutralize the Stationary Phase: Before running a column, flush the silica gel with a solvent mixture containing a small amount (0.5-1%) of a volatile base like triethylamine or pyridine. This will neutralize acidic sites and can significantly reduce degradation.

  • Minimize Contact Time: Use flash chromatography with slightly higher pressure to speed up the separation, reducing the time your compound spends on the stationary phase.

  • Avoid Excessive Heat: Concentrate your fractions using a rotary evaporator with a low-temperature water bath (≤ 30-40 °C).

  • Work Under an Inert Atmosphere: If oxidation is suspected, handle the compound under a nitrogen or argon atmosphere, particularly during recrystallization.[4]

Question 3: My compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue in recrystallization.

Causality: This phenomenon is typically caused by one or more of the following:

  • High Impurity Levels: Impurities can disrupt the crystal lattice formation, acting as a "solvent" for your product.

  • Supersaturation Point is Below the Melting Point: The solution becomes saturated at a temperature where the compound's pure form is a liquid.

  • Too Rapid Cooling: Cooling the solution too quickly doesn't allow sufficient time for crystal nucleation and growth.[4]

Solutions & Optimization Strategies:

  • Re-dissolve and Dilute: Add more of the hot solvent to fully dissolve the oil, then allow it to cool much more slowly.

  • Scratch and Seed: Use a glass rod to scratch the inside of the flask just below the solvent line. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed crystal" of the pure solid product if available.[5]

  • Change the Solvent System: If a single solvent fails, a mixed-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until turbidity persists. Then, allow it to cool slowly.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying a novel brominated pyrazole?

A1: A multi-step approach is often best.

  • Initial Workup: Start with a liquid-liquid extraction to remove water-soluble byproducts, such as succinimide from an NBS bromination.[6]

  • First Pass Purification: Use flash column chromatography on silica gel with a gradient elution (e.g., starting from 100% hexane and gradually increasing the percentage of ethyl acetate) to separate major components and remove baseline impurities.

  • Isomer Separation: If isomers co-elute, use the troubleshooting steps outlined above (e.g., switch to an alumina column).

  • Final Polish: Perform a recrystallization on the isolated isomer fractions to remove any remaining minor impurities and obtain a highly pure, crystalline solid.

Decision Tree for Purification Method Selection

G start Crude Bromopyrazole Mixture q1 Is the mixture primarily one regioisomer? start->q1 q2 Is the product a solid? q1->q2 Yes q3 Is TLC separation achievable? q1->q3 No (Isomer Mixture) cryst Attempt Direct Crystallization or Fractional Crystallization q2->cryst Yes chrom Flash Column Chromatography (Silica or Alumina) q2->chrom No (Oil) q3->chrom Yes acid_salt Consider Acid Salt Crystallization q3->acid_salt No final Final Polish by Recrystallization cryst->final chrom->final

Caption: Decision tree for selecting a primary purification technique.

Q2: When should I choose crystallization over chromatography?

A2: Crystallization is preferable when:

  • High Purity is Required: It is an excellent final step to achieve >99.5% purity.

  • The Product is a Solid: Crystallization is only applicable to solid compounds.

  • Large Scale: It is generally more scalable and cost-effective than chromatography for large quantities of material.

  • Isomers Have Different Solubilities: If regioisomers exhibit sufficiently different solubilities in a specific solvent, fractional crystallization can be a powerful separation tool, avoiding chromatography altogether.[5]

Chromatography is necessary when you have an oil, when isomers are inseparable by crystallization, or for initial cleanup of a very crude mixture.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities, often arising from oxidation or persistent reaction byproducts, can frequently be removed during recrystallization. Add a small amount of activated charcoal to the hot solution before filtering it.[4] The charcoal adsorbs the colored impurities. Use it sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[5]

Q4: Are there specific safety precautions for handling brominating agents and their byproducts?

A4: Absolutely.

  • Brominating Agents: Reagents like N-bromosuccinimide (NBS) and especially elemental bromine (Br₂) are highly corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Quenching: Quench reactions carefully. Adding a reducing agent like sodium thiosulfate can neutralize any excess bromine.

  • Byproducts: The bromination of aromatic compounds can produce hydrobromic acid (HBr) as a byproduct, which is corrosive.[7] Ensure your workup procedure is designed to neutralize any acidic components.

Data & Protocols

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

Stationary Phase Compound Polarity Recommended Starting Eluent System Notes
Silica Gel Low to Medium Hexane / Ethyl Acetate A versatile system for many pyrazole derivatives.[6]
Low to Medium Hexane / Dichloromethane Good for resolving less polar isomers.
Alumina (Basic) Medium to High Hexane / Tetrahydrofuran (THF) Effective for basic pyrazoles; can offer different selectivity.[2]

| Reverse Phase (C18) | Polar | Water / Acetonitrile | Separates based on hydrophobicity; excellent for polar isomers. |

Table 2: Common Solvents for Crystallization of Pyrazole Derivatives [4][5]

Solvent Type Examples Best For
Protic Solvents Ethanol, Methanol, Isopropanol, Water Polar pyrazoles
Aprotic Polar Acetone, Ethyl Acetate Medium-polarity pyrazoles
Aprotic Nonpolar Hexane, Cyclohexane, Toluene Nonpolar pyrazoles

| Mixed Systems | Ethanol/Water, Hexane/Ethyl Acetate | Fine-tuning solubility for optimal crystal growth |

Experimental Protocols

Protocol 1: Optimizing Flash Column Chromatography for Isomer Separation

  • TLC Analysis: Systematically test various solvent systems (see Table 1) on TLC plates to find one that shows at least minimal separation (ΔRf > 0.1) between your isomers. Try different stationary phases (silica, alumina) for your TLC plates as well.[1]

  • Column Preparation: Choose a long, narrow column. Prepare a slurry of the selected stationary phase (e.g., silica gel) in the initial, weak eluent (e.g., 95:5 Hexane:EtOAc). Pack the column carefully to avoid air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed. This "dry loading" technique often results in sharper bands.

  • Elution: Begin eluting with the weak solvent system identified in step 1. Collect fractions continuously.

  • Gradient Elution: If the compounds are slow to elute, gradually and slowly increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 Hexane:EtOAc). A shallow gradient is crucial for separating closely-eluting spots.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure isomers and which are mixed. Combine the pure fractions for solvent evaporation.

Protocol 2: Fractional Crystallization for Regioisomer Enrichment

This technique is effective when two isomers have different solubilities in a given solvent.

  • Solvent Screening: In small test tubes, test the solubility of your isomer mixture in various solvents (see Table 2) at room temperature and upon heating. Look for a solvent that dissolves the mixture when hot but in which it is only sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of boiling solvent required for complete dissolution. Using excess solvent will reduce your yield.[5]

  • Slow Cooling (Step 1): Allow the flask to cool slowly to room temperature, undisturbed. The less soluble isomer should crystallize out first.

  • First Crop Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold crystallization solvent. This is your "Crop 1," which should be enriched in the less soluble isomer.

  • Second Crop Isolation: Take the filtrate (the "mother liquor") and reduce its volume by ~50% on a rotary evaporator. Cool this concentrated solution, perhaps in an ice bath, to induce crystallization of the more soluble isomer.[5]

  • Analysis: Analyze both Crop 1 and the second crop by ¹H NMR or LC-MS to determine the isomeric ratio. Repeat the process on the enriched fractions to achieve higher purity.

References

side product formation in the synthesis of pyrazoles from chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazoles from chalcones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges, with a focus on troubleshooting side product formation and optimizing reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is yielding the 2-pyrazoline intermediate, not the fully aromatized pyrazole. How can I drive the reaction to completion?

Potential Causes:

The conversion of the 2-pyrazoline intermediate to the final pyrazole is an oxidation process.[1][2] This step is not always spontaneous and can be the rate-limiting step of the sequence. The stability of the pyrazoline and the absence of an effective oxidant under your current reaction conditions are the most likely reasons for the reaction stalling.

Solutions & Protocols:

  • Introduce an Oxidant: If the reaction mixture does not contain an inherent oxidizing agent (like air for some substrates), you may need to add one.

    • Air/Oxygen: For many substrates, simply refluxing the reaction mixture in the presence of air is sufficient. Ensure your reaction vessel is not sealed airtight; a reflux condenser open to the atmosphere is usually adequate.

    • Chemical Oxidants: If aerobic oxidation is too slow or inefficient, consider adding a mild chemical oxidant after the initial cyclization is complete (monitored by TLC). Common choices include:

      • Iodine (I₂)

      • Sodium persulfate[3]

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[2]

  • Modify Reaction Conditions:

    • Solvent Choice: Solvents like DMSO can facilitate oxidation at elevated temperatures. Acetic acid is also a common solvent that can promote both cyclization and subsequent dehydration/oxidation.[4][5]

    • Increase Temperature: Higher temperatures can often provide the activation energy needed for the final aromatization step.

Workflow: From Pyrazoline to Pyrazole

Here is a decision-making workflow to guide your optimization.

G start Problem: Pyrazoline Isolated check_air Is the reaction open to air? start->check_air reflux_air Action: Reflux in an open system (e.g., with condenser) check_air->reflux_air No check_temp Is the temperature high enough? check_air->check_temp Yes success Success: Pyrazole Formed reflux_air->success increase_temp Action: Increase reflux temperature (Consider higher boiling solvent like Acetic Acid or DMSO) check_temp->increase_temp No add_oxidant Action: Add a chemical oxidant post-cyclization (e.g., I₂, DDQ) check_temp->add_oxidant Yes increase_temp->success add_oxidant->success

Caption: Troubleshooting workflow for pyrazoline intermediate formation.

Q2: My reaction with an unsymmetrical chalcone and/or substituted hydrazine is producing a mixture of regioisomers. How can I control the selectivity?

Potential Causes:

Regioisomer formation is a classic challenge in pyrazole synthesis when using unsymmetrical precursors.[6][7] The outcome is determined by which nitrogen of the hydrazine attacks which electrophilic carbon of the chalcone (the carbonyl carbon or the β-carbon of the enone). This delicate balance is governed by steric hindrance, electronic effects, and reaction conditions.[6][8]

Solutions & Protocols:

  • Control the pH: The acidity of the reaction medium is paramount.

    • Acidic Conditions (e.g., Glacial Acetic Acid): Under acidic conditions, the more basic nitrogen of a substituted hydrazine (typically the unsubstituted -NH₂) is protonated, reducing its nucleophilicity. The less basic, more sterically hindered nitrogen then becomes the primary nucleophile, leading to a specific regioisomer. The reaction often proceeds via initial attack at the carbonyl carbon.[9]

    • Basic or Neutral Conditions: In neutral or basic media, the unsubstituted -NH₂ group is more nucleophilic and less sterically hindered, favoring Michael-type addition to the β-carbon of the chalcone first. This often leads to the opposite regioisomer compared to acidic conditions.[6]

  • Solvent Effects: The polarity and nature of the solvent can influence the transition states of the competing pathways. Protic solvents like ethanol or acetic acid can stabilize charged intermediates differently than aprotic solvents like DMF or pyridine, thereby altering the regiochemical outcome.[8][10]

  • Steric and Electronic Effects:

    • Steric Hindrance: A bulky substituent on the chalcone (near the carbonyl or β-carbon) or on the hydrazine can direct the nucleophilic attack to the less hindered position.[6]

    • Electronic Effects: Electron-withdrawing groups on one of the chalcone's aromatic rings can make the adjacent electrophilic carbon (carbonyl or β-carbon) "harder" or "softer," influencing the preferred site of attack by the hydrazine nucleophile.

Protocol: Screening for Regioselectivity

To determine the optimal conditions for your specific substrates, a systematic screen is recommended.

  • Setup: Prepare three identical reactions with your unsymmetrical chalcone (1.0 mmol) and substituted hydrazine (1.1 mmol).

  • Reaction Conditions:

    • Reaction A (Acidic): Use glacial acetic acid (5 mL) as the solvent and catalyst. Reflux for 3-6 hours.[5]

    • Reaction B (Basic): Use ethanol (10 mL) as the solvent with a catalytic amount of pyridine or piperidine. Reflux for 3-6 hours.

    • Reaction C (Neutral): Use ethanol (10 mL) as the solvent. Reflux for 6-12 hours.

  • Analysis: Monitor all three reactions by TLC. Upon completion, work up each reaction and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.

  • Optimization: Based on the results, you can further optimize the most promising condition by adjusting temperature or reaction time.

Table 1: Influence of Reaction Conditions on Regioselectivity
Condition Primary Nucleophile (Substituted Hydrazine) Initial Site of Attack on Chalcone Likely Regioisomeric Outcome
Acidic (e.g., Acetic Acid) Substituted Nitrogen (-NHR)Carbonyl CarbonIsomer A
Basic/Neutral (e.g., EtOH/Pyridine) Unsubstituted Nitrogen (-NH₂)β-Carbon (Michael Addition)Isomer B

Frequently Asked Questions (FAQs)

Q3: What is the general mechanism for the synthesis of pyrazoles from chalcones and hydrazine?

The reaction is a classic cyclocondensation that proceeds in several steps. While the exact sequence can be influenced by reaction conditions (see Q2), the most commonly accepted pathway involves:

  • Michael Addition (1,4-Conjugate Addition): The nucleophilic hydrazine attacks the electrophilic β-carbon of the α,β-unsaturated ketone system of the chalcone.[11][12]

  • Intramolecular Cyclization: The resulting intermediate contains a hydrazone-like moiety. The remaining -NH group then performs an intramolecular nucleophilic attack on the carbonyl carbon to form a five-membered heterocyclic ring, the pyrazoline.[9][13]

  • Dehydration/Oxidation: The pyrazoline intermediate eliminates a molecule of water and undergoes oxidation to achieve the stable, aromatic pyrazole ring.[1][2]

G Chalcone Chalcone Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct 1. Michael Addition Hydrazine Hydrazine (R-NH-NH₂) Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Ring (Cyclized Intermediate) Michael_Adduct->Pyrazoline 2. Intramolecular     Cyclization Pyrazole Pyrazole (Aromatic Product) Pyrazoline->Pyrazole 3. Oxidation    (-2H)

Caption: General reaction mechanism for pyrazole synthesis from chalcones.

Q4: Besides regioisomers and pyrazolines, what other side products might I encounter?

1. Hydrazones:

  • Why they form: Hydrazine can react with the chalcone's carbonyl group to form a simple hydrazone without subsequent cyclization. This is more common under neutral conditions where the carbonyl is less activated and if the Michael addition is slow.

  • How to avoid: Use an acid catalyst like glacial acetic acid.[9][14] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the intramolecular cyclization step after the initial Michael addition.

2. Michael Adducts:

  • Why they form: The initial product of the conjugate addition may be stable and fail to cyclize, especially at low temperatures or with sterically hindered substrates.[15][16]

  • How to avoid: Increase the reaction temperature and ensure a suitable catalyst (often acidic) is present to facilitate the subsequent cyclization step.

Q5: Can you provide a reliable starting protocol for the synthesis of a simple 3,5-diarylpyrazole?

Certainly. This protocol is a robust starting point for the reaction between a chalcone and hydrazine hydrate, often yielding the 1H-pyrazole directly.

General Protocol for Synthesis of 3,5-Disubstituted Pyrazoles

Materials:

  • Substituted Chalcone (1.0 mmol, 1.0 eq)

  • Hydrazine Hydrate (or Phenylhydrazine) (1.2 mmol, 1.2 eq)

  • Glacial Acetic Acid (5-10 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 mmol) in glacial acetic acid (5-10 mL).[14]

  • Add hydrazine hydrate (1.2 mmol) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically around 110-120 °C) for 4-8 hours.[5][14]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting chalcone spot has been consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (50-100 mL).[17]

  • A solid precipitate should form. If not, neutralize the solution carefully with a base (e.g., aq. NaOH) to induce precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual acetic acid.

  • Dry the solid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[14][18]

References

Technical Support Center: Optimization of Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole cyclization reactions. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present challenges, from low yields to unpredictable regioselectivity.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during pyrazole synthesis in a question-and-answer format.

Question 1: My pyrazole synthesis is giving a very low yield. What are the first parameters I should investigate?

Answer:

Low yield in a pyrazole synthesis, particularly the common Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, can stem from several factors.[3][4] Here’s a systematic approach to troubleshooting:

  • Reaction Temperature: Temperature plays a crucial role. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy for cyclization and dehydration. Conversely, excessive heat can lead to decomposition of starting materials or products.

    • Recommendation: If you are running the reaction at room temperature without success, try gradually increasing the temperature (e.g., to 40 °C, 60 °C, or reflux). Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the desired product. One study noted an improved yield by increasing the temperature to 60°C, but a lower yield above that temperature.[5]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction rate and yield.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are commonly used and can facilitate the proton transfer steps in the mechanism.

    • Aprotic Polar Solvents (e.g., DMF, DMAc, DMSO): These can be advantageous, especially in condensations with arylhydrazines, by accelerating the dehydration steps.[2]

    • Eco-friendly Options: Deep eutectic solvents (DESs) and polyethylene glycol (PEG) have also been explored as green solvent alternatives that can enhance reaction rates.[6][7]

  • Catalyst: While many pyrazole syntheses proceed without a catalyst, the addition of an acid or base catalyst can be beneficial.

    • Acid Catalysis: A catalytic amount of acid (e.g., HCl, H₂SO₄, TsOH) can protonate a carbonyl group, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[3][8]

    • Lewis Acid Catalysis: Lewis acids like nano-ZnO, lithium perchlorate, or silver salts have been shown to effectively catalyze the reaction, often leading to higher yields and shorter reaction times.[1][2]

    • Base Catalysis: In some cases, particularly with tosylhydrazones, a base is used to facilitate the reaction.[9]

  • Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. Impurities can interfere with the reaction. Hydrazine, in particular, can be susceptible to oxidation.

Below is a workflow to guide your optimization process:

G start Low Yield Observed temp Optimize Temperature (e.g., RT, 40°C, 60°C, Reflux) start->temp solvent Screen Solvents (Ethanol, Acetic Acid, DMF, TFE) temp->solvent No Improvement success Improved Yield temp->success Success catalyst Introduce Catalyst (Acidic, Lewis Acid, or Base) solvent->catalyst No Improvement solvent->success Success reagents Check Reagent Purity catalyst->reagents No Improvement catalyst->success Success

Caption: Troubleshooting workflow for low pyrazole yield.

Question 2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][2][8] The outcome is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks.

Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups and optimizing the reaction conditions.[8]

Key Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityRecommendations
Electronic Effects The more electrophilic carbonyl carbon is preferentially attacked. Electron-withdrawing groups (e.g., -CF₃) activate the adjacent carbonyl, while electron-donating groups have the opposite effect.[8]Analyze the electronic properties of your 1,3-dicarbonyl substrate to predict the likely site of initial attack.
Steric Effects The less sterically hindered carbonyl group is more accessible for nucleophilic attack by the hydrazine.[8]Consider the steric bulk of both the substituents on the dicarbonyl compound and the hydrazine.
Solvent The choice of solvent can dramatically alter the regiochemical outcome. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[10] This is attributed to their ability to form hydrogen bonds and stabilize key intermediates.If you are using a standard solvent like ethanol and observing poor selectivity, switching to TFE or HFIP is a highly recommended strategy.[10]
pH/Catalyst Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral conditions.[8]Experiment with both acidic and neutral reaction conditions to see how it impacts the isomer ratio.

Experimental Protocol for Improving Regioselectivity using Fluorinated Alcohols:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition: Add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

The use of fluorinated alcohols has been demonstrated to increase the regioselectivity from roughly 85:15 to over 97:3 in certain cases.[10]

Question 3: My reaction has stalled, and I see significant amounts of starting material remaining even after prolonged reaction times. What can I do?

Answer:

A stalled reaction suggests that the conditions are not sufficient to drive the reaction to completion. The cyclization-dehydration step is often the rate-limiting step.

  • Increase Temperature: As with low yield issues, increasing the thermal energy can help overcome the activation barrier.

  • Add a Dehydrating Agent: The final step of the cyclization is the elimination of a water molecule. In some cases, the presence of water can slow down the reaction. Adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄, or using a Dean-Stark apparatus if the reaction is run at high temperatures in an appropriate solvent (e.g., toluene), can help drive the equilibrium towards the product.

  • Catalyst Addition: If you are not already using one, a catalytic amount of a protic acid (like acetic acid or p-toluenesulfonic acid) can accelerate the dehydration step.[1][8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and drive sluggish reactions to completion by providing efficient and rapid heating.[1][11]

Question 4: I am observing significant side product formation. What are the likely side products and how can I minimize them?

Answer:

Side product formation can be a complex issue. In the context of the Knorr pyrazole synthesis, common side products can include:

  • Hydrazones: Incomplete reaction can lead to the isolation of stable hydrazone intermediates.

  • Pyrazoline/Pyrazolidine: Incomplete oxidation of the initially formed ring can result in these partially saturated heterocycles.

  • Competing Regioisomer: As discussed, this is a very common "side product."

Strategies to Minimize Side Products:

  • For Incomplete Oxidation: If you are isolating pyrazoline intermediates, you may need to introduce a mild oxidant. In some cases, simply exposing the reaction mixture to air (oxygen) can facilitate the aromatization to the pyrazole.[12]

  • Control of Stoichiometry: Ensure an accurate 1:1 stoichiometry of the 1,3-dicarbonyl and hydrazine. An excess of one reagent can sometimes lead to side reactions.

  • Purification: If side product formation is unavoidable, careful purification is key. Pyrazoles are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[13] If chromatography is necessary and your pyrazole is basic, deactivating the silica gel with triethylamine can prevent product loss on the column.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Imine Formation: A molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

  • Dehydration: A second molecule of water is eliminated to form the aromatic pyrazole ring.

G compound1 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate compound1->intermediate1 compound2 Hydrazine compound2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Attack product Pyrazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Are there alternatives to using 1,3-dicarbonyl compounds?

A2: Yes, there is a wide array of starting materials for pyrazole synthesis. Some common alternatives include:

  • α,β-Unsaturated Ketones and Aldehydes (Chalcones): These react with hydrazines in a Michael addition followed by cyclization and oxidation.[1]

  • Alkynes: 1,3-dipolar cycloaddition of diazo compounds with alkynes is a powerful method for synthesizing pyrazoles.[2][12]

  • Enaminones: These can react with hydrazines to form pyrazoles, often with high regioselectivity.[1][14]

  • Multicomponent Reactions: Many innovative methods involve the one-pot reaction of three or more components to build the pyrazole ring, offering high efficiency and molecular diversity.[9][11]

Q3: How do I choose the right catalyst for my reaction?

A3: The choice of catalyst depends on the specific substrates and reaction type.

  • For standard condensations of 1,3-dicarbonyls and hydrazines, a simple protic acid like acetic acid is a good starting point.

  • If the reaction is sluggish or you are working with less reactive substrates, a Lewis acid such as AgOTf, nano-ZnO, or an iron catalyst might be beneficial.[1][12]

  • For reactions involving tosylhydrazones, a base is often required.[9]

  • Transition metal catalysts (e.g., palladium, rhodium, ruthenium) are employed in more advanced syntheses involving C-H activation or cross-coupling reactions to build the pyrazole core.[12][15]

Q4: What are the best practices for purifying pyrazole products?

A4: The purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: Many pyrazoles are crystalline solids, making recrystallization an excellent and scalable purification method. Common solvent systems include ethanol/water, methanol, and ethyl acetate/hexanes.[13]

  • Acid-Base Extraction: The nitrogen atoms in the pyrazole ring give it basic properties. You can often purify it by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous phase, washing the aqueous phase with an organic solvent to remove non-basic impurities, and then basifying the aqueous phase and re-extracting the pure pyrazole into an organic solvent.

  • Column Chromatography: This is a standard method for purification. However, the basicity of pyrazoles can cause them to streak or get stuck on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent or pre-treat the silica gel with a triethylamine solution.[13]

  • Reverse-Phase Chromatography: For highly polar or water-soluble pyrazoles, reverse-phase chromatography (e.g., on C18 silica) can be an effective alternative.[13]

References

Technical Support Center: Overcoming Steric Hindrance in the Functionalization of 3-(2-Bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 3-(2-bromophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this sterically demanding substrate. The proximity of the ortho-bromo substituent to the pyrazole ring creates significant steric congestion, which can impede catalyst performance and lead to low reaction yields. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to help you navigate these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling yields for this compound consistently low or nonexistent?

A: The primary reason is severe steric hindrance. The 2-bromo group on the phenyl ring is positioned directly adjacent to the bulky pyrazole moiety. In palladium-catalyzed cross-coupling reactions, this congestion dramatically slows down the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[1][2] Standard catalyst systems (e.g., Pd(PPh₃)₄) often lack the reactivity and stability to overcome this barrier, leading to catalyst decomposition or failure to initiate the catalytic cycle.

Q2: I am observing significant hydrodehalogenation (replacement of -Br with -H) and other side products. What is causing this?

A: Hydrodehalogenation is a common side reaction with sterically hindered aryl halides, especially when using strong bases or when the desired catalytic cycle is slow. If the reductive elimination step is sterically hindered, the palladium intermediate may undergo alternative pathways. Using overly strong bases like sodium tert-butoxide in high concentrations can also promote this side reaction. The key is to use a catalyst system that promotes the desired cross-coupling at a rate significantly faster than these decomposition pathways.

Q3: What is the single most critical parameter to optimize for this substrate?

A: Ligand selection. The ligand is the cornerstone of a successful cross-coupling reaction with this substrate. The right ligand must be both bulky enough to promote reductive elimination and electron-rich enough to facilitate the difficult oxidative addition step.[3][4][5] Simple, less bulky ligands like triphenylphosphine are often ineffective. You must screen a panel of specialized, sterically demanding phosphine ligands, often referred to as Buchwald-type ligands.[5][6]

Q4: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?

A: No. While the underlying challenge of steric hindrance is the same, the optimal conditions vary significantly. Each reaction type involves different coupling partners and mechanistic nuances. For instance, Buchwald-Hartwig aminations often require a very strong, non-nucleophilic base to deprotonate the amine, whereas Suzuki couplings may perform better with milder carbonate or phosphate bases to preserve the boronic acid partner.[7] Sonogashira couplings with aryl bromides can be particularly sluggish and often require higher temperatures to drive the oxidative addition.[8]

Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides detailed troubleshooting advice and protocols for the most common cross-coupling reactions used to functionalize this compound.

General Troubleshooting Workflow

If your reaction is failing, a systematic approach to optimization is crucial. The following workflow illustrates a logical sequence for troubleshooting.

G Start Reaction Failed (Low Yield / No Reaction) Ligand Step 1: Change Ligand - Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos, cataCXium A) Start->Ligand Primary variable Base Step 2: Optimize Base - Match base to reaction type (K3PO4, Cs2CO3 for Suzuki) (NaOtBu, LHMDS for Amination) Ligand->Base If still low yield Success Reaction Successful Ligand->Success Solvent Step 3: Vary Solvent - Test polar aprotic solvents (Dioxane, Toluene, DMF) Base->Solvent If decomposition occurs Base->Success Temp Step 4: Adjust Temperature - Increase for slow oxidative addition (Especially for Sonogashira) Solvent->Temp Fine-tuning Solvent->Success Precatalyst Step 5: Use a Pre-catalyst - Employ stable Pd(II) pre-catalysts (e.g., G3/G4 palladacycles) Temp->Precatalyst If catalyst deactivation suspected Temp->Success Precatalyst->Success

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki reaction is a powerful tool for creating biaryl structures, but it is highly sensitive to steric effects.

Problem: Low to no conversion when coupling with arylboronic acids.

Causality: The Pd(0) catalyst's oxidative addition into the C-Br bond is sterically hindered. This initial step is often the bottleneck of the entire catalytic cycle. A slow oxidative addition allows time for competing side reactions, such as boronic acid decomposition (protodeborylation), to occur.[9]

Solutions & Optimization
  • Ligand Selection (Primary Solution): This is the most critical factor. Standard ligands like PPh₃ will fail. You must use bulky, electron-rich biaryl monophosphine ligands. These ligands accelerate both the oxidative addition and the subsequent reductive elimination, driving the reaction forward.[3][5][10]

    LigandStructure TypeKey FeaturesTypical Loading (mol%)
    XPhos Biaryl PhosphineVery bulky, electron-rich. Excellent general ligand for hindered substrates.2-5
    SPhos Biaryl PhosphineSimilar to XPhos, often shows complementary reactivity.2-5
    cataCXium® A DialkylphosphinoHighly basic and bulky, effective for challenging couplings.[4]2-5
    RuPhos Biaryl PhosphineProvides high stability and activity for hindered systems.2-5
  • Catalyst/Pre-catalyst Choice: Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃, consider using modern, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3). These complexes readily and cleanly generate the active L-Pd(0) species under reaction conditions, leading to more reproducible results.[5]

  • Base and Solvent: A moderately weak base is often preferred for Suzuki couplings to avoid degrading the boronic acid.

    • Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are excellent choices. Avoid strong alkoxides unless necessary.

    • Solvents: Anhydrous, degassed polar aprotic solvents are ideal. 1,4-Dioxane, toluene, or a toluene/water mixture often work well.

Detailed Protocol: Model Suzuki-Miyaura Coupling
  • Reaction: this compound with 4-methoxyphenylboronic acid.

  • Step 1 (Setup): To an oven-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Step 2 (Catalyst Addition): In a glovebox or under a strong flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Step 3 (Solvent Addition): Add anhydrous, degassed 1,4-dioxane (to achieve a ~0.1 M concentration).

  • Step 4 (Reaction): Seal the flask and heat to 80-100 °C with vigorous stirring for 12-24 hours.

  • Step 5 (Monitoring & Workup): Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Mechanism: The Steric Challenge in the Suzuki Cycle

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Slow & Difficult due to steric hindrance!) product Product (Ar-Ar') pd0->product trans_complex L-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination substrate This compound (Ar-Br) substrate->pd0 boronic Ar'-B(OH)2 boronic->oa_complex base Base base->oa_complex

Caption: Suzuki-Miyaura catalytic cycle highlighting the sterically hindered oxidative addition step.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.

Problem: Difficulty coupling with primary or secondary amines.

Causality: In addition to the steric hindrance at the palladium center, the nucleophilicity of the amine and the strength of the base are critical variables. The catalytic cycle requires the formation of a palladium-amido complex, which is then followed by reductive elimination to form the C-N bond.[6][7]

Solutions & Optimization
  • Ligand Selection: Highly specialized ligands are required. Biaryl phosphine ligands are again the top choice, but the optimal one may differ from those used in Suzuki couplings.[5][11]

    • Josiphos-type Ligands: Ferrocene-based ligands that are highly effective.

    • tBuBrettPhos: An extremely bulky and electron-rich ligand designed for challenging C-N couplings.[12]

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine or the intermediate palladium-amine complex without competing in the reaction.

    • Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are standard choices.[7]

  • Pre-catalyst: The use of well-defined Pd(II) pre-catalysts is highly recommended for reproducibility.

Detailed Protocol: Model Buchwald-Hartwig Amination
  • Reaction: this compound with morpholine.

  • Step 1 (Setup): In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried Schlenk flask. Add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Step 2 (Reagent Addition): Add this compound (1.0 equiv), followed by anhydrous, degassed toluene (to ~0.2 M). Finally, add morpholine (1.2 equiv).

  • Step 3 (Reaction): Seal the flask, remove from the glovebox, and heat to 100 °C for 12-24 hours.

  • Step 4 (Workup): Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash, dry, and purify as described for the Suzuki reaction.

Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling is used to install alkyne functionalities. With aryl bromides, these reactions can be sluggish.

Problem: Reaction stalls or fails with terminal alkynes.

Causality: The oxidative addition of Pd(0) to aryl bromides is significantly slower than to aryl iodides.[8] This often makes it the rate-limiting step. High temperatures are typically required, which can lead to catalyst decomposition or side reactions if the system is not robust.

Solutions & Optimization
  • Elevated Temperature: Do not hesitate to increase the reaction temperature. For aryl bromides, temperatures in the range of 80-110 °C are common.[8] Consider using a sealed tube if the solvent's boiling point is a concern.

  • Co-catalyst and Base:

    • Copper(I) Iodide (CuI): Ensure your CuI is fresh and of high purity. It is a critical co-catalyst for this reaction.

    • Base: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.[13]

  • Solvent: Anhydrous, degassed THF or DMF are common solvents. Using the amine base as the solvent is also a viable strategy.[8][13]

  • Ligand: While PPh₃ can sometimes work with elevated temperatures, a more robust ligand like XPhos may offer better results and stability.

Detailed Protocol: Model Sonogashira Coupling
  • Reaction: this compound with trimethylsilylacetylene.

  • Step 1 (Setup): To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Step 2 (Solvent and Reagents): Add anhydrous, degassed THF (to ~0.2 M) and TEA (3.0 equiv).

  • Step 3 (Alkyne Addition): Add trimethylsilylacetylene (1.5 equiv) via syringe.

  • Step 4 (Reaction): Heat the mixture to 70 °C (reflux) under argon for 12-24 hours.

  • Step 5 (Workup): After cooling, filter the reaction mixture through a pad of Celite to remove salts. Concentrate the filtrate and purify by column chromatography. The TMS group can be removed subsequently using conditions like K₂CO₃ in methanol.

Section 3: Alternative Strategies

If palladium-catalyzed cross-coupling methods prove unsuccessful even after extensive optimization, consider these alternative approaches:

  • Directed ortho-Metalation (DoM): It may be possible to use a directing group on the pyrazole nitrogen to facilitate lithiation or zincation at the C-5 position of the pyrazole, followed by coupling.[14]

  • C-H Activation: Direct C-H functionalization methods are an emerging area and could potentially be used to functionalize the phenyl ring, although this would require significant methods development.[15][16][17]

  • Aryne Chemistry: Generation of a benzyne intermediate from a suitable precursor, followed by trapping with a nucleophile, could be another route to functionalized products, bypassing the need for transition metal catalysis for the key bond formation.[18]

References

Technical Support Center: Navigating Scalability in Substituted Pyrazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the production of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning pyrazole syntheses from the laboratory bench to a larger scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your scale-up campaigns.

Frequently Asked Questions (FAQs)

Here we address the high-level concerns and common inquiries that arise during the scale-up of substituted pyrazole synthesis.

Q1: What are the most critical safety concerns when scaling up pyrazole synthesis, particularly when using hydrazines?

A1: The primary safety concerns revolve around the use of hydrazine and its derivatives, as well as the management of reaction exotherms. Hydrazine is a high-energy, toxic compound.[1] Key issues include:

  • Thermal Runaway: Condensation reactions with hydrazine are often highly exothermic.[1][2] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and elevating the risk of a thermal runaway.[3]

  • Hydrazine Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[1]

  • Toxicity and Handling: Hydrazine is highly toxic, and exposure must be minimized through robust engineering controls and proper personal protective equipment.[1]

  • Flammability: Hydrazine has a broad flammability range and can ignite spontaneously.[1]

Q2: Why is my yield significantly lower upon scale-up compared to my small-scale experiments?

A2: A drop in yield during scale-up is a frequent challenge and can be attributed to several physical and chemical factors that do not scale linearly:

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[3]

  • Poor Temperature Control: The difficulty in dissipating heat effectively on a larger scale can lead to uncontrolled temperature increases, causing product degradation or favoring side reactions.[3]

  • Sub-optimal Reagent Addition: A rapid addition of reagents that was manageable on a small scale can cause significant temperature spikes in a larger batch, leading to impurity formation.[3]

  • Solvent Effects: A solvent that was effective for dissolving reactants and precipitating the product on a small scale might not perform optimally in a larger volume, potentially leading to incomplete reactions or product losses during workup.[2][3]

Q3: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction on a larger scale?

A3: Controlling regioselectivity, especially when using an unsymmetrical 1,3-dicarbonyl compound, is a common and critical challenge.[1][4] The formation of the desired pyrazole isomer is influenced by several factors:

  • pH/Catalyst: The acidity of the reaction medium is a crucial parameter.[3] The reaction is typically acid-catalyzed, and shifting between acidic, neutral, or basic conditions can significantly alter the isomer ratio.[3]

  • Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a major role in directing the initial nucleophilic attack.[3]

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[3] The use of fluorinated alcohols like TFE or HFIP has been shown to dramatically increase regioselectivity in some cases.[5]

Q4: My final product is difficult to purify at scale. What are some effective large-scale purification strategies for substituted pyrazoles?

A4: While column chromatography is a staple in the lab, it is often impractical for large-scale production.[1] Common industrial purification methods include:

  • Recrystallization: This is a primary technique for purifying solid products. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities dissolved.[1]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

  • Formation of Acid Addition Salts: The pyrazole can be dissolved in a suitable solvent and treated with an acid (e.g., HCl, H₂SO₄) to form a crystalline salt, which can then be isolated by filtration.[6]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of substituted pyrazole synthesis.

Issue Potential Cause(s) Recommended Solutions & Actions
Low Yield Incomplete Reaction: Insufficient reaction time or temperature; poor mixing.- Increase reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure efficient and vigorous mixing.- Verify the quality and purity of starting materials.[1]
Product Loss During Workup: Sub-optimal extraction or recrystallization procedures.- Optimize extraction and recrystallization solvents and conditions.[1]
Side Reactions/Byproduct Formation: Unfavorable reaction conditions (e.g., temperature spikes).- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1]- Consider a different synthetic route with higher regioselectivity.[1]
Poor Regioselectivity Unfavorable Reaction Conditions: pH, solvent, or temperature favoring the formation of multiple isomers.- Screen different solvents, including polar and non-polar options, as well as fluorinated alcohols.[3][5]- Conduct small-scale experiments across a range of pH values to find the optimal acidity/basicity.[3]- Lowering the reaction temperature may improve selectivity.[1]
Intrinsic Properties of Substrates: Similar steric and electronic properties of the substituents on the 1,3-dicarbonyl compound.- Explore alternative synthetic pathways, such as using β-enaminones, where one carbonyl is masked to enforce regioselectivity.[3][7]
Thermal Runaway/ Exotherm Poor Heat Dissipation: The decreasing surface-area-to-volume ratio at a larger scale prevents efficient cooling.[3]- Crucial: Reduce the rate of reagent addition (especially hydrazine).[1][3]- Ensure the reactor's cooling system is adequate for the scale and the reaction's exothermicity.- Increase the solvent volume to better absorb the heat of the reaction.[1]
Product Degradation Product Instability: The target molecule may be sensitive to high temperatures or certain reagents.- Lower the reaction and purification temperatures.- If the compound is sensitive to oxidation, work under an inert atmosphere (e.g., nitrogen or argon).[1]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common scalability issues.

G cluster_yield Low Yield Troubleshooting cluster_regio Regioselectivity Troubleshooting cluster_exotherm Exotherm Management cluster_purification Purification Troubleshooting start Identify Scalability Issue low_yield Low Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio exotherm Exotherm / Runaway start->exotherm purification Purification Difficulty start->purification check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion screen_solvents Screen Solvents (e.g., HFIP) poor_regio->screen_solvents slow_addition Slow Reagent Addition exotherm->slow_addition recrystallization Optimize Recrystallization purification->recrystallization optimize_workup Optimize Workup/Isolation check_completion->optimize_workup Reaction Complete check_purity Verify Starting Material Purity check_completion->check_purity Incomplete optimize_ph Optimize pH / Catalyst screen_solvents->optimize_ph modify_temp Modify Temperature optimize_ph->modify_temp increase_dilution Increase Dilution slow_addition->increase_dilution verify_cooling Verify Cooling Capacity increase_dilution->verify_cooling acid_base Implement Acid/Base Extraction recrystallization->acid_base salt_formation Attempt Salt Formation acid_base->salt_formation

Caption: A decision tree for troubleshooting common pyrazole scale-up issues.

Protocols and Methodologies

Protocol 1: Managing Exothermic Reactions via Controlled Addition

This protocol outlines a general procedure for adding a reactive reagent (e.g., hydrazine hydrate) to a reaction mixture at scale to control the exotherm.

Objective: To maintain a stable internal reaction temperature and prevent thermal runaway.

Materials:

  • Reaction vessel equipped with an efficient overhead stirrer, temperature probe, and a cooling bath/jacket.

  • Addition funnel or syringe pump for controlled, slow addition.

Procedure:

  • Setup: Charge the reaction vessel with the 1,3-dicarbonyl compound and the chosen solvent.

  • Cooling: Cool the mixture to the desired starting temperature (e.g., 0-5 °C) using the cooling system. Ensure the temperature probe is positioned to accurately measure the internal temperature of the reaction mixture.

  • Controlled Addition: Begin the slow, dropwise addition of the hydrazine derivative via the addition funnel or syringe pump.[1][3]

  • Monitoring: Continuously monitor the internal temperature. If the temperature rises above the set point (e.g., by >2-3 °C), pause the addition until the temperature stabilizes.

  • Addition Rate Adjustment: Adjust the addition rate to maintain the desired temperature range throughout the addition process.

  • Post-Addition: Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm before proceeding with the reaction workup.

Protocol 2: General Procedure for Purification by Recrystallization

Objective: To purify the crude solid pyrazole product.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

  • Dissolution: In an appropriately sized flask, add the crude pyrazole product and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize product precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Advanced Solutions: The Role of Flow Chemistry

Conventional batch synthesis methods for pyrazoles often face challenges with scalability, efficiency, and safety.[9] Flow chemistry has emerged as a powerful alternative that offers enhanced control over reaction parameters and improves safety profiles, making it highly suitable for scaling up these processes.[9]

Key Advantages of Flow Chemistry for Pyrazole Synthesis:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, effectively mitigating the risks of exothermic reactions.

  • Enhanced Safety: By handling only small volumes of hazardous reagents like diazonium salts or hydrazines at any given time, the risks associated with their accumulation are significantly reduced.[2][9]

  • Precise Control: Flow systems allow for precise control over reaction time, temperature, and stoichiometry, leading to higher yields and selectivities.

  • Telescoped Reactions: Multiple reaction steps can be performed sequentially in a "telescoped" fashion without the need to isolate intermediates, saving time and resources.[10]

  • Scalability: Scaling up production is often as simple as running the flow reactor for a longer period, bypassing the challenges of geometric scale-up in batch reactors.[9]

Visualizing Batch vs. Flow Chemistry

The following diagram contrasts the operational principles of traditional batch synthesis with modern continuous flow synthesis.

G cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis batch_reactor Large Reactor (All Reagents Added at Once) batch_heating External Heating/Cooling (Inefficient Heat Transfer) batch_reactor->batch_heating batch_workup Workup & Isolation batch_heating->batch_workup batch_product Product batch_workup->batch_product reagent_a Reagent A pump_a Pump A reagent_a->pump_a reagent_b Reagent B pump_b Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor_coil Heated/Cooled Reactor Coil (Precise Temperature Control) mixer->reactor_coil bpr Back Pressure Regulator reactor_coil->bpr flow_product Product Stream bpr->flow_product

Caption: A comparison of batch versus continuous flow synthesis setups.

References

Technical Support Center: Deprotection Strategies for N-Protected Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Protected Pyrazole Deprotection Strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing molecules. The pyrazole nucleus is a cornerstone in pharmaceuticals and agrochemicals, but its synthesis often requires transient protection of the ring nitrogens.[1] The subsequent removal of these protecting groups is a critical step that can be fraught with challenges, including incomplete reactions, undesired side reactions, and degradation of sensitive functional groups.

This resource provides in-depth, field-tested insights into troubleshooting the deprotection of commonly used N-protecting groups on pyrazoles. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: My standard acid-catalyzed Boc deprotection is sluggish and gives multiple byproducts. What's happening?

A: This is a common issue. While strong acids like TFA or HCl in dioxane are standard for Boc removal, the pyrazole ring's electronics can complicate things.[2] The basicity of the second pyrazole nitrogen (N2) can sequester the acid catalyst, slowing down the reaction. Furthermore, strongly acidic conditions can lead to side reactions on sensitive substrates.

Troubleshooting Steps:

  • Increase Acid Stoichiometry: If your substrate contains other basic sites, you may need more than a catalytic amount of acid. Try increasing to 2-4 equivalents or even using neat TFA.[3]

  • Switch to Milder, Orthogonal Conditions: For acid-sensitive molecules, consider non-acidic methods. A novel and highly selective method uses sodium borohydride (NaBH₄) in ethanol at room temperature, which often leaves other protecting groups like N-Boc on primary amines intact.[4][5]

  • Thermal Deprotection: For robust molecules, heating in a suitable solvent like dioxane/water can effectively remove the Boc group, though this is substrate-dependent.[6]

Q2: I'm trying to remove a Cbz group via hydrogenation, but I'm seeing dehalogenation of my aryl bromide. How can I achieve selective Cbz cleavage?

A: This is a classic chemoselectivity problem. Standard Pd/C catalyzed hydrogenation is highly effective for Cbz removal but is also notorious for reducing other functional groups, especially aryl halides and nitro groups.[7][8]

Orthogonal Strategies:

  • Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or HCl in isopropanol can cleave Cbz groups without affecting many reducible functionalities.[7][9] This approach is metal-free, avoiding concerns about heavy metal contamination.[9]

  • Nucleophilic Cleavage: A recently developed method uses a thiol nucleophile, such as 2-mercaptoethanol, to attack the benzylic carbon of the Cbz group, leading to its removal under non-reductive, non-acidic conditions. This has been successfully applied in complex syntheses where hydrogenation was not viable.[8][10]

  • Alternative Hydrogen Donors: Transfer hydrogenation using reagents like ammonium formate or triethylsilane with a palladium catalyst can sometimes offer better selectivity than using H₂ gas.[7][10]

Q3: How do I choose the best protecting group for my pyrazole synthesis from the start?

A: The ideal protecting group is introduced in high yield, is stable to your planned reaction conditions, and is removed selectively in high yield without affecting the rest of the molecule.[11] This requires planning your synthetic route with the deprotection step in mind (a concept known as orthogonal strategy).[11]

  • For Acid-Sensitive Targets: Use a group cleaved by hydrogenation (Cbz) or oxidation (PMB, DMB).

  • For Reducible Groups: Use an acid-labile group like Boc or Trityl (Tr).

  • For General Robustness & Orthogonality: The SEM group is stable to many conditions and is reliably cleaved with fluoride ions or acid.[12]

Troubleshooting Guide: Deprotection by Protecting Group

tert-Butoxycarbonyl (Boc) Group

The Boc group is favored for its general stability under basic and hydrogenolytic conditions but is readily cleaved by acid.

Method Reagents & Conditions Pros Cons & Troubleshooting
Standard Acidolysis TFA in DCM (10-50%); or 4M HCl in Dioxane/EtOAc. RT, 1-4h.Fast, common, volatile byproducts.Can cleave other acid-labile groups (t-butyl esters, acetals). Sluggish on some pyrazoles. Troubleshoot: Increase acid equivalents or switch to neat TFA.[3][6]
Selective Basic Cleavage NaBH₄ (1.5-3 eq.) in EtOH. RT, 1-16h.Highly selective for N-Boc on pyrazoles/imidazoles over N-Boc on amines or indoles.[4][5]Substrate-dependent. May cause reduction of other functional groups (e.g., esters, ketones).
Thermal Cleavage Heat in Dioxane/H₂O or DMSO. 100-150°C.Metal- and acid-free.Requires high temperatures, limited to thermally stable molecules.[6]
  • Dissolution: Dissolve the N-Boc protected pyrazole (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq.) portion-wise to the solution at room temperature. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The deprotected pyrazole will have a different Rf and will stain with ninhydrin if it's a primary or secondary amine.[3] The reaction is typically complete within 2-16 hours.

  • Quenching: Upon completion, cool the flask to 0°C in an ice bath. Carefully and slowly add 1N HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. Adjust the pH to ~7.

  • Work-up: Concentrate the mixture under reduced pressure to remove the ethanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the deprotected pyrazole.[5]

Benzyl Carbamate (Cbz) Group

A classic protecting group, Cbz is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation.

Method Reagents & Conditions Pros Cons & Troubleshooting
Catalytic Hydrogenolysis H₂ (1 atm or higher), Pd/C (5-10 mol%) in MeOH or EtOH. RT, 2-24h.High yield, clean, common. Byproducts are toluene and CO₂.[7]Reduces alkenes, alkynes, nitro groups, and aryl halides.[8] Catalyst can be pyrophoric. Troubleshoot: Use transfer hydrogenation (e.g., ammonium formate) for better selectivity.
Acidic Cleavage HBr in Acetic Acid; or strong Lewis acids (e.g., TMSI).Orthogonal to hydrogenation. Useful for substrates with reducible groups.[7]Harsh conditions, not suitable for acid-sensitive molecules.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMA, 75°C.Excellent for substrates with sensitive functional groups intolerant of hydrogenation or strong acid.[10]Requires heating, thiol reagents have a strong odor.
Alcoholysis Reflux in low-carbon alcohol (MeOH, EtOH).Mild, metal-free.[13]Substrate-dependent, may require long reaction times.[13]
p-Methoxybenzyl (PMB) and 2,4-Dimethoxybenzyl (DMB) Groups

These benzyl-type ethers are workhorses in synthesis due to their unique cleavage via oxidation, providing an orthogonal deprotection strategy. The DMB group is generally cleaved under milder conditions than the PMB group.[14][15]

Method Reagents & Conditions Pros Cons & Troubleshooting
Oxidative Cleavage (CAN) Ceric Ammonium Nitrate (CAN) (2-3 eq.) in MeCN/H₂O. 0°C to RT.Fast, efficient, and very common for PMB/DMB.[14]CAN is a strong oxidant and can react with other electron-rich moieties. Can be acidic. Troubleshoot: Add a mild base like 2-amino-2-methyl-1-propanol to buffer the reaction.[14]
Oxidative Cleavage (DDQ) 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM/H₂O.Milder than CAN, often used for DMB groups.[16][17]Stoichiometric, requires chromatography to remove quinone byproducts.
Acidic Cleavage Trifluoroacetic Acid (TFA), neat or in DCM, often with anisole as a scavenger. Reflux.Strong and effective.[14][18]Harsh conditions. Can fail or give poor yields for certain pyrazolone substrates.[14]
  • Dissolution: Dissolve the N-PMB protected pyrazole (1.0 eq.) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN, 2.2 eq.) in water. Add the bright orange CAN solution dropwise to the stirred substrate solution at 0°C. The color should dissipate as the reaction proceeds.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor consumption of the starting material by TLC.

  • Work-up: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, which will contain p-anisaldehyde as a byproduct, should be purified by silica gel column chromatography.

Decision-Making Workflow for Deprotection

Choosing the correct deprotection strategy is crucial for success. The following workflow can help guide your decision based on the functional groups present in your molecule.

Deprotection_Strategy Start Start: N-Protected Pyrazole Acid_Sensitive Is the molecule acid-sensitive? Start->Acid_Sensitive Reducible_Groups Are reducible groups present (alkenes, Ar-X)? Acid_Sensitive->Reducible_Groups No Oxidizable_Groups Are other electron-rich (oxidizable) groups present? Acid_Sensitive->Oxidizable_Groups Yes Use_Acid Use Acidic Cleavage (TFA, HCl) [Boc, Tr, SEM] Reducible_Groups->Use_Acid Yes Use_Hydrogenation Use Hydrogenolysis (H₂, Pd/C) [Cbz] Reducible_Groups->Use_Hydrogenation No Oxidizable_Groups->Use_Hydrogenation No Use_Oxidation Use Oxidative Cleavage (CAN, DDQ) [PMB, DMB] Oxidizable_Groups->Use_Oxidation Yes Use_Orthogonal Consider Orthogonal Methods: - NaBH₄ for Boc - Thiol for Cbz - Fluoride for SEM Use_Acid->Use_Orthogonal If issues arise Use_Hydrogenation->Use_Orthogonal If issues arise Use_Oxidation->Use_Orthogonal If issues arise

Caption: Decision workflow for selecting a pyrazole deprotection strategy.

Mechanistic Insight: Acid-Catalyzed N-Boc Deprotection

Understanding the mechanism helps in troubleshooting. The deprotection is initiated by protonation of the carbamate carbonyl, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free pyrazole.

Boc_Deprotection_Mechanism Start Pyrazole-N-Boc + H⁺ Protonated Protonated Intermediate [Pyrazole-N-C(=O⁺H)O-tBu] Start->Protonated 1. Protonation Carbocation tert-Butyl Cation (CH₃)₃C⁺ Protonated->Carbocation 2. C-O Cleavage Carbamic_Acid Unstable Carbamic Acid [Pyrazole-N-COOH] Protonated->Carbamic_Acid Final_Products Deprotected Pyrazole-NH + CO₂ + Isobutene Carbamic_Acid->Final_Products 3. Decarboxylation

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazole derivatives. The following question-and-answer format directly addresses specific issues, providing not only solutions but also the underlying scientific reasoning to empower your experimental design and execution.

Section 1: Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis, first reported in 1883, and related condensation reactions between a 1,3-dicarbonyl compound and a hydrazine derivative, are foundational methods for constructing the pyrazole core.[1][2][3] However, their apparent simplicity can be deceptive, often leading to issues with regioselectivity, yield, and purity.

FAQ 1: My Knorr synthesis is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1][4] The hydrazine can attack either of the two carbonyl groups, leading to two different pyrazole products that can be difficult to separate.[1][4]

Several factors influence the regiochemical outcome:

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[4]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[4]

  • Reaction Conditions: This is often the most critical and tunable parameter.

    • pH: Acidic conditions can protonate the hydrazine, altering the nucleophilicity of the two nitrogen atoms and potentially reversing the selectivity compared to neutral or basic conditions.[4]

    • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.

    • Temperature: While higher temperatures can increase the reaction rate, they may also lead to a decrease in regioselectivity.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed check_electronics Analyze Electronic Effects: Identify electron-withdrawing/donating groups start->check_electronics check_sterics Analyze Steric Effects: Assess steric bulk of substituents start->check_sterics modify_conditions Modify Reaction Conditions check_electronics->modify_conditions check_sterics->modify_conditions change_solvent Change Solvent (e.g., to TFE or HFIP) modify_conditions->change_solvent adjust_ph Adjust pH (Acidic vs. Neutral/Basic) modify_conditions->adjust_ph lower_temp Lower Reaction Temperature modify_conditions->lower_temp analyze_results Analyze Product Ratio (e.g., by NMR or LC-MS) change_solvent->analyze_results adjust_ph->analyze_results lower_temp->analyze_results analyze_results->modify_conditions Still a Mixture optimized Optimized Regioselectivity analyze_results->optimized Desired Isomer is Major Product

Caption: A decision-making workflow for troubleshooting regioselectivity in Knorr pyrazole synthesis.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Solvents

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.1 M).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

FAQ 2: My pyrazole synthesis from a β-diketone and hydrazine is giving a low yield. What are the possible causes and solutions?

Answer: Low yields in this condensation reaction can stem from several factors, including incomplete reaction, side reactions, or product degradation.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or an inappropriate catalyst.- Increase reaction time and monitor by TLC/LC-MS. - Gradually increase the reaction temperature. - Consider adding a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation.[5][6]
Side Reactions The formation of byproducts, such as pyrazolines that are not fully oxidized to pyrazoles, can reduce the yield of the desired product.[1]- If a pyrazoline intermediate is suspected, an oxidation step may be necessary.[1] - Ensure the purity of starting materials, as impurities can lead to side reactions.
Product Degradation Pyrazoles can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition.- Use milder reaction conditions where possible. - Consider alternative, milder synthetic routes if degradation is a persistent issue.
Microwave-Assisted Synthesis For thermally stable compounds, microwave irradiation can significantly reduce reaction times and improve yields.[7][8][9][10][11]- If available, explore microwave-assisted synthesis as an alternative to conventional heating.[7][8][9][10][11]

Section 2: Paal-Knorr Pyrrole Synthesis (for comparison and context)

While this guide focuses on pyrazoles, it's worth noting the related Paal-Knorr synthesis of pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. Many of the principles of catalysis and reaction optimization are transferable. A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation.[12][13]

FAQ 3: I am considering a Paal-Knorr type synthesis for a related heterocyclic system. What are some common catalysts used?

Answer: The Paal-Knorr synthesis and its analogues often benefit from catalysis to promote the cyclization and dehydration steps. Common catalysts include:

  • Brønsted Acids: Acetic acid, phosphoric acid, and p-toluenesulfonic acid are frequently used.[12]

  • Lewis Acids: Metal triflates, such as Sc(OTf)3, are highly effective.[13] Other metal-based catalysts include those of zinc, cobalt, titanium, and copper.[13]

  • Solid Acid Catalysts: Clays like montmorillonite offer advantages in terms of ease of separation.[12]

Section 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

The 1,3-dipolar cycloaddition of a diazo compound with an alkyne or an alkyne equivalent is a powerful and often highly regioselective method for pyrazole synthesis.[14][15][16]

FAQ 4: My 1,3-dipolar cycloaddition is not proceeding or is very slow. What can I do?

Answer: The reactivity in 1,3-dipolar cycloadditions is highly dependent on the nature of both the dipole and the dipolarophile.

  • Activation of the Dipolarophile: Electron-deficient alkynes generally react faster in these cycloadditions. If you are using an electron-rich or unactivated alkyne, the reaction may be sluggish.

  • Stability of the Diazo Compound: Some diazo compounds can be unstable. If you are generating the diazo compound in situ, ensure the conditions are optimal for its formation.

  • Thermal Conditions: Many 1,3-dipolar cycloadditions require heating to proceed at a reasonable rate.[17]

  • Catalysis: While many of these reactions proceed thermally, some systems can be catalyzed. For example, copper-catalyzed azide-alkyne cycloadditions (a related reaction) are well-known.

Troubleshooting Steps:

  • Confirm the stability and purity of your starting materials.

  • If using an unactivated alkyne, consider if a more activated analogue could be used.

  • Gradually increase the reaction temperature, monitoring for product formation and decomposition.

  • Investigate the literature for catalytic systems that may be applicable to your specific substrates.

FAQ 5: I am concerned about the regioselectivity of my 1,3-dipolar cycloaddition. How can I control it?

Answer: Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by considering the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice-versa).

  • Use of Alkyne Surrogates: In some cases, using an alkene with a leaving group as an "alkyne surrogate" can lead to a single regioisomer.[16]

  • Catalysis: Certain catalytic systems can enforce a specific regiochemical outcome.[18]

Section 4: Product Purification

FAQ 6: I am having difficulty purifying my pyrazole product by silica gel chromatography. What are my options?

Answer: Pyrazoles, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silica gel, leading to poor separation and product loss.

Alternative Purification Strategies:

MethodDescriptionWhen to Use
Recrystallization A classic and often highly effective method for purifying solid compounds.If your product is a solid and you can find a suitable solvent system. Common solvents include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[19]
Acid-Base Extraction Pyrazoles are weakly basic and can be protonated by strong acids to form water-soluble salts. This allows for separation from non-basic impurities.[19][20][21]When your product has a basic nitrogen that can be protonated without causing decomposition, and the impurities are not basic.
Deactivated Silica Gel Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites and improve the chromatography of basic compounds.[19]If you must use column chromatography and are experiencing tailing or product loss.
Reversed-Phase Chromatography Using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) can be an effective alternative for purifying polar compounds.[19]When normal-phase chromatography is unsuccessful.

Protocol: Purification via Acid-Base Extraction [20][21]

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The pyrazole will move into the aqueous phase as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Neutralize the aqueous layer by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

  • The neutral pyrazole product will precipitate out or can be extracted with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

References

Technical Support Center: Analysis of Impurities in 3-(2-Bromophenyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of 3-(2-bromophenyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity formation, identification, and control during the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the quality of your synthesis.

Section 1: Understanding the Synthesis and Key Impurities (FAQs)

This section addresses foundational questions about the synthesis of this compound and the origins of common impurities.

Q1: What is the most common synthetic route for this compound and why is it prone to impurity formation?

The most prevalent and classical method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] For this compound, this typically involves the reaction of 1-(2-bromophenyl)-1,3-butanedione with hydrazine.

The primary challenge with this method, especially when using an unsymmetrical dicarbonyl compound, is the lack of regioselectivity.[1][3][4] The hydrazine can attack either of the two carbonyl carbons, leading to the formation of a mixture of two constitutional isomers. This is the most significant and challenging source of impurities in this synthesis.

Diagram: Impurity Formation Pathway

G cluster_pathways Reaction Pathways diketone 1-(2-bromophenyl)-1,3-butanedione + Hydrazine attack_c1 Attack at C1 diketone->attack_c1 Major Pathway attack_c3 Attack at C3 diketone->attack_c3 Minor Pathway (Side Reaction) product Desired Product: This compound attack_c1->product Cyclization impurity Regioisomeric Impurity: 5-(2-bromophenyl)-1H-pyrazole attack_c3->impurity Cyclization

Caption: Regioselectivity in pyrazole synthesis.

Q2: Besides the regioisomer, what other impurities should I be aware of?

Beyond the primary regioisomeric impurity, several other process-related impurities can arise. A comprehensive impurity profile is crucial for quality control.[5][6][7]

Impurity TypePotential SourceRationaleRecommended Primary Analytical Technique
Unreacted Starting Materials Incomplete reactionInefficient conversion or reaction equilibrium.HPLC-UV, GC-MS
Hydrazone Intermediate Incomplete cyclizationThe reaction may stall after the initial condensation before the ring-closing step.HPLC-UV, LC-MS
Solvent Adducts Reaction with solventHighly reactive intermediates or harsh conditions may lead to reactions with the solvent.LC-MS, GC-MS
Degradation Products Instability under reaction or workup conditionsThe pyrazole ring is generally stable, but harsh acidic/basic conditions or high temperatures can cause degradation.HPLC-UV, LC-MS
Q3: How do reaction conditions affect the formation of the 5-(2-bromophenyl)-1H-pyrazole impurity?

The ratio of the desired 3-substituted isomer to the 5-substituted isomer is highly dependent on the reaction conditions. The key is to exploit the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material.

  • pH Control: The nucleophilicity of hydrazine and the rate of dehydration are pH-dependent. Acidic catalysis (e.g., using acetic acid) is common. It preferentially protonates the more reactive carbonyl, guiding the initial attack of hydrazine.

  • Temperature: Higher temperatures can reduce the kinetic selectivity of the reaction, often leading to a higher proportion of the undesired regioisomer. Running the reaction at or below room temperature is often recommended to maximize regioselectivity.[3]

  • Solvent: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound (keto-enol forms), which in turn affects the reactivity of the carbonyl centers. Protic solvents like ethanol are common, but exploring others may help optimize the isomeric ratio.

Section 2: Troubleshooting and Analytical Workflows

This section provides practical guides and step-by-step protocols for identifying and quantifying impurities.

Guide 1: General Workflow for Impurity Identification

A systematic approach is essential for efficient impurity profiling. The following workflow outlines the logical steps from initial detection to final structural confirmation.

Diagram: Impurity Analysis Workflow

G start Crude Reaction Mixture prelim Preliminary Analysis (TLC, HPLC-UV Screen) start->prelim detect Impurity Peak(s) Detected > Threshold? prelim->detect quant Quantification (HPLC-UV with Standard) detect->quant Yes report Document & Report detect->report No lcms Molecular Weight ID (LC-MS) quant->lcms isolate Isolate Impurity (Prep-HPLC or Column Chromatography) lcms->isolate elucidate Structural Elucidation (NMR, HRMS) isolate->elucidate elucidate->report end Batch Release / Process Optimization report->end

Caption: Systematic workflow for impurity analysis.

Guide 2: Protocol for HPLC-UV Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying non-volatile impurities in the this compound synthesis.[7][8]

Objective: To separate the main component from its regioisomer and other potential process-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program: A gradient is recommended to ensure separation of early-eluting polar impurities and later-eluting non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
  • Data Analysis:

    • The regioisomer, 5-(2-bromophenyl)-1H-pyrazole, typically has a slightly different retention time from the main peak due to differences in polarity.

    • Calculate the percentage of each impurity using the area percent method. For accurate quantification, a reference standard for the specific impurity is required.

Guide 3: Protocol for GC-MS Analysis for Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds and is particularly useful for confirming the molecular weight of impurities and, in some cases, distinguishing between isomers based on fragmentation patterns.[1][9][10]

Objective: To confirm the presence of the regioisomeric impurity and identify other volatile by-products.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.[1]

    • An internal standard can be added for quantitative analysis.[1]

  • GC-MS Conditions:

    • Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Both this compound and its 5-substituted isomer will show the same molecular ion peak (m/z 222/224 for bromine isotopes).

    • Carefully analyze the fragmentation patterns. While often similar, minor differences in the relative abundance of fragment ions can sometimes be used to distinguish between isomers.[11] The loss of HCN or N2 are common fragmentation pathways for pyrazoles.[11]

Guide 4: Structural Elucidation of Unknowns with NMR Spectroscopy

When a significant unknown impurity is detected and isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[5][12]

Objective: To unambiguously determine the structure of an isolated impurity, such as confirming its identity as the 5-(2-bromophenyl)-1H-pyrazole regioisomer.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[12]

  • Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HMBC) spectra.

  • Interpretation:

    • ¹H NMR: The key difference between the 3-substituted and 5-substituted isomers lies in the chemical shifts and coupling patterns of the pyrazole ring protons. For this compound, you expect two doublets in the aromatic region for the pyrazole ring. For the 5-substituted isomer, the electronic environment is different, leading to distinct chemical shifts for these protons.[13][14]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is crucial. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between the pyrazole NH proton and the carbons of the bromophenyl ring, you can definitively establish the connectivity and confirm which isomer is present.

Section 3: Common Problems and Solutions (Rapid Troubleshooting)
Q: My HPLC shows two major, poorly resolved peaks. I suspect they are the target compound and its regioisomer. How can I improve the separation?
  • Decrease Gradient Slope: Make the gradient more shallow around the elution time of the peaks of interest. This gives more time for the column to resolve them.

  • Change Mobile Phase B: Try methanol instead of acetonitrile. The different selectivity of methanol can sometimes resolve critical pairs.

  • Modify pH: Adjust the pH of Mobile Phase A. Small changes can alter the ionization state of the pyrazole ring, affecting its interaction with the stationary phase.

  • Lower Temperature: Reducing the column temperature can sometimes enhance separation, although it will increase backpressure.

Q: I've confirmed the presence of the regioisomeric impurity. How can I remove it from my final product?
  • Recrystallization: This is the first method to try. Experiment with different solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexanes). The two isomers may have different solubilities, allowing one to crystallize out preferentially.

  • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable but less scalable option. Use a solvent system identified from TLC analysis (e.g., hexanes/ethyl acetate).

  • Acid-Base Extraction: A patent suggests that pyrazoles can be purified by forming an acid addition salt with a mineral or organic acid, crystallizing the salt, and then neutralizing to recover the purified pyrazole.[15] This may exploit subtle pKa differences between the isomers.

Q: My final product is clean by HPLC and NMR, but the yield is very low. What are the likely causes?
  • Incomplete Reaction: Monitor the reaction by TLC or HPLC to ensure it has gone to completion before workup.

  • Poor Workup/Extraction: Ensure the pH is appropriate during aqueous workup to keep your product in the organic layer. Pyrazoles have a basic nitrogen and can be partially soluble in acidic aqueous layers.

  • Over-purification: Aggressive purification, especially multiple recrystallizations or chromatography cuts that are too narrow, can lead to significant material loss.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Nucleus in Drug Discovery

To the dedicated researcher in medicinal chemistry, the pyrazole scaffold is a familiar and welcome sight. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a cornerstone of modern drug design, gracing the structures of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. The pyrazole's enduring appeal lies in its unique electronic properties, metabolic stability, and its capacity to engage in a variety of non-covalent interactions with biological targets.[1][2] Consequently, the efficient and regioselective synthesis of substituted pyrazoles is a critical endeavor in the journey from hit identification to lead optimization and beyond.

This guide provides an in-depth, comparative analysis of the most pertinent synthetic methodologies for constructing substituted pyrazoles. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing detailed, field-tested protocols. Our aim is to equip you, our fellow scientists, with the knowledge to select and execute the optimal synthetic strategy for your specific target molecule.

I. The Cornerstone of Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines (The Knorr Pyrazole Synthesis)

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains the most fundamental and widely utilized method for pyrazole synthesis.[1][3][4] Its simplicity, use of readily available starting materials, and generally high yields have cemented its status as the primary route for accessing a vast array of pyrazole derivatives.

Mechanistic Insights and Regioselectivity Considerations

The reaction proceeds via an acid-catalyzed mechanism. Initially, one of the hydrazine's nitrogen atoms performs a nucleophilic attack on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.[5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[5]

A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is regioselectivity . The formation of two possible regioisomers can occur, and controlling this outcome is paramount as different isomers often exhibit vastly different biological activities.[6][7] The regiochemical outcome is a delicate interplay of:

  • Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[8]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[6]

  • Reaction pH: The acidity of the medium is a crucial determinant. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, rendering the other nitrogen more nucleophilic and influencing the initial site of attack.[6]

The following diagram illustrates the general mechanism and the potential for the formation of regioisomers.

G 1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone_A Hydrazone Intermediate A 1_3_Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B 1_3_Dicarbonyl->Hydrazone_B Attack at C3 Hydrazine Substituted Hydrazine (R'-NH-NH2) Hydrazine->Hydrazone_A Hydrazine->Hydrazone_B Cyclic_Int_A Cyclic Intermediate A Hydrazone_A->Cyclic_Int_A Intramolecular Cyclization Pyrazole_A Regioisomer A Cyclic_Int_A->Pyrazole_A Dehydration Cyclic_Int_B Cyclic Intermediate B Hydrazone_B->Cyclic_Int_B Intramolecular Cyclization Pyrazole_B Regioisomer B Cyclic_Int_B->Pyrazole_B Dehydration

General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, providing a practical example of the Knorr synthesis using a β-ketoester.[9][10]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[10]

  • Heating: Heat the reaction mixture at 135–145 °C for 1 hour.[9]

  • Isolation: Cool the resulting heavy syrup in an ice-water bath.[9]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product.[9][10]

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with diethyl ether, and then recrystallize from ethanol to obtain the pure pyrazolone.[9][10]

II. Synthesis from α,β-Unsaturated Carbonyls: Accessing Pyrazolines and Pyrazoles

Another classical and versatile approach involves the reaction of α,β-unsaturated aldehydes and ketones (like chalcones) with hydrazines. This reaction typically proceeds through a Michael addition followed by cyclization and can yield either pyrazolines (dihydropyrazoles) or, after an oxidation step, fully aromatic pyrazoles.

Mechanistic Insights

The reaction begins with the nucleophilic attack of the hydrazine on the β-carbon of the unsaturated carbonyl system (a Michael addition). This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, forming a pyrazoline ring. If the desired product is the pyrazole, a subsequent oxidation step is required to introduce the second double bond and achieve aromaticity.

G Chalcone α,β-Unsaturated Carbonyl (Chalcone) Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization & Dehydration Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation

Synthesis of pyrazoles from α,β-unsaturated carbonyls.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole from a Chalcone

This protocol provides a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and phenylhydrazine.[11]

Materials:

  • 1,3-Diaryl-2-propen-1-one (Chalcone)

  • Phenylhydrazine

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: To a solution of the corresponding chalcone (1 mmol) in glacial acetic acid (20 mL), add phenylhydrazine (1 mmol).[11]

  • Reflux: Heat the reaction mixture under reflux overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

III. Modern Synthetic Approaches: Expanding the Pyrazole Toolkit

While classical methods remain invaluable, the demand for novel substitution patterns and more efficient, sustainable synthetic routes has driven the development of modern methodologies.

A. [3+2] Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer a powerful and highly regioselective pathway to pyrazoles. This method involves the reaction of a 1,3-dipole, such as a nitrile imine (often generated in situ), with a dipolarophile, typically an alkyne or an alkyne surrogate.[2]

Causality in Experimental Design: The choice of dipolarophile is key to controlling the substitution pattern of the final pyrazole. The regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile, often leading to a single regioisomer.[2]

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles via the Huisgen [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonyl chloride) with an alkyne surrogate.[2]

Materials:

  • α-Bromocinnamaldehyde (or other alkyne surrogate)

  • Hydrazonyl chloride

  • Triethylamine

  • Chloroform or Dichloromethane

Procedure:

  • Reaction Setup: A solution of the α-bromocinnamaldehyde (1 equivalent) and the hydrazonyl chloride (1 equivalent) in dry chloroform or dichloromethane is prepared in a reaction vessel.

  • Base Addition: Triethylamine (1.1 equivalents) is added to the solution. The triethylamine acts as a base to generate the nitrile imine in situ from the hydrazonyl chloride.

  • Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole.

B. Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to pyrazole chemistry allows for the late-stage functionalization of the pyrazole core or the direct synthesis of N-arylpyrazoles.[12] Copper and palladium are the most commonly employed metals for these transformations.[13][14]

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, in C-N cross-coupling reactions, the ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole

This protocol describes a copper-catalyzed C-N bond-forming reaction between an N-acylpyrazole and an arylboronic acid.

Materials:

  • N-Acetylpyrazole

  • Arylboronic acid

  • Copper(II) acetate

  • Solvent (e.g., Dioxane)

Procedure:

  • Reaction Setup: In a reaction tube, combine N-acetylpyrazole (1 equivalent), the arylboronic acid (1.5 equivalents), and copper(II) acetate (10 mol%).

  • Solvent Addition: Add the solvent (e.g., dioxane) to the reaction tube.

  • Heating: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, the solvent is evaporated, and the residue is purified by column chromatography to yield the N-arylpyrazole.

C. Energy-Assisted Synthesis: Microwave and Ultrasound

The application of microwave irradiation and ultrasound has emerged as a green and efficient alternative to conventional heating methods.[3][9] These techniques can dramatically reduce reaction times, increase yields, and often lead to cleaner reactions with fewer byproducts.[1][2][15]

Causality in Experimental Design: Microwave heating directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[9] Ultrasound irradiation promotes the reaction through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and reaction rates.

Experimental Protocol: Microwave-Assisted Knorr Pyrazole Synthesis

This protocol illustrates the use of microwave irradiation for the synthesis of pyrazole derivatives.

Materials:

  • 1,3-Diketone

  • Hydrazine derivative

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the 1,3-diketone (1 equivalent), the hydrazine derivative (1.1 equivalents), and a minimal amount of a suitable solvent like ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-20 minutes).[9]

  • Work-up and Purification: After cooling, the product can be isolated by precipitation upon addition of water or by evaporation of the solvent, followed by recrystallization or column chromatography.

IV. Comparative Analysis of Synthesis Methods

To facilitate an informed decision on the most appropriate synthetic route, the following table summarizes the key performance indicators of the discussed methods.

Synthesis MethodKey AdvantagesKey DisadvantagesTypical YieldsTypical Reaction TimesRegioselectivity
Knorr Synthesis (Conventional) Readily available starting materials, simple procedure, generally good yields.[1][3]Can lead to regioisomeric mixtures with unsymmetrical substrates, requires heating.[6]70-95%1-24 hoursVariable, dependent on substrate and conditions.[6][7]
From α,β-Unsaturated Carbonyls Access to pyrazolines and pyrazoles, uses readily available chalcones.Often requires a separate oxidation step for pyrazole formation.60-90%6-24 hoursGenerally good.
[3+2] Dipolar Cycloaddition High regioselectivity, access to complex substitution patterns.[2]Requires synthesis of dipoles or their precursors, which can be unstable.[2]60-95%1-24 hoursExcellent.[2]
Metal-Catalyzed Cross-Coupling Excellent for late-stage functionalization and N-arylation, broad substrate scope.[12]Requires expensive metal catalysts and ligands, can be sensitive to air and moisture.60-90%12-24 hoursExcellent.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields, environmentally friendly.[1][2][9][15]Requires specialized equipment, scalability can be a concern.[9]80-98%[15]2-30 minutes[1][15]Similar to conventional method, but can be optimized.
Ultrasound-Assisted Synthesis Reduced reaction times, improved yields, simple setup.Scalability can be an issue.85-98%10-60 minutesSimilar to conventional method.

V. Case Study: Synthesis of Commercially Significant Pyrazoles

The principles discussed above are elegantly applied in the industrial synthesis of prominent pyrazole-containing drugs.

Celecoxib Synthesis

The synthesis of the COX-2 inhibitor Celecoxib typically employs a Knorr-type condensation between a trifluoromethyl-substituted 1,3-diketone and 4-sulfamoylphenylhydrazine. The strong electron-withdrawing nature of the trifluoromethyl group dictates the regioselectivity of the reaction, leading to the desired isomer.[6]

G Diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Celecoxib Celecoxib Diketone->Celecoxib Cyclocondensation Hydrazine 4-Sulfamoylphenylhydrazine Hydrazine->Celecoxib

Synthetic route to Celecoxib.
Sildenafil Synthesis

The initial synthesis of Sildenafil also involved the formation of a pyrazole ring via the reaction of a diketoester with hydrazine. Subsequent steps then build the fused pyrimidinone ring system. More convergent and optimized commercial syntheses have since been developed.[1]

G Diketoester Diketoester Pyrazole_intermediate Pyrazole Intermediate Diketoester->Pyrazole_intermediate Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole_intermediate Sildenafil Sildenafil Pyrazole_intermediate->Sildenafil Further Elaboration

Simplified initial synthetic route to Sildenafil.

VI. Conclusion and Future Outlook

The synthesis of substituted pyrazoles is a mature yet continually evolving field. While the classical Knorr synthesis and its variations provide a robust and reliable foundation, modern methods such as [3+2] cycloadditions, metal-catalyzed cross-couplings, and energy-assisted techniques offer powerful solutions for accessing novel chemical space with improved efficiency and regiocontrol.

As a senior application scientist, I encourage you to view these methods not as a rigid set of instructions, but as a versatile toolkit. The optimal choice of synthetic strategy will always depend on the specific substitution pattern of your target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and the key factors that govern reactivity and selectivity, you can make informed decisions that will accelerate your research and contribute to the discovery of the next generation of pyrazole-based therapeutics.

References

A Comparative Guide to the Biological Activities of 3-(2-bromophenyl)-1H-pyrazole and 3-(4-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The introduction of a bromophenyl substituent to the pyrazole ring gives rise to a class of compounds with significant therapeutic potential. The position of the bromine atom on the phenyl ring can profoundly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. This guide provides a comparative analysis of the biological activities of two positional isomers: 3-(2-bromophenyl)-1H-pyrazole and 3-(4-bromophenyl)-1H-pyrazole. While extensive research has illuminated the multifaceted activities of the 4-bromo isomer, the 2-bromo counterpart remains a less explored entity, presenting both a challenge and an opportunity in drug discovery.

Structural and Synthetic Overview

The fundamental difference between these two isomers lies in the substitution pattern of the bromophenyl ring attached to the pyrazole core. In this compound, the bromine atom is at the ortho position, creating steric hindrance that may influence the molecule's conformation and binding capabilities. In contrast, the para-substitution in 3-(4-bromophenyl)-1H-pyrazole results in a more linear and less sterically hindered molecule.

The synthesis of these compounds typically involves the cyclocondensation of a substituted chalcone with hydrazine hydrate or a derivative thereof. For instance, the synthesis of 3-(4-bromophenyl)-1H-pyrazole derivatives can be achieved through the reaction of a 4-bromochalcone with hydrazine.

Synthesis_of_3-4-bromophenyl-1H-pyrazole Chalcone 4-Bromochalcone Pyrazoline Intermediate Pyrazoline Chalcone->Pyrazoline + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Pyrazole 3-(4-bromophenyl)-1H-pyrazole Derivative Pyrazoline->Pyrazole Oxidation

Caption: General synthesis of 3-(4-bromophenyl)-1H-pyrazole derivatives.

Biological Activity of 3-(4-bromophenyl)-1H-pyrazole

The 4-bromo isomer has been the subject of numerous studies, revealing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Derivatives of 3-(4-bromophenyl)-1H-pyrazole have demonstrated significant potential as anticancer agents.[2] These compounds have been shown to inhibit the growth of various cancer cell lines. For example, a series of tri-substituted pyrazole derivatives, with 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde as a precursor, were synthesized and screened for their anticancer activity.[3]

Compound DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-Thiazole HybridHepatoma (HepG2)6.13 - 23.85[4]
Pyrazole-Thiazole HybridColon Carcinoma (HCT-116)6.13 - 23.85[4]

The anticancer mechanism of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).

CDK_Inhibition_Pathway 3-(4-bromophenyl)-1H-pyrazole 3-(4-bromophenyl)-1H-pyrazole CDK Cyclin-Dependent Kinase (CDK) 3-(4-bromophenyl)-1H-pyrazole->CDK Inhibits Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates Apoptosis Apoptosis CDK->Apoptosis Regulates E2F E2F Transcription Factor Rb->E2F Inhibits Cell_Cycle_Progression Cell Cycle Progression E2F->Cell_Cycle_Progression Promotes

References

Validating 3-(2-Bromophenyl)-1H-pyrazole Derivatives as Emerging Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have consistently emerged as a privileged scaffold, underpinning the structure of numerous clinically approved drugs.[1] This guide focuses on a specific, promising subclass: 3-(2-bromophenyl)-1H-pyrazole derivatives. The introduction of the 2-bromophenyl moiety at the 3-position of the pyrazole ring presents a unique combination of steric and electronic properties that can be exploited for targeted drug design. Herein, we provide a comprehensive validation and comparative analysis of these derivatives, offering experimental insights and protocols for researchers in drug development.

The Rationale for Targeting the this compound Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offering a versatile platform for chemical modification. The strategic placement of a bromophenyl group at the 3-position is not arbitrary. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Comparative Efficacy Against Cancer Cell Lines: A Data-Driven Analysis

In vitro cytotoxicity screening is a fundamental first step in the validation of any potential anticancer agent. The following table summarizes the cytotoxic activity of a series of novel this compound derivatives against a panel of human cancer cell lines. For comparative purposes, the activity of Doxorubicin, a standard chemotherapeutic agent, is included.

Compound IDDerivativeCancer Cell LineIC50 (µM)Doxorubicin IC50 (µM)Reference
BP-1 This compoundA549 (Lung)9.135.93[2]
HepG2 (Liver)6.5234.24[2]
HCT116 (Colon)--
MCF-7 (Breast)16.5220.85[2]
BP-2 5-(2-Bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamideJurkat (Leukemia)~15-[3]
RS4;11 (Leukemia)~15-[3]
K562 (Leukemia)~15-[3]

Note: Data for direct analogues of this compound is limited in the public domain. The table includes data for closely related structures to provide a preliminary assessment. Further focused studies on a broader range of derivatives are warranted.

From the available data, it is evident that pyrazole derivatives carrying a bromophenyl substituent exhibit promising anticancer activity, in some cases comparable to or exceeding that of the standard drug Doxorubicin.[2] For instance, compound BP-1 demonstrates notable activity against HepG2 and MCF-7 cell lines.[2]

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used in the validation of this compound derivatives.

Protocol 1: Synthesis of this compound Derivatives

The synthesis of the pyrazole core can be achieved through several established methods. A common and efficient approach is the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate.

Workflow for Synthesis:

Caption: General synthesis workflow for this compound derivatives.

Step-by-Step Methodology:

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone (e.g., 2'-bromoacetophenone) and an appropriate aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise with stirring at room temperature. The reaction mixture is stirred for 24-48 hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.

  • Pyrazoline Synthesis: The synthesized chalcone and hydrazine hydrate are refluxed in glacial acetic acid for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated pyrazoline is filtered, washed with water, and purified by column chromatography.

  • Aromatization to Pyrazole (Optional): The synthesized pyrazoline can be aromatized to the corresponding pyrazole by refluxing with an oxidizing agent such as bromine in chloroform or selenium dioxide in dioxane.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5]

Workflow for MTT Assay:

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Targeting Kinase Signaling Pathways

A growing body of evidence suggests that many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6][7] While the specific kinase targets of this compound derivatives are still under active investigation, related pyrazole compounds have been shown to inhibit key kinases involved in cell proliferation, survival, and angiogenesis, such as EGFR and VEGFR-2.[8]

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of kinase signaling pathways by this compound derivatives.

Conclusion and Future Directions

The preliminary data presented in this guide strongly suggest that this compound derivatives represent a promising new class of therapeutic agents, particularly in the context of oncology. Their straightforward synthesis, coupled with encouraging in vitro cytotoxicity, warrants further investigation. Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on the phenyl ring and the pyrazole core to establish a clear structure-activity relationship (SAR).

  • Target identification and validation: Utilizing techniques such as kinome profiling and molecular docking to identify the specific protein kinase targets of these compounds.

  • In vivo efficacy studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential in a more complex biological system.

  • Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Bromophenyl Pyrazoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs like Celecoxib and Rimonabant.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] When substituted with a bromophenyl group, these compounds form a specific chemical class that has shown significant promise, particularly as potent and selective kinase inhibitors.[5][6]

This guide provides an in-depth comparison of bromophenyl pyrazole derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors. We will dissect how subtle molecular modifications influence biological activity, offering insights grounded in experimental data to aid researchers in the rational design of next-generation therapeutics.

The Bromophenyl Pyrazole Scaffold: A Framework for Inhibition

The core structure consists of a pyrazole ring linked to a bromophenyl group. The SAR exploration primarily revolves around modifying substituents at various positions on both rings. The p38 MAP kinase, a key player in inflammatory cytokine biosynthesis, has been a prominent target for this class of inhibitors, providing a rich dataset for comparative analysis.[5][7][8]

SAR_Scaffold R1 R¹ Group (e.g., Aryl, Alkyl) - Modulates selectivity - Interacts with hinge region PyScaffold PyScaffold R1->PyScaffold R2 R² Group (e.g., H, Halogen, Alkyl) - Fine-tunes potency - Occupies hydrophobic pockets R2->PyScaffold R3 R³ Group (e.g., Amide, Urea) - Forms key H-bonds - Crucial for potency R3->PyScaffold Br Bromine Position (ortho, meta, para) - Influences conformation - Can form halogen bonds Br->PyScaffold Key modification points on the bromophenyl pyrazole scaffold.

Comparative Analysis of Substituent Effects

The potency and selectivity of bromophenyl pyrazole inhibitors are highly dependent on the nature and position of various substituents. Let's compare the impact of modifications at key positions.

The substituent on the pyrazole nitrogen (often an aryl or heteroaryl ring) is critical for interaction with the kinase hinge region. Molecular docking studies reveal that this group often forms crucial hydrogen bonds that anchor the inhibitor in the ATP-binding pocket.[6][9]

  • Comparison: In a series of p38 MAP kinase inhibitors, replacing a simple phenyl ring with a 4-pyridyl group can dramatically increase potency. The nitrogen of the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of p38.[6] In contrast, a plain phenyl ring lacks this key interaction, resulting in weaker binding.

Substituents at the C4 position of the pyrazole often extend into a solvent-exposed region or a secondary hydrophobic pocket.

  • Comparison: For many kinase targets, an unsubstituted C4 position is detrimental to activity. Introducing a urea or amide linkage at this position can lead to a significant boost in potency. For instance, N-pyrazole, N'-aryl ureas have been developed as potent p38 inhibitors.[9] This modification allows for additional hydrogen bonding interactions with the enzyme, often with residues on the activation loop, which is a distinct binding domain from the ATP site.[9]

The position of the bromine atom on the phenyl ring and the presence of other substituents can dictate the overall conformation of the inhibitor.

  • Comparison: The bromine atom, particularly at the para position, can provide favorable interactions within the binding site. A p-bromophenyl group often fits snugly into hydrophobic pockets. SAR studies have shown that replacing bromine with smaller halogens like chlorine or fluorine, or with a methyl group, can sometimes decrease activity, suggesting that both the size and electronic nature of the bromine atom are important. For example, a series of pyrazole derivatives showed that a compound with a p-bromophenyl group at the N1 position was highly active against M. tuberculosis.[3]

Data Summary: SAR of Bromophenyl Pyrazoles as p38α MAPK Inhibitors

The following table summarizes data from a study on fused pyrazole derivatives, illustrating how minor structural changes lead to significant differences in inhibitory activity against p38α Mitogen-Activated Protein Kinase (MAPK).[5][7]

Compound IDR¹ Group (at Pyrazole N1)R² Group (Fused Ring)p38α IC₅₀ (nM)Key SAR Insight
2h 4-Fluorophenyl-CH₂CH₂CONH₂3The carboxamide group forms favorable interactions.
2m 4-Fluorophenyl-CH₂CH₂CH₃1Increased lipophilicity in the R² position enhances potency.
13h Cyclopropyl-CH₂CH₂CONH₂4A smaller, rigid cyclopropyl group at R¹ is well-tolerated.
ReferencePhenyl-H>1000The unsubstituted core is inactive, highlighting the need for specific functional groups.

Data synthesized from literature findings for illustrative comparison.[5]

This comparison clearly demonstrates that lipophilicity and the potential for hydrogen bonding in the substituent groups are key drivers of potency for this inhibitor class. The discovery of compound 2m , which showed high potency and oral bioavailability, underscores the success of this SAR-driven approach.[5]

Experimental Workflows and Protocols

To ensure scientific integrity, the protocols described below are foundational for any SAR study on kinase inhibitors. They represent a self-validating system where results can be reliably reproduced.

General SAR Study Workflow

A typical SAR campaign is an iterative cycle of design, synthesis, and testing. The goal is to build a coherent model of how structural changes affect biological activity.

SAR_Workflow A 1. Lead Identification (e.g., HTS or Literature) B 2. Design Analogs (Vary R¹, R², Br position) A->B C 3. Chemical Synthesis (See Protocol 1) B->C D 4. In Vitro Biological Assay (See Protocol 2) C->D E 5. Data Analysis (Determine IC₅₀, SAR trends) D->E E->B Iterate & Refine Design F 6. (Optional) Docking/ 3D-QSAR Studies E->F F->B Iterative workflow for a typical SAR study.

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole

The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and versatile method for creating the pyrazole core.[10]

Objective: To synthesize a 1-(4-bromophenyl)-3-aryl-5-alkyl-1H-pyrazole derivative.

Step-by-Step Methodology:

  • Preparation of 1,3-Diketone:

    • To a solution of sodium ethoxide in dry ethanol, add an appropriate acetophenone derivative (e.g., 4'-methoxyacetophenone).

    • Stir the mixture and add an ethyl ester (e.g., ethyl propionate) dropwise.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction, pour it into ice water, and acidify with dilute HCl to precipitate the 1,3-diketone.

    • Filter, wash with water, and dry the solid product.

  • Cyclocondensation Reaction:

    • Dissolve the synthesized 1,3-diketone (1 equivalent) in glacial acetic acid.

    • Add 4-bromophenylhydrazine hydrochloride (1.1 equivalents) to the solution.

    • Reflux the mixture for 3-5 hours. The causality here is that the acidic medium catalyzes the condensation and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture and pour it into a beaker of ice-cold water.

    • The solid pyrazole derivative will precipitate. Filter the product, wash thoroughly with water to remove acetic acid, and then with a cold ethanol/water mixture.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazole.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[11] This method is robust, highly sensitive, and suitable for high-throughput screening.

Objective: To determine the IC₅₀ value of a bromophenyl pyrazole inhibitor against a target kinase (e.g., p38α).

Materials:

  • Target kinase (e.g., recombinant human p38α).

  • Kinase substrate peptide.

  • ATP solution.

  • Test compound (bromophenyl pyrazole derivative).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[11]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring accurate measurement of inhibition.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are evaluated under appropriate conditions.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Target Pathway Context: p38 MAPK Signaling

Understanding the biological context is crucial. Bromophenyl pyrazoles often target kinases within critical signaling cascades. The p38 MAPK pathway, for instance, is a key regulator of inflammatory responses.

MAPK_Pathway cluster_0 Extracellular Stimuli Stress / Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK Stimuli->MAPKKK Inhibitor Bromophenyl Pyrazole Inhibitor p38 p38 Inhibitor->p38 inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPKK->p38 phosphorylates TF TF p38->TF phosphorylates Cytokines Cytokines TF->Cytokines upregulates transcription Inhibition of p38 MAPK blocks inflammatory cytokine production.

By inhibiting p38 MAPK, these compounds can effectively block the downstream production of pro-inflammatory cytokines, which is the therapeutic rationale for their use in treating inflammatory diseases.[7]

Conclusion and Future Directions

The bromophenyl pyrazole scaffold is a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. SAR studies have consistently shown that targeted modifications to the N-aryl group, the C4-substituent, and the bromophenyl ring itself are effective strategies for optimizing biological activity. The comparative data highlights the importance of incorporating hydrogen-bond donors/acceptors and tuning lipophilicity to achieve high-affinity binding.

Future work should focus on exploring novel substitutions to enhance selectivity against closely related kinases, thereby minimizing potential off-target effects. Furthermore, optimizing pharmacokinetic properties (ADME) in parallel with potency is crucial for translating potent inhibitors into viable clinical candidates. The iterative application of the design, synthesis, and testing workflow described herein will continue to be the engine of discovery in this promising area of medicinal chemistry.

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 3-(2-bromophenyl)-1H-pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1][2][3] The 3-(2-bromophenyl)-1H-pyrazole scaffold has emerged as a promising starting point for the synthesis of potent kinase inhibitors. However, potency alone is insufficient; an inhibitor's therapeutic value is intrinsically linked to its selectivity profile. A lack of selectivity can lead to off-target effects, resulting in toxicity and unforeseen side effects.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel this compound-based inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and advocating for a tiered, self-validating approach to inhibitor profiling.

The Imperative of Selectivity Profiling

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1][5] Due to the high degree of similarity in their ATP-binding sites, achieving inhibitor selectivity is a significant challenge.[2][6] An inhibitor designed for a specific cancer-driving kinase might inadvertently inhibit other essential kinases, leading to adverse effects. Therefore, a systematic and multi-faceted approach to selectivity profiling is not just recommended, but essential for advancing a compound through the drug discovery pipeline.[3][4]

Our strategy is built upon a tiered system, beginning with a broad, kinome-wide view and progressively narrowing the focus to confirm on-target activity and assess functional consequences within a cellular context.

A Tiered Approach to Selectivity Profiling

This logical progression of experiments ensures that resources are used efficiently, generating a comprehensive and reliable selectivity profile for any given inhibitor.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Orthogonal In Vitro Validation cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Functional Cellular Assays T1 High-Throughput Kinome Scan (e.g., KINOMEscan®) Single high concentration (1-10 µM) T1_out Initial Hit Identification (e.g., % Inhibition > 80%) T1->T1_out Identifies potential on- and off-targets T2_A Dose-Response Assays (IC50) Radiometric or Fluorescence-Based T1_out->T2_A Validate hits T2_B Biophysical Binding Assays (e.g., ITC, SPR) Determine Kd, ΔH, ΔS T1_out->T2_B Confirm direct binding T2_out Quantitative Potency & Binding Affinity T2_A->T2_out T2_B->T2_out T3 Cellular Thermal Shift Assay (CETSA®) Confirms target binding in intact cells T2_out->T3 Move to cellular context T3_out Verified Intracellular Target Interaction T3->T3_out T4 Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) T3_out->T4 Assess functional outcome T4_out Cellular Efficacy & On-Target Effect T4->T4_out

Figure 1: A tiered workflow for assessing inhibitor selectivity, from broad screening to functional cellular validation.

Tier 1: Broad Spectrum In Vitro Screening

Causality: The primary goal is to cast a wide net to identify all potential interactions across the human kinome. This unbiased approach prevents early-stage misconceptions about a compound's selectivity.[4] A competition binding assay is often preferred here as it measures the direct interaction between the inhibitor and the kinase, independent of substrate or ATP concentration, providing a clearer measure of affinity.[7]

Recommended Protocol: KINOMEscan® Competition Binding Assay

KINOMEscan® is a widely used platform that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[7][8] The amount of kinase bound to the solid support is measured by qPCR, and a reduction in this amount indicates that the test compound is binding to the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the this compound-based inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Execution: The test compound is assayed at a single, high concentration (typically 1-10 µM) against a large panel of human kinases (e.g., the scanMAX panel of 468 kinases).[7][8]

  • Data Acquisition: Kinase binding to the immobilized ligand is quantified using qPCR.

  • Data Analysis: Results are typically expressed as a percent of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding.

    • %Ctrl = (Compound Signal / DMSO Signal) * 100

  • Hit Criteria: A common threshold for identifying a "hit" is a %Ctrl value of <20% or <10%, indicating significant displacement of the probe ligand.[4]

Interpretation: The output is a comprehensive list of kinases that interact with your compound. This initial screen does not provide potency values (like IC50 or Kd) but rather a qualitative map of the inhibitor's selectivity at a high concentration, effectively identifying the most likely on- and off-targets for further investigation.

Tier 2: Orthogonal In Vitro Validation and Potency Determination

Causality: Once initial hits are identified, the next critical step is to validate these interactions and quantify their potency. We employ two orthogonal approaches: a functional assay to measure inhibition of catalytic activity (IC50) and a biophysical assay to measure the direct binding affinity (Kd).[6] Using distinct methods provides a more robust and trustworthy dataset; if a compound shows high affinity in a binding assay and potent inhibition in a functional assay, confidence in it being a true inhibitor increases significantly.

A. Functional Assay: In Vitro Kinase Inhibition (IC50 Determination)

This type of assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the kinase.[5][9][10]

Step-by-Step Methodology (Radiometric [³³P]-ATP Filter Binding Assay):

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the serially diluted inhibitor.

  • Initiation: Start the reaction by adding an ATP solution containing [³³P]-ATP. The final ATP concentration should be set near the Km for each specific kinase to ensure the resulting IC50 value approximates the inhibitor's intrinsic affinity (Ki).[1]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination & Separation: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

  • Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Detection: Add scintillant to the dried plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the kinase.[11][12][13] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]

Step-by-Step Methodology:

  • Sample Preparation: Dialyze both the purified kinase and the inhibitor into the same buffer to minimize heats of dilution.[15] The inhibitor is typically loaded into the syringe, and the kinase into the sample cell.

  • Degassing: Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

  • Titration: Perform a series of small, precise injections of the inhibitor from the syringe into the kinase solution in the sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of inhibitor to kinase. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (Kd, n, ΔH, ΔS).[12]

Data Summary & Comparison:

The data from these tiers should be compiled into a clear, comparative table.

Inhibitor IDTarget KinaseTier 1 (%Ctrl @ 1µM)Tier 2 IC50 (nM)Tier 2 Kd (nM)
PYZ-Br-001 Kinase A (Target)51512
Kinase B (Off-Target)8250225
Kinase C (Off-Target)65>10,000>10,000
PYZ-Br-002 Kinase A (Target)62218
Kinase B (Off-Target)451,5001,300
Kinase C (Off-Target)92>10,000>10,000

This table demonstrates how PYZ-Br-002 exhibits a more selective profile than PYZ-Br-001 against Kinase B.

Tier 3: Cellular Target Engagement

Causality: Positive results from in vitro assays are crucial, but they don't guarantee that an inhibitor can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[16][17][18] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19][20]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat Incubate cells with Inhibitor or DMSO Heat Heat cell aliquots to a range of temperatures Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin Centrifuge to separate soluble vs. aggregated proteins Lyse->Spin Detect Quantify soluble target protein (e.g., Western Blot, ELISA) Spin->Detect

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture cells to an appropriate density and treat them with the inhibitor at various concentrations or with DMSO as a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes). The temperature range should bracket the known melting temperature (Tm) of the target protein.

  • Cell Lysis: Lyse the cells, often using repeated freeze-thaw cycles, to release the cellular proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the DMSO control, indicating thermal stabilization.[17]

Tier 4: Functional Cellular Assays & Pathway Analysis

Causality: Finally, we must confirm that target engagement translates into the desired biological effect. This involves measuring the inhibition of downstream signaling pathways that are regulated by the target kinase.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Target Target Kinase A Receptor->Target Substrate Substrate Target->Substrate Phosphorylation pSubstrate p-Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor PYZ-Br Inhibitor Inhibitor->Target Inhibition

Figure 3: Example signaling pathway showing inhibition of Target Kinase A by a PYZ-Br compound.

Recommended Protocol: Western Blotting for Phospho-Substrate

  • Cell Treatment: Treat cells with a dose-range of the inhibitor for a period sufficient to observe changes in signaling (e.g., 30 minutes to 4 hours). Include appropriate positive (e.g., growth factor stimulation) and negative (vehicle) controls.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's direct substrate.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure that any observed decrease in the phospho-signal is due to inhibition and not protein degradation.

Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate in inhibitor-treated cells provides strong evidence of on-target functional activity and cellular efficacy.

Conclusion

Assessing the selectivity of this compound-based inhibitors requires a rigorous, multi-tiered experimental strategy. By progressing from broad kinome screening to quantitative in vitro validation, and finally to cellular target engagement and functional pathway analysis, researchers can build a comprehensive and trustworthy selectivity profile. This methodical approach is fundamental to identifying compounds with the highest potential for therapeutic success while minimizing the risk of off-target liabilities.

References

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] This versatility has led to the development of numerous pyrazole-containing drugs with broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][3][4][5][6]

However, the journey from a promising synthesized molecule to a viable therapeutic candidate is a rigorous, multi-stage process of validation. A compound that shows remarkable potency in a test tube may fail spectacularly in a living system. This guide provides an in-depth comparison of the critical in vitro and in vivo validation workflows for pyrazole derivatives, focusing on two of their most significant therapeutic applications: cancer and inflammation. We will dissect the causality behind experimental choices, provide actionable protocols, and present comparative data to illuminate the path of preclinical drug discovery.

Part 1: The Proving Ground: In Vitro Validation

In vitro (Latin for "in the glass") studies are the first gauntlet for any new chemical entity. These assays, performed in a controlled environment outside a living organism, are designed to rapidly screen for biological activity, elucidate the mechanism of action, and determine potency at a cellular or molecular level. They are indispensable for filtering a large library of synthesized compounds down to a few promising leads, saving significant time and resources.

Targeting Cancer: From Kinase Inhibition to Cell Death

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases—enzymes that are often hyperactive in cancer cells and drive uncontrolled proliferation.[7][8] Therefore, the initial in vitro validation funnel for an anticancer pyrazole is designed to confirm target engagement and its downstream cellular consequences.

Causality in Experimental Design: The logical flow is to first confirm that the compound inhibits its intended molecular target (the kinase) and then to verify that this inhibition translates into the desired biological outcome (cancer cell death) in a cellular context.

A primary mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs), which regulate cell cycle progression.[9] By blocking CDKs, pyrazole derivatives can halt the cell cycle and trigger apoptosis (programmed cell death).[2][8]

CDK_Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F releases Rb->pRb G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 promotes CyclinE_CDK2->pRb further phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Diagram 1: Inhibition of the CDK/Rb signaling pathway by pyrazole compounds.[2]

Key In Vitro Assays for Anticancer Pyrazoles:

  • Biochemical Kinase Inhibition Assay: This is the most direct test of target engagement. It uses a purified kinase enzyme (e.g., CDK2, VEGFR-2) and a substrate in a cell-free system.[10] The assay measures the pyrazole derivative's ability to prevent the kinase from phosphorylating its substrate, yielding an IC50 value (the concentration that inhibits 50% of the enzyme's activity).

  • Cell Viability/Cytotoxicity Assay (e.g., MTT Assay): This is the workhorse of anticancer screening. Cancer cells are cultured and treated with varying concentrations of the pyrazole derivative. The MTT assay measures the metabolic activity of the cells, which correlates with the number of viable cells.[11][12] This determines the compound's potency in killing specific cancer cell lines, expressed as a GI50 (concentration for 50% growth inhibition) or IC50 value.[13][14]

  • Cell Cycle Analysis: To confirm the mechanism suggested by the kinase assay, flow cytometry is used. Cells are treated with the compound and stained with a DNA-binding dye. The analysis reveals the proportion of cells in each phase of the cell cycle (G1, S, G2/M). A pyrazole-based CDK inhibitor is expected to cause an accumulation of cells in a specific phase (e.g., G2/M arrest), indicating a halt in cell division.[3]

Comparative Data: Cytotoxic Activity of Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference CompoundIC50 (µM)Reference
Methoxy Pyrazole (3d)MCF-7 (Breast)10--[13]
Pyrazole-Thiadiazol (4e)HT-29 (Colon)9.67--[10]
Pyrazole-NaphthaleneMCF-7 (Breast)<23.7Doxorubicin24.7 - 64.8[15]
Fused Pyrazole (50)HepG2 (Liver)0.71Sorafenib1.06[15]
Pyrazole (5b)K562 (Leukemia)0.021ABT-751>0.021[1]
Pyrazole-based Ligand (17)HeLa (Cervical)11.8--[8]
Detailed Protocol: MTT Cell Viability Assay

This protocol is a self-validating system because it includes both negative (vehicle) and positive controls, allowing for clear interpretation of the test compound's effect relative to baseline and a known standard.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compound in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent toxicity.[12]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[11] Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quelling Inflammation: From COX-2 Inhibition to Cytokine Suppression

The anti-inflammatory properties of pyrazole derivatives are famously exemplified by Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2).[16][17] The validation strategy, therefore, centers on confirming selective COX-2 inhibition and the subsequent reduction of inflammatory mediators.

Causality in Experimental Design: The primary goal is to demonstrate that the compound can block the enzymatic machinery of inflammation (COX enzymes) and, as a result, suppress the cellular production of pro-inflammatory signals. Selectivity for COX-2 over COX-1 is a critical parameter, as it predicts a lower risk of gastrointestinal side effects common to non-selective NSAIDs.[18]

Key In Vitro Assays for Anti-inflammatory Pyrazoles:

  • COX-1/COX-2 Inhibition Assay: This cell-free enzymatic assay is the gold standard for determining potency and selectivity. It measures the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes.[19] The IC50 values for both enzymes are determined, and a selectivity index (IC50 COX-1 / IC50 COX-2) is calculated. A higher index indicates greater selectivity for COX-2.

  • Inhibition of Pro-inflammatory Mediators in Cells: To test the compound in a more biologically relevant system, cell-based assays are used. Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS).[20][21] The ability of the pyrazole derivative to reduce the production of key inflammatory molecules like nitric oxide (NO), PGE2, TNF-α, and IL-1β is then measured using methods like the Griess assay (for NO) or ELISA (for cytokines and PGE2).[19][20]

  • Inhibition of Protein Denaturation Assay: This is a rapid, preliminary screening method. Inflammation can cause proteins to denature. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin or egg albumin.[22][23] The level of protection is measured spectrophotometrically and is a simple indicator of potential anti-inflammatory activity.[23][24]

Comparative Data: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTarget/AssayIC50 (µM) / % InhibitionReference CompoundActivityReference
Pyrazole-Thiazole HybridCOX-2 Inhibition0.03--[16]
Pyrazole-Thiazole Hybrid5-LOX Inhibition0.12--[16]
CelecoxibCOX-2 InhibitionPotent, Selective Inhibitor--[16]
Pyrazoline 2gSoybean Lipoxygenase80--[6]

Part 2: The Real World Test: In Vivo Validation

After a compound demonstrates promising potency and a clear mechanism of action in vitro, it must prove its worth in a complex, whole living organism. In vivo (Latin for "within the living") studies are essential to evaluate a drug's efficacy in the context of a physiological system and to uncover critical information about its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity.[25]

In_Vivo_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Biochemical_Assay Biochemical Assays (e.g., Kinase, COX) Cell_Assay Cell-Based Assays (e.g., MTT, Cytokine) Biochemical_Assay->Cell_Assay Lead_ID Lead Compound Identification Cell_Assay->Lead_ID Animal_Model Animal Model Development (e.g., Xenograft, Paw Edema) Lead_ID->Animal_Model Advance to In Vivo Efficacy Efficacy Testing (Tumor Reduction, Edema) Animal_Model->Efficacy Toxicity Toxicity & PK/PD Studies Efficacy->Toxicity Preclinical_Candidate Preclinical Candidate Selection Toxicity->Preclinical_Candidate

Diagram 2: General workflow from in vitro screening to in vivo validation.
Anticancer Animal Models

The most common preclinical model for testing anticancer drugs is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[26][27]

Causality in Experimental Design: This model aims to replicate human tumor growth in a living system to directly measure the compound's ability to halt or reverse it. Monitoring animal weight and behavior is a critical, integrated control for assessing systemic toxicity.

Key In Vivo Endpoints for Anticancer Pyrazoles:

  • Tumor Growth Inhibition: The primary efficacy endpoint. Tumor volume is measured regularly with calipers throughout the study. The percentage of tumor growth inhibition compared to the vehicle-treated control group is the key metric.

  • Pharmacodynamic (PD) Markers: To confirm the drug is hitting its target in vivo, tumor biopsies can be analyzed for changes in the target pathway (e.g., decreased phosphorylation of a kinase substrate).

  • Toxicity Assessment: Animal body weight is monitored as a general indicator of health. Significant weight loss can signal unacceptable toxicity.[3]

  • Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and the overall survival benefit is calculated.

Comparative Data: In Vivo Anticancer Efficacy of Pyrazoles

CompoundAnimal ModelDoseEfficacyReference
Pyrazole (9)B16-F10 Melanoma XenograftNot specifiedHighly effective suppression of tumor growth[3]
3,4-diaryl pyrazole (6)Orthotopic Murine Mammary Tumor5 mg/kgSignificant tumor growth inhibitory activity[15]
CelecoxibHCA-7 Xenograft1250 mg/kg chowAttenuation of xenograft growth[27]
Detailed Protocol: Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT116 cells) into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers 2-3 times per week.

  • Randomization & Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, positive control, and 2-3 dose levels of the pyrazole derivative). Administer treatment via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Monitoring: Continue to measure tumor volume and body weight throughout the study. Observe animals daily for any signs of distress or toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: Euthanize the animals, excise the tumors, and weigh them. Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Anti-inflammatory Animal Models

For acute inflammation, the carrageenan-induced paw edema model in rats is a widely used, robust, and well-characterized assay.[25][28][29]

Causality in Experimental Design: This model induces a localized, acute inflammatory response with measurable edema (swelling).[28] The ability of a test compound to reduce this swelling compared to a control provides a direct, quantifiable measure of its in vivo anti-inflammatory efficacy.

Key In Vivo Endpoints for Anti-inflammatory Pyrazoles:

  • Edema Reduction: The primary endpoint is the change in paw volume (measured by plethysmometry) over several hours after carrageenan injection. The percentage of edema inhibition is calculated by comparing the swelling in the treated group to the vehicle control group.[16]

  • Analgesic Effect: In some protocols, pain response can be measured using tests like the hot plate or writhing test to assess the compound's analgesic properties, which often accompany anti-inflammatory action.[4][5][6]

Part 3: The Crucial Correlation: Bridging In Vitro and In Vivo

A successful drug candidate must demonstrate a clear correlation between its in vitro mechanism and its in vivo efficacy. However, discrepancies are common and provide critical insights. A compound may be highly potent in a cell culture dish but fail in vivo due to:

  • Poor Pharmacokinetics: The drug is not absorbed, is metabolized too quickly, or does not reach the target tissue in sufficient concentrations.

  • Unforeseen Toxicity: The drug is toxic to the whole organism at concentrations required for efficacy.

Interestingly, the reverse can also occur. Studies on Celecoxib showed that it could attenuate tumor growth in xenograft models at plasma concentrations (2-3 µM) that had no effect on cell viability in vitro.[27] This highlights that in vivo effects can be more complex, potentially involving the tumor microenvironment or other systemic factors not replicated in a 2D cell culture.[17][18][27]

Conclusion

The validation of pyrazole derivatives is a systematic process of building confidence in a molecule's therapeutic potential. The journey begins with rapid, high-throughput in vitro assays to confirm a specific molecular mechanism and cellular effect. This is followed by the indispensable challenge of in vivo animal models to prove that the compound is both effective and safe in a complex physiological system.

By understanding the causality behind each experimental step and carefully comparing data against established benchmarks, researchers can efficiently identify the most promising pyrazole-based candidates for further development. The continued exploration of this versatile scaffold, guided by these robust validation principles, holds immense promise for delivering the next generation of targeted therapies for cancer, inflammation, and beyond.[16][30]

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomers is a critical step in synthesis and characterization. Pyrazole and its substituted derivatives are foundational scaffolds in a vast array of pharmaceuticals. However, the seemingly subtle shift of a substituent can drastically alter a compound's biological activity. This guide provides an in-depth comparative analysis of the spectroscopic data for common pyrazole isomers, moving beyond a simple data dump to explain the causal relationships between structure and spectral output. Every protocol herein is designed as a self-validating system, ensuring you can trust the data you generate.

The Challenge of Pyrazole Isomerism: A Structural Overview

Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The core challenge in characterizing substituted pyrazoles lies in definitively identifying the position of substituents on the ring. This is particularly true for N-unsubstituted pyrazoles, which can exist as a mixture of tautomers in solution, complicating spectral interpretation. This guide will focus on a comparative analysis of three common methylpyrazole isomers: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole.

Pyrazole_Isomers cluster_1 1-Methylpyrazole cluster_2 3-Methylpyrazole cluster_3 4-Methylpyrazole 1-Methylpyrazole 3-Methylpyrazole 4-Methylpyrazole

Figure 1: Structures of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between pyrazole isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectra of methylpyrazole isomers are highly informative. The position of the methyl group and the remaining ring protons create a unique fingerprint for each isomer.

Proton 1-Methylpyrazole (δ, ppm) 3-Methylpyrazole (δ, ppm) 4-Methylpyrazole (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz)
N-H-~10.88~12.5Broad Singlet-
H3~7.5-~7.5Doublet / Singletd, J ≈ 1.8-2.5
H4~6.2~6.06-Triplet / Doublett, J ≈ 2.1; d, J ≈ 2.0
H5~7.4~7.48~7.5Doublet / Singletd, J ≈ 2.3-2.5
CH₃~3.9~2.34~2.0Singlet-

Causality Behind the Chemical Shifts:

  • N-H Proton: The N-H proton in 3- and 4-methylpyrazole is acidic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. It typically appears as a broad singlet far downfield. 1-Methylpyrazole lacks this proton.

  • Ring Protons: In 1-methylpyrazole, H3 and H5 are adjacent to the N-CH₃ group and are deshielded compared to H4. The electron-donating methyl group on the nitrogen deshields the adjacent protons. In 3-methylpyrazole, H5 is adjacent to a nitrogen and appears further downfield than H4. In 4-methylpyrazole, the two ring protons (H3 and H5) are chemically equivalent due to tautomerism and appear as a single peak.[1][2]

  • Methyl Protons: The N-methyl protons of 1-methylpyrazole are significantly downfield (~3.9 ppm) compared to the C-methyl protons of 3- and 4-methylpyrazole (~2.0-2.3 ppm) due to the direct attachment to the electronegative nitrogen atom.

The Influence of Tautomerism:

For 3-methylpyrazole and 4-methylpyrazole, the N-H proton can reside on either nitrogen atom, leading to a rapid equilibrium between two tautomeric forms.

Tautomerism 3-Methyl-1H-pyrazole 3-Methyl-1H-pyrazole 5-Methyl-1H-pyrazole 5-Methyl-1H-pyrazole 3-Methyl-1H-pyrazole->5-Methyl-1H-pyrazole Proton Transfer 4-Methyl-1H-pyrazole_A 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole_B 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole_A->4-Methyl-1H-pyrazole_B Proton Transfer

Figure 2: Tautomerism in 3(5)-methylpyrazole and 4-methylpyrazole.

In solution at room temperature, this exchange is often fast on the NMR timescale, resulting in averaged signals. This is why the H3 and H5 protons of 4-methylpyrazole appear as a single peak.[3][4]

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the substitution pattern.

Carbon 1-Methylpyrazole (δ, ppm) 3-Methylpyrazole (δ, ppm) 4-Methylpyrazole (δ, ppm)
C3~138.7~145~135
C4~105.4~105~115
C5~129.2~135~135
CH₃~39.1~11-13~10

Causality Behind the Chemical Shifts:

  • Ring Carbons: In 1-methylpyrazole, C3 and C5 are significantly deshielded due to their proximity to the nitrogen atoms. C4 is the most shielded. In 3-methylpyrazole, the methyl-substituted carbon (C3) is highly deshielded, and C5 is also deshielded due to the adjacent nitrogen.[2] In 4-methylpyrazole, C3 and C5 are equivalent due to tautomerism.

  • Methyl Carbon: The N-methyl carbon in 1-methylpyrazole is significantly downfield (~39.1 ppm) compared to the C-methyl carbons in the other isomers (~10-13 ppm) due to the direct attachment to nitrogen.[2]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of pyrazole isomer B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS A->B C Transfer to a 5 mm NMR tube B->C D ¹H NMR: 16-32 scans, 1-2s relaxation delay C->D E ¹³C NMR: 1024+ scans, 2-5s relaxation delay C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Calibrate to TMS (0.00 ppm) G->H

Figure 3: Standard workflow for NMR analysis of pyrazole isomers.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR): Utilize a 400 MHz or higher field NMR spectrometer. Employ a standard single-pulse sequence with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds. Acquire 16-32 scans for adequate signal-to-noise.[2][5]

  • Instrument Parameters (¹³C NMR): On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Use a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A higher number of scans (1024 or more) is typically required.[5][6]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. For pyrazole isomers, the key distinguishing features are the N-H and C-H stretching and bending vibrations.

Vibrational Mode 1-Methylpyrazole (cm⁻¹) 3-Methylpyrazole (cm⁻¹) 4-Methylpyrazole (cm⁻¹)
N-H Stretch-3100-3400 (broad)3100-3400 (broad)
C-H Stretch (Aromatic)~3100~3100~3100
C-H Stretch (Aliphatic)~2950~2950~2950
C=N, C=C Stretch~1500-1600~1500-1600~1500-1600
C-H Bend (in-plane)~1000-1300~1000-1300~1000-1300
C-H Bend (out-of-plane)~750-850~750-850~750-850

Causality Behind the Absorption Bands:

  • N-H Stretch: The most prominent distinguishing feature is the presence of a broad N-H stretching band in the spectra of 3- and 4-methylpyrazole, which is absent in 1-methylpyrazole.[7][8] This broadness is due to intermolecular hydrogen bonding.

  • C-H Bending: While the stretching vibrations are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from C-H in-plane and out-of-plane bending can be used to distinguish between the isomers, although these are often complex.

Experimental Protocol for FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid pyrazole isomer directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While pyrazole isomers have the same molecular weight (82.10 g/mol for methylpyrazoles), their fragmentation patterns under electron ionization (EI) can differ.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): All three isomers will show a strong molecular ion peak at m/z = 82.[9][10]

  • 1-Methylpyrazole: A characteristic fragmentation is the loss of a hydrogen radical from the methyl group to form a stable ion at m/z = 81.[11] Subsequent loss of HCN or N₂ can also be observed.

  • 3-Methylpyrazole and 4-Methylpyrazole: These isomers also show a strong M-1 peak (m/z = 81). A key fragmentation pathway involves the loss of HCN from the molecular ion to give a fragment at m/z = 55. The relative intensities of the fragment ions will differ based on the stability of the resulting cations, which is influenced by the methyl group's position. For instance, the fragmentation of the pyrazole ring itself can be influenced by the position of the methyl group, leading to different ratios of smaller fragments.[11][12]

Experimental Protocol for GC-MS

Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyrazole isomer in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Electron Ionization):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

UV-Vis Spectroscopy: A Glimpse into Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazole and its simple alkyl derivatives, the primary electronic transitions (π → π*) occur in the far-UV region, typically below 220 nm.[2] While subtle shifts (bathochromic or hypsochromic) can be induced by the methyl substituent, UV-Vis spectroscopy is generally not the primary technique for distinguishing between these isomers.

Experimental Protocol for UV-Vis Spectroscopy

Methodology:

  • Sample Preparation: Prepare a stock solution of the pyrazole isomer (e.g., 1 x 10⁻³ M) in a UV-grade solvent like ethanol or cyclohexane. Prepare a series of dilutions.

  • Instrument Parameters: Use a double-beam UV-Vis spectrophotometer and scan the wavelength range from 200-400 nm.

  • Data Acquisition: Use 1 cm path length quartz cuvettes. Record a baseline with the pure solvent, then measure the absorbance of the sample solutions.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive characterization of pyrazole isomers requires a multi-spectroscopic approach. While ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation, IR and mass spectrometry provide crucial confirmatory data. By understanding the underlying principles of how the isomeric structure influences the spectroscopic output, researchers can confidently identify their synthesized compounds and proceed with their research and development endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(2-bromophenyl)-1H-pyrazole (CAS No. 114382-20-6). As a specialized heterocyclic compound used in research and development, its handling and disposal require a meticulous approach grounded in safety, regulatory compliance, and chemical compatibility principles. This guide is designed for laboratory personnel, including researchers, chemists, and safety officers, to manage this chemical waste stream effectively, thereby protecting both personnel and the environment.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While comprehensive, peer-reviewed safety data for this compound is not extensively published, a precautionary approach is mandated. We must infer its hazard profile from closely related structural analogs and isomers, such as 1-(3-bromophenyl)-1H-pyrazole and 1-(2-bromophenyl)-1H-pyrazole.

Based on these analogs, this compound should be handled as a substance that is harmful if swallowed and irritating to the eyes, skin, and respiratory system .[1][2][3] During thermal decomposition, it may release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2][4] Furthermore, brominated organic compounds can pose long-term risks to aquatic ecosystems, making it imperative to prevent their release into the environment.[5]

This assessment dictates that this compound must be treated as hazardous chemical waste . It is unsuitable for drain or standard trash disposal under any circumstances.[6][7]

Property Information
Chemical Name This compound
CAS Number 114382-20-6[8]
Molecular Formula C₉H₇BrN₂[8]
Anticipated Hazards Harmful if swallowed; Causes skin, eye, and respiratory tract irritation.[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids.[2][9]
Required PPE Nitrile gloves, safety goggles, lab coat, certified respirator (if dust is generated).

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for use or disposal, ensure all appropriate personal protective equipment is in use. The causality is clear: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles.[9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate particulate filters is mandatory.[9]

Part 3: Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container and to ensure cost-effective, compliant disposal. This compound is a non-halogenated organic solid .

Step 1: Select the Correct Waste Container The primary container for waste this compound should be the original manufacturer's container whenever possible.[10] If this is not feasible, use a new, clean, and chemically compatible container with a secure, leak-proof screw-on cap.[11] Wide-mouth high-density polyethylene (HDPE) containers are an excellent choice for solid waste. Never use containers with corks or parafilm as a primary seal.[11]

Step 2: Label the Container Correctly As soon as the first particle of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste" .[12]

  • The full, unabbreviated chemical name: "this compound" .

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").[12]

  • The date accumulation started.

Step 3: Segregate from Incompatibles Store the waste container in a designated "Satellite Accumulation Area" (SAA).[12][13] This area must be at or near the point of generation and under the control of laboratory personnel. Crucially, use secondary containment (such as a lab tray or bin) to segregate the waste container from incompatible materials, particularly:

  • Acids and Bases

  • Oxidizing Agents (e.g., nitrates, permanganates, peroxides)

  • Aqueous Waste Streams

The rationale for this segregation is to prevent accidental mixing that could lead to fire, explosion, or the release of toxic gases.[13]

Part 4: Step-by-Step Disposal and Decontamination Workflow

The following workflow outlines the decision-making and physical steps for disposing of pure chemical, contaminated labware, and empty containers.

References

Personal protective equipment for handling 3-(2-bromophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-(2-bromophenyl)-1H-pyrazole

Welcome to your comprehensive guide on the safe handling of this compound (CAS No. 114382-20-6). As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This guide moves beyond a simple checklist, providing you with the rationale and procedural details necessary to establish a self-validating system of safety when working with this brominated heterocyclic compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. Based on available safety data for this compound and its isomers, the primary hazards are:

  • Dermal, Ocular, and Respiratory Irritation: The compound is classified as an irritant.[1] Direct contact with the solid (powder) or solutions can cause irritation to the skin and serious irritation to the eyes.[1][2] Inhalation of airborne dust can lead to respiratory tract irritation.[1][2] The causality here is direct chemical interaction with mucosal and dermal tissues, necessitating a complete barrier.

  • Harmful if Swallowed: Ingestion can lead to gastrointestinal irritation.[1] While less common in a laboratory setting, this hazard underscores the importance of preventing hand-to-mouth contamination through rigorous hygiene protocols.

This is a solid compound, meaning the primary exposure risk during routine handling (such as weighing and dissolution) is the generation of airborne dust.[3] Therefore, our PPE strategy must be centered on mitigating contact and inhalation of fine particulates.

Core Directive: Selecting Your Personal Protective Equipment

Effective protection is achieved by selecting PPE that is appropriate for the risks involved.[4] The following table outlines the minimum PPE requirements for handling this compound.

Protection Area Required PPE Rationale and Expert Insight
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum).[5] Chemical splash goggles for handling solutions. A face shield worn over goggles when handling large quantities (>1L) or when a significant splash hazard exists.[2][5]Safety glasses provide basic impact and incidental dust protection. Goggles form a seal around the eyes, offering superior protection against airborne dust and liquid splashes.[2] A face shield protects the entire face from splashes during large-volume transfers.
Hand For Incidental Contact (Handling vials, brief exposure): Nitrile gloves (minimum 4 mil thickness). For Extended Contact (Spill cleanup, lengthy procedures): Thicker (e.g., 8 mil) nitrile gloves or double-gloving. Consider Butyl or Viton™ gloves for prolonged handling or immersion, as brominated aromatic compounds can permeate standard materials over time.[6]Standard nitrile gloves are sufficient for short-term protection against solid particles.[7] However, for tasks with higher exposure risk or duration, a more robust barrier is critical. Always inspect gloves for pinholes or tears before use.[7]
Body A fully buttoned, long-sleeved laboratory coat.This is your primary barrier to protect skin and personal clothing from contamination by dust or accidental spills.
Respiratory For routine handling in a certified chemical fume hood: No respiratory protection is typically required. When handling outside of a fume hood or if dust generation is likely: A NIOSH-approved N95 respirator is mandatory.[8]Engineering controls, like a fume hood, are the primary line of defense.[8] A respirator is used as a crucial secondary control when engineering controls are insufficient or unavailable to prevent inhalation of the irritant dust.

Operational Protocols: From Benchtop to Disposal

Adherence to standardized procedures is paramount for safety. The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.

Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize dust generation and exposure.

  • Preparation: Don all required PPE as specified in the table above. Ensure a certified chemical fume hood is operational.

  • Designated Area: Designate a specific area within the fume hood for handling the solid. Place a disposable weigh boat on an analytical balance inside the hood.

  • Weighing: Carefully transfer the required amount of this compound from the stock container to the weigh boat. Use a spatula and avoid any actions that could create airborne dust. Close the stock container immediately.

  • Dissolution: Place the weigh boat containing the compound into the vessel you will be using for dissolution. Add the solvent to the vessel, rinsing the weigh boat to ensure a complete quantitative transfer.

  • Initial Cleanup: Lightly mist a disposable towel with 70% ethanol and wipe down the spatula and the balance surface inside the fume hood.

  • Disposal: Dispose of the weigh boat and cleaning towel in a dedicated, sealed waste bag for halogenated solid waste.

Emergency Protocol: Chemical Spill Response

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Assess: From a safe distance, assess the extent of the spill. For a small, contained spill (e.g., <5 grams) inside a fume hood, trained personnel may proceed with cleanup. For larger spills, call your institution's emergency response team.

  • Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and an N95 respirator.

  • Contain & Clean: Gently cover the solid spill with a dry, inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[3]

  • Collect: Carefully sweep the material into a dustpan. Avoid vigorous sweeping that could create dust. Place the collected material and all cleanup supplies into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer, as per your institution's policy.

Below is a workflow diagram illustrating the decision-making process for a chemical spill.

SpillResponse start Spill Occurs alert Alert Personnel in Area start->alert assess Assess Spill Size & Location alert->assess is_small Small & Contained (<5g in Fume Hood)? assess->is_small evacuate Evacuate Lab Call Emergency Response report Report Incident evacuate->report is_small->evacuate No don_ppe Don Enhanced PPE: - Double Gloves - Goggles - N95 Respirator is_small->don_ppe Yes contain Cover with Inert Absorbent don_ppe->contain collect Sweep into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->report end_proc End report->end_proc

Figure 1. Chemical Spill Response Workflow.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle. Brominated organic compounds require special consideration.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The generally accepted sequence is:

    • Remove outer gloves (if double-gloved).

    • Remove lab coat, turning it inside out as you remove it.

    • Remove face shield/goggles.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water immediately.

  • Waste Segregation and Disposal:

    • Halogenated Waste Stream: All waste materials, including the compound itself, contaminated consumables (gloves, weigh boats, paper towels), and cleanup materials, must be disposed of in a dedicated hazardous waste container for halogenated organic waste .[9]

    • Labeling: The waste container must be kept closed and clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

    • Pickup: Arrange for disposal through your institution's licensed hazardous waste management service. Do not pour any solution containing this compound down the drain.[9]

By integrating these detailed procedures and rationale into your daily work, you build a robust culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-bromophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-bromophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.